molecular formula C11H9ClF3NO2 B1672066 Fasentin CAS No. 392721-37-8

Fasentin

Numéro de catalogue: B1672066
Numéro CAS: 392721-37-8
Poids moléculaire: 279.64 g/mol
Clé InChI: GNYIJZMBLZXJEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

chemical sensitizer to death receptor stimuli FAS;  structure in first source

Propriétés

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-7-2-3-9(12)8(5-7)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYIJZMBLZXJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358175
Record name Fasentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392721-37-8
Record name Fasentin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16759
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fasentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fasentin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fasentin: A Technical Deep-Dive into its Mechanism of Action as a Glucose Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, with the chemical name N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transport.[1] Initially identified as a chemical that sensitizes cells to apoptosis induced by death receptor stimuli such as Fas and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), its primary mechanism of action is now understood to be the inhibition of glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4).[1][2] This inhibition of glucose uptake leads to a state of nutrient deprivation within cancer cells, ultimately enhancing their susceptibility to apoptotic signals.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Glucose Transport

This compound's principal mode of action is the direct inhibition of glucose uptake by binding to glucose transporters.[1] Computational docking studies using a homology model of GLUT1 have indicated that this compound interacts with a distinct site within the intracellular channel of the transporter.[1] This binding event physically obstructs the passage of glucose into the cell.

The resulting decrease in intracellular glucose levels triggers a cellular response characteristic of nutrient and glucose deprivation.[1] This metabolic stress is a key factor in sensitizing cancer cells to extrinsic apoptotic pathways. In effect, by limiting the energy supply required for survival and proliferation, this compound lowers the threshold for cells to undergo programmed cell death when stimulated by death receptor ligands.[1]

While primarily known for its GLUT1 and GLUT4 inhibitory activity, some studies have shown that this compound can also inhibit endothelial cell proliferation, differentiation, and invasion, suggesting anti-angiogenic properties.[3][4] Interestingly, in some endothelial cell contexts, these effects appear to be independent of glucose metabolism modulation.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to the sensitization of cells to apoptosis.

Fasentin_Signaling_Pathway cluster_membrane Cell Membrane GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int This compound This compound This compound->GLUT1 Inhibits Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis Nutrient_Dep Nutrient & Glucose Deprivation ATP ATP Glycolysis->ATP Apoptosis Apoptosis Nutrient_Dep->Apoptosis Sensitizes to FasL Fas Ligand (FasL) FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Apoptosis Experimental_Workflow cluster_assays Assays start Seed cancer cells in multi-well plates treatment Treat with this compound +/- Fas Ligand (FasL) start->treatment incubation Incubate for 24-72 hours treatment->incubation viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) incubation->apoptosis data_analysis Data Analysis and Quantification viability->data_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry flow_cytometry->data_analysis end Conclusion data_analysis->end

References

Fasentin: A Technical Guide to GLUT1 vs. GLUT4 Selectivity for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, identified as N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, is a small molecule inhibitor of glucose transporters that has garnered significant interest in cancer research. Its ability to block glucose uptake sensitizes cancer cells to apoptosis, particularly through the Fas death receptor pathway.[1][2] This technical guide provides an in-depth analysis of this compound's selectivity for two key glucose transporters, GLUT1 and GLUT4, summarizing the available quantitative data, detailing experimental protocols for its characterization, and visualizing the associated signaling pathways.

Data Presentation: Quantitative Analysis of this compound's GLUT Inhibition

The inhibitory activity of this compound against GLUT1 and GLUT4 has been a subject of investigation, with some sources indicating a preference for GLUT4. The available data on its half-maximal inhibitory concentration (IC50) is summarized below. It is important to note that direct comparative studies with detailed IC50 values for both transporters are not consistently reported across all literature, leading to some variation in stated values.

TransporterCell LineIC50 (μM)Reference
GLUT1/GLUT4-68[3]
GLUT1U-937 Leukemia Cells10

Note: The IC50 value of 68 μM is often cited for both GLUT1 and GLUT4, with a noted preference for GLUT4 inhibition.[3] Another source suggests a more potent inhibition of GLUT1 with an IC50 of 10 μM. Further primary studies are needed to resolve this discrepancy definitively.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the inhibitory effects of this compound on glucose transport.

2-[³H]-Deoxy-D-Glucose Uptake Assay

This assay is a standard method to quantify the rate of glucose uptake into cells and is crucial for determining the inhibitory potency of compounds like this compound. The protocol is adapted from methodologies used for studying GLUT inhibitors in L6 myoblasts, a cell line commonly used for GLUT4 studies.

Objective: To measure the rate of glucose uptake in cells expressing GLUT1 or GLUT4 and determine the IC50 of this compound.

Materials:

  • L6 myoblasts stably overexpressing either GLUT1 or GLUT4

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2.5 mM MgSO4, 1 mM CaCl2, 20 mM HEPES, pH 7.4)

  • 2-[³H]-deoxy-D-glucose (radiolabeled)

  • Unlabeled 2-deoxy-D-glucose

  • This compound

  • Cytochalasin B (positive control for GLUT inhibition)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Culture: Culture L6 myoblasts overexpressing GLUT1 or GLUT4 in DMEM supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Seed cells in 24-well plates and grow to confluence.

  • Serum Starvation: Before the assay, starve the cells in serum-free DMEM for 3-4 hours to minimize basal glucose uptake.

  • Inhibitor Treatment: Wash the cells twice with KRH buffer. Pre-incubate the cells with varying concentrations of this compound (or cytochalasin B as a positive control) in KRH buffer for 20 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing 2-[³H]-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose. The typical final concentration of 2-deoxy-D-glucose is 10 μM. Incubate for 5-10 minutes at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of 2-[³H]-deoxy-D-glucose taken up by the cells. Plot the percentage of glucose uptake against the concentration of this compound to determine the IC50 value.

Virtual Docking of this compound to GLUT1

Computational modeling provides insights into the potential binding mode of inhibitors to their target proteins. Virtual docking studies have been performed to understand the interaction of this compound with a homology model of GLUT1.

Objective: To predict the binding site and pose of this compound within the GLUT1 transporter.

Methodology:

  • Homology Modeling: A three-dimensional model of human GLUT1 is constructed based on the crystal structure of a related transporter, such as the E. coli glycerol-3-phosphate antiporter.[2]

  • Ligand and Protein Preparation: The 3D structure of this compound is generated and energy-minimized. The GLUT1 homology model is prepared for docking by adding hydrogen atoms and assigning charges.

  • Docking Simulation: A docking algorithm, such as FlexX, is used to predict the binding pose of this compound within the intracellular channel of the GLUT1 model.[2] The algorithm explores various conformations of the ligand and orientations within the binding site.

  • Scoring and Analysis: The predicted binding poses are ranked based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of GLUT1.

Signaling Pathways and Visualizations

This compound's inhibition of glucose uptake has significant downstream effects on cellular signaling, most notably sensitizing cancer cells to apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

Fas-Induced Apoptosis Pathway

This compound sensitizes cells to apoptosis induced by the Fas ligand (FasL). This pathway involves the recruitment of adaptor proteins and the activation of a caspase cascade, leading to programmed cell death.

Fas_Apoptosis_Pathway cluster_membrane Cell Membrane FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Executes This compound This compound This compound->FasR Sensitizes GLUT1 GLUT1 This compound->GLUT1 Inhibits GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake Mediates Glucose Glucose Glucose->GlucoseUptake

Caption: this compound sensitizes cells to Fas-induced apoptosis.

PI3K/Akt and ERK Signaling Pathways

This compound has been shown to modulate key survival and proliferation pathways, including the PI3K/Akt and ERK/MAPK pathways. It can lead to the activation of Akt, a pro-survival kinase, while partially inhibiting the ERK pathway, which is involved in cell proliferation.

PI3K_ERK_Signaling This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Partially Inhibits Akt Akt PI3K->Akt Activates Ras Ras Survival Cell Survival Akt->Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound modulates PI3K/Akt and ERK signaling.

Experimental Workflow for this compound Evaluation

The logical flow for evaluating a potential GLUT inhibitor like this compound involves a series of in vitro and in silico experiments.

Experimental_Workflow Start Start: Identify Potential Inhibitor InSilico In Silico Screening (Virtual Docking) Start->InSilico InVitro In Vitro Glucose Uptake Assay InSilico->InVitro IC50 Determine IC50 (GLUT1 vs. GLUT4) InVitro->IC50 Signaling Signaling Pathway Analysis IC50->Signaling ApoptosisAssay Apoptosis Assays (e.g., Annexin V) Signaling->ApoptosisAssay WesternBlot Western Blot (p-Akt, p-ERK) Signaling->WesternBlot End End: Characterized Inhibitor ApoptosisAssay->End WesternBlot->End

Caption: Workflow for characterizing GLUT inhibitors.

Conclusion

This compound is a promising GLUT inhibitor with a complex selectivity profile for GLUT1 and GLUT4 that warrants further investigation. The methodologies outlined in this guide provide a framework for researchers to further elucidate its mechanism of action and potential as an anticancer agent. The interplay between glucose metabolism inhibition and the sensitization to apoptotic pathways highlights a critical vulnerability in cancer cells that can be exploited for therapeutic development. Future studies should focus on resolving the discrepancies in reported IC50 values and further detailing the downstream effects of this compound on cellular signaling cascades.

References

Fasentin: A Potent Sensitizer of Cells to FAS-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resistance to apoptosis is a hallmark of cancer, enabling malignant cells to evade programmed cell death pathways and contributing to tumor progression and therapeutic resistance. The FAS/FASL signaling cascade is a critical extrinsic apoptotic pathway, often dysregulated in cancer. Fasentin, a small molecule inhibitor of glucose transport, has emerged as a promising agent that sensitizes cancer cells to FAS-induced apoptosis. This technical guide provides a comprehensive overview of the core mechanism of this compound, detailing its mode of action, and offers standardized protocols for its investigation. Quantitative data, presented in structured tables, illustrate its efficacy, and detailed signaling pathway diagrams provide a clear visual representation of the molecular events.

Introduction

The FAS receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in regulating apoptosis in various cell types.[1] Upon binding to its natural ligand, FAS ligand (FASL), the FAS receptor trimerizes, leading to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). This interaction facilitates the recruitment and activation of pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[2] At the DISC, pro-caspase-8 molecules undergo proximity-induced auto-activation, initiating a downstream caspase cascade that culminates in the execution of apoptosis.

However, many cancer cells develop resistance to FAS-mediated apoptosis through various mechanisms, including the overexpression of anti-apoptotic proteins such as c-FLIP (cellular FLICE-like inhibitory protein) and XIAP (X-linked inhibitor of apoptosis protein). c-FLIP structurally resembles pro-caspase-8 but lacks full enzymatic activity, and it competitively inhibits caspase-8 activation at the DISC.[2][3] XIAP, on the other hand, directly binds to and inhibits the activity of downstream effector caspases, such as caspase-3 and -7.[4]

This compound has been identified as a novel chemical sensitizer to FAS-induced cell death.[5] Its primary mechanism of action is the inhibition of glucose uptake by targeting glucose transporters GLUT1 and GLUT4.[5][6] This guide delves into the molecular underpinnings of how glucose deprivation induced by this compound can restore sensitivity to FAS-mediated apoptosis.

Mechanism of Action: Linking Glucose Metabolism to Apoptotic Sensitivity

This compound's ability to sensitize cells to FAS-induced apoptosis is intricately linked to its role as a glucose uptake inhibitor. By partially blocking glucose transport, this compound induces a state of metabolic stress that mimics the effects of culturing cells in a low-glucose environment.[5] This nutrient deprivation appears to lower the threshold for apoptosis induction by FASL.

The precise molecular link between glucose deprivation and enhanced FAS signaling is an area of ongoing research. One proposed mechanism involves the downregulation of key anti-apoptotic proteins that have a high turnover rate and are dependent on continuous protein synthesis, which is an energy-intensive process.[7] Metabolic stress induced by this compound could lead to a reduction in the levels of proteins like c-FLIP, thereby promoting more efficient caspase-8 activation at the DISC.

Signaling Pathway of FAS-Induced Apoptosis

The following diagram illustrates the canonical FAS-induced apoptosis pathway.

FAS_Pathway FASL FAS Ligand (FASL) FASR FAS Receptor (FASR) FASL->FASR Binding & Trimerization DISC DISC Formation (FADD, Pro-caspase-8) FASR->DISC Recruitment Casp8 Active Caspase-8 DISC->Casp8 Activation Casp3 Active Caspase-3 Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution cFLIP c-FLIP cFLIP->DISC Inhibition XIAP XIAP XIAP->Casp3 Inhibition

Figure 1: FAS-Induced Apoptosis Signaling Pathway.
Proposed Mechanism of this compound Sensitization

The diagram below illustrates the proposed mechanism by which this compound sensitizes cells to FAS-induced apoptosis.

Fasentin_Mechanism This compound This compound GLUT GLUT1/4 This compound->GLUT Inhibition GlucoseUptake Glucose Uptake GLUT->GlucoseUptake MetabolicStress Metabolic Stress GlucoseUptake->MetabolicStress Leads to AntiApoptotic Reduced Synthesis of Anti-Apoptotic Proteins (e.g., c-FLIP, XIAP) MetabolicStress->AntiApoptotic Induces FAS_Apoptosis Enhanced FAS-Induced Apoptosis AntiApoptotic->FAS_Apoptosis Results in

Figure 2: Proposed Mechanism of this compound Sensitization.

Data Presentation

Disclaimer: The following quantitative data is presented as a representative example to illustrate the expected outcomes of the described experimental protocols. This data is hypothetical and intended for instructional purposes.

Table 1: Effect of this compound and FASL on Cell Viability (MTT Assay)
Cell LineTreatmentConcentration% Cell Viability (Mean ± SD)
JurkatControl-100 ± 5.2
This compound50 µM95 ± 4.8
FASL100 ng/mL75 ± 6.1
This compound + FASL50 µM + 100 ng/mL35 ± 3.9
HT-29Control-100 ± 4.5
This compound50 µM98 ± 3.7
FASL100 ng/mL90 ± 5.5
This compound + FASL50 µM + 100 ng/mL55 ± 4.8
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
Cell LineTreatmentConcentration% Apoptotic Cells (Annexin V+)
JurkatControl-5 ± 1.2
This compound50 µM7 ± 1.5
FASL100 ng/mL28 ± 3.3
This compound + FASL50 µM + 100 ng/mL65 ± 5.1
HT-29Control-3 ± 0.8
This compound50 µM4 ± 1.1
FASL100 ng/mL12 ± 2.4
This compound + FASL50 µM + 100 ng/mL42 ± 4.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound and/or FASL on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest (e.g., Jurkat, HT-29)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Recombinant FAS Ligand (FASL)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, FASL, or a combination of both. Include untreated and vehicle (DMSO) control wells.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cells of interest

  • This compound

  • Recombinant FAS Ligand (FASL)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, FASL, or a combination for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis for Caspase Activation and Anti-Apoptotic Proteins

This protocol is used to detect the cleavage of caspases (a hallmark of their activation) and changes in the expression levels of c-FLIP and XIAP.

Materials:

  • Cells of interest

  • This compound

  • Recombinant FAS Ligand (FASL)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-8, anti-cleaved Caspase-3, anti-c-FLIP, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Visualizations

Experimental Workflow: Assessing this compound's Sensitization Effect

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment Groups: 1. Control 2. This compound 3. FASL 4. This compound + FASL Start->Treatment Incubation Incubation (24-48h) Treatment->Incubation Assays Perform Assays Incubation->Assays MTT MTT Assay (Cell Viability) Assays->MTT Flow Annexin V/PI Staining (Apoptosis) Assays->Flow WB Western Blot (Protein Expression) Assays->WB Data Data Analysis MTT->Data Flow->Data WB->Data Conclusion Conclusion: this compound sensitizes cells to FAS-induced apoptosis Data->Conclusion

Figure 3: Experimental Workflow Diagram.

Conclusion

This compound represents a promising therapeutic strategy for overcoming resistance to FAS-mediated apoptosis in cancer cells. Its unique mechanism of action, centered on the inhibition of glucose metabolism, highlights the intricate link between cellular metabolism and apoptosis signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the precise molecular players that are modulated by this compound-induced metabolic stress to fully unravel its sensitization mechanism and to identify predictive biomarkers for its efficacy.

References

Fasentin's Anti-Angiogenic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, a small molecule initially identified as a sensitizer to FAS-induced cell death, has demonstrated notable anti-angiogenic properties.[1] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's anti-angiogenic activity, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The evidence presented suggests that this compound inhibits angiogenesis by impairing endothelial cell proliferation, differentiation, and invasion through a mechanism that is independent of glucose metabolism modulation.[2][3]

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis has emerged as a key therapeutic strategy in oncology. This compound (N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide) was initially characterized as an inhibitor of glucose transporters GLUT1 and GLUT4.[1][4] However, recent studies have unveiled its potent anti-angiogenic effects, which intriguingly appear to be decoupled from its impact on glucose uptake in endothelial cells.[2][3] This guide will dissect the anti-angiogenic profile of this compound, offering a valuable resource for researchers in the field.

Quantitative Data on this compound's Biological Activity

The inhibitory effects of this compound have been quantified across various cell lines and assays, providing a clear picture of its potency and selectivity.

Table 1: IC50 Values of this compound in Different Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound was determined for several endothelial, tumor, and fibroblast cell lines after 72 hours of treatment. These values indicate a dose-dependent inhibitory effect on cell growth.

Cell LineCell TypeIC50 (µM)
HMECHuman Dermal Microvascular Endothelial Cells45.3 ± 1.2
HUVECHuman Umbilical Vein Endothelial Cells68.4 ± 1.1
MDA-MB-231Human Breast Adenocarcinoma35.7 ± 1.1
HT-29Human Colon Adenocarcinoma55.1 ± 1.1
A549Human Lung Carcinoma75.8 ± 1.2
BJHuman Foreskin Fibroblast85.2 ± 1.2

Data sourced from Ocaña et al., 2020.

Table 2: Quantitative Effects of this compound on Angiogenic Processes

This compound's impact on key angiogenic processes has been quantified in various in vitro assays.

AssayCell LineThis compound Concentration (µM)Observed Effect
Tube FormationHMEC25Partial Inhibition
50Partial Inhibition
100Total Inhibition
Cell InvasionHMEC100~50% reduction in invasion
MMP-2 ActivityHMEC100Significant decrease
uPA ActivityHMEC100Significant decrease
Glucose UptakeHMEC100Slight, statistically significant decrease
Glucose UptakeMDA-MB-23130Statistically significant decrease
VEGFR2 Kinase Activity-100No significant decrease (83.4 ± 18.6% remaining activity)

Data sourced from Ocaña et al., 2020.[1][2]

Signaling Pathways Modulated by this compound

This compound's anti-angiogenic effects are not mediated by the inhibition of GLUT-1 or VEGFR2 kinase activity.[1][2] Instead, it appears to modulate downstream signaling pathways crucial for endothelial cell function.

ERK1/2 and PI3K/Akt Signaling

Studies in Human Dermal Microvascular Endothelial Cells (HMECs) have shown that this compound at a concentration of 100 µM leads to:

  • A partial, though not statistically significant, decrease in the phosphorylation of ERK1/2.

  • A significant, dose-dependent increase in the phosphorylation of Akt.[1]

The activation of the PI3K/Akt pathway is typically associated with cell proliferation and survival, and its induction by this compound is an unexpected finding that requires further investigation. It may represent a compensatory mechanism or a more complex regulatory role.

Regulation of Extracellular Matrix Remodeling Molecules

This compound has been shown to decrease the levels of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA) in HMECs.[1] These enzymes are critical for the degradation of the extracellular matrix, a necessary step for endothelial cell invasion and migration during angiogenesis.

Below is a diagram illustrating the proposed signaling pathway of this compound in endothelial cells.

Fasentin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects This compound This compound Unknown_Receptor Unknown Receptor(s) This compound->Unknown_Receptor Binds to ERK_pathway ERK1/2 Pathway This compound->ERK_pathway Partial Inhibition PI3K_Akt_pathway PI3K/Akt Pathway This compound->PI3K_Akt_pathway Activation MMP_uPA_regulation MMP-2 & uPA Regulation This compound->MMP_uPA_regulation Downregulation Unknown_Receptor->ERK_pathway Unknown_Receptor->PI3K_Akt_pathway Unknown_Receptor->MMP_uPA_regulation pERK p-ERK1/2 ERK_pathway->pERK pAkt p-Akt PI3K_Akt_pathway->pAkt MMP2_uPA MMP-2 & uPA MMP_uPA_regulation->MMP2_uPA Gene_Expression Gene Expression pERK->Gene_Expression Regulates pAkt->Gene_Expression Regulates Invasion Invasion MMP2_uPA->Invasion Inhibits Proliferation Proliferation Gene_Expression->Proliferation Gene_Expression->Invasion Tube_Formation Tube Formation Gene_Expression->Tube_Formation Proliferation->Tube_Formation Invasion->Tube_Formation

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cells are seeded at a low density (e.g., 1,000-5,000 cells/well) in 96-well plates.

  • Treatment: After 24 hours of incubation to allow for cell attachment, cells are treated with various concentrations of this compound for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay (MTT) Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (72h) B->C D Add MTT solution (4h) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the Cell Proliferation (MTT) Assay.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C for 30 minutes.

  • Cell Seeding: HMECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound.

  • Incubation: Plates are incubated at 37°C for 6-12 hours.

  • Visualization: Tube formation is observed and photographed using an inverted microscope.

  • Quantification: The number of branch points, total tube length, and number of loops are quantified using image analysis software.

Tube_Formation_Workflow cluster_workflow Tube Formation Assay Workflow A Coat 96-well plate with Matrigel B Incubate at 37°C for 30 min A->B C Seed HMECs with this compound B->C D Incubate for 6-12h C->D E Visualize and photograph tubes D->E F Quantify tube formation E->F

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Cell Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Insert Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel.

  • Cell Seeding: HMECs are seeded in the upper chamber of the insert in serum-free media containing this compound.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).

  • Incubation: The plate is incubated for 16-24 hours at 37°C.

  • Cell Removal: Non-invading cells on the upper surface of the insert are removed with a cotton swab.

  • Staining and Counting: Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Invasion_Assay_Workflow cluster_workflow Cell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed HMECs with this compound in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate for 16-24h C->D E Remove non-invading cells D->E F Stain and count invading cells E->F G Analyze invasion inhibition F->G CAM_Assay_Workflow cluster_workflow CAM Assay Workflow A Incubate fertilized eggs (3-4 days) B Create window in eggshell A->B C Apply this compound-containing disk to CAM B->C D Seal window and incubate (48-72h) C->D E Observe and quantify angiogenesis D->E F Determine anti-angiogenic effect E->F

References

Fasentin in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, a small molecule N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, has emerged as a compound of interest in cancer research due to its unique mechanism of action. Initially identified as a chemical sensitizer to Fas-induced apoptosis, subsequent studies have elucidated its primary role as an inhibitor of glucose transport.[1][2] This guide provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular pathways and experimental workflows.

Core Mechanism of Action

This compound's principal anti-cancer activity stems from its ability to inhibit glucose uptake by binding to glucose transporters, primarily GLUT1 and GLUT4.[2][3] By competitively inhibiting these transporters, this compound effectively induces a state of glucose deprivation within cancer cells.[1] This metabolic stress is a key trigger for its downstream anti-tumor effects, which include sensitization to apoptosis and induction of cell cycle arrest.[1][3]

Data Presentation: Quantitative Analysis of this compound's Efficacy

The anti-proliferative and inhibitory effects of this compound have been quantified across various cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCell TypeIC50 (µM)AssayReference
Cancer Cell Lines
MDA-MB-231Breast Cancer26.3 ± 4.8MTT Assay(Ocaña et al., 2020)
MCF7Breast Cancer34.7 ± 4.0MTT Assay(Ocaña et al., 2020)
HeLaCervical Cancer31.9 ± 1.4MTT Assay(Ocaña et al., 2020)
PPC-1Prostate CancerNot specifiedGlucose Uptake(Wood et al., 2008)
DU145Prostate CancerNot specifiedGlucose Uptake(Wood et al., 2008)
U937LeukemiaNot specifiedGlucose Uptake(Wood et al., 2008)
GSC33 & GSC28Glioblastoma~50MTT Assay(Nayak et al., 2019)
Endothelial Cell Lines
HMECHuman Microvascular Endothelial27.9 ± 14.5MTT Assay(Ocaña et al., 2020)
HUVECHuman Umbilical Vein Endothelial27.6 ± 3.7MTT Assay(Ocaña et al., 2020)
BAECBovine Aortic EndothelialNot specifiedMTT Assay(Ocaña et al., 2020)
TargetIC50 (µM)AssayReference
GLUT468Not specified(MedchemExpress)

Signaling Pathways and Molecular Mechanisms

This compound's induction of glucose deprivation triggers two primary anti-cancer signaling cascades: sensitization to Fas-mediated apoptosis and induction of G0/G1 cell cycle arrest.

Sensitization to Fas-Mediated Apoptosis

This compound treatment sensitizes cancer cells to apoptosis induced by the Fas ligand (FasL). This occurs through the extrinsic apoptosis pathway. While the precise mechanism linking glucose deprivation to this sensitization is still under investigation, it is known to not involve the alteration of FLIP (FLICE-inhibitory protein) mRNA expression. The pathway culminates in the activation of effector caspases, leading to programmed cell death.

Fasentin_Apoptosis_Pathway cluster_glucose cluster_fas This compound This compound GLUT1_4 GLUT1 / GLUT4 This compound->GLUT1_4 inhibits Glucose_Deprivation Glucose Deprivation This compound->Glucose_Deprivation leads to Glucose_Uptake Glucose Uptake GLUT1_4->Glucose_Uptake mediates Sensitization Sensitization Glucose_Deprivation->Sensitization FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR binds DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC recruits Caspase8 Active Caspase-8 DISC->Caspase8 activates Caspase3 Active Caspase-3 Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Sensitization->DISC potentiates formation/ activity

Caption: this compound-induced glucose deprivation sensitizes cells to Fas-mediated apoptosis.
G0/G1 Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[4][5] This arrest is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, G1 phase progression is controlled by the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes. Inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state.

Fasentin_CellCycle_Pathway cluster_regulators This compound This compound Glucose_Deprivation Glucose Deprivation This compound->Glucose_Deprivation induces CDK4_6_CyclinD CDK4/6 - Cyclin D Glucose_Deprivation->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2 - Cyclin E Glucose_Deprivation->CDK2_CyclinE inhibits pRb_active Active pRb CDK4_6_CyclinD->pRb_active phosphorylates G0_G1_Arrest G0/G1 Arrest CDK2_CyclinE->pRb_active phosphorylates pRb_inactive Inactive p-pRb E2F E2F pRb_active->E2F sequesters pRb_active->G0_G1_Arrest maintains G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

Caption: this compound induces G0/G1 cell cycle arrest by inhibiting key cyclin-dependent kinases.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this compound research.

Cell Viability Assay (MTT-based)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with This compound incubate_24h->treat_this compound incubate_48_72h Incubate 48-72h treat_this compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_plate Read Absorbance (570 nm) add_dmso->read_plate end End read_plate->end

Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.
Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 16-24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the emission in the appropriate channel (e.g., PE-Texas Red).

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Workflow start Start treat_cells Treat Cells with This compound (16-24h) start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide & RNase A fix_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

References

The Cellular Target of Fasentin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Mechanism of Action and Experimental Validation of a Novel Glucose Transporter Inhibitor

Abstract

Fasentin, a small molecule initially identified as a sensitizer to Fas-induced apoptosis, exerts its primary cellular effect through the inhibition of glucose transport. This technical guide provides a comprehensive overview of the identification and validation of the cellular targets of this compound, with a focus on the experimental methodologies and quantitative data that underpin our current understanding. The primary targets of this compound are the facilitative glucose transporters GLUT1 and GLUT4, with a preferential inhibition of GLUT4. By competitively binding to a unique site within the intracellular channel of these transporters, this compound effectively curtails cellular glucose uptake. This action leads to a state of glucose deprivation, which in turn sensitizes cancer cells to apoptosis initiated by death receptors and imparts anti-angiogenic properties. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.

Introduction

The aberrant metabolic landscape of cancer cells, notably their reliance on aerobic glycolysis, presents a compelling therapeutic window. A key player in this metabolic reprogramming is the overexpression of glucose transporters (GLUTs), which facilitate the increased uptake of glucose required to fuel rapid proliferation. This compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) emerged from a screen for molecules that could sensitize resistant tumor cells to death receptor-mediated apoptosis. Subsequent investigations into its mechanism of action revealed that its ability to potentiate cell death was intrinsically linked to the inhibition of cellular glucose uptake. This guide will delve into the core of this compound's molecular interactions, detailing its primary cellular targets and the experimental evidence that has elucidated this mechanism.

Primary Cellular Targets: GLUT1 and GLUT4

The principal cellular targets of this compound are the Class I glucose transporters, specifically GLUT1 and GLUT4.[1][2][3] These integral membrane proteins are responsible for the facilitative diffusion of glucose across the plasma membrane.

  • GLUT1 is ubiquitously expressed and provides a basal level of glucose uptake in most cell types. It is frequently overexpressed in various cancers.

  • GLUT4 is the primary insulin-responsive glucose transporter, predominantly found in adipose tissue and striated muscle (skeletal and cardiac).

This compound acts as a direct inhibitor of these transporters, with evidence suggesting a preferential, though not exclusive, inhibition of GLUT4 over GLUT1.[2][3]

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against its primary targets has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

TargetIC50 (µM)Cell Line/SystemReference
GLUT4 68L6 myoblasts overexpressing GLUT4[2][3]
GLUT1 ~10Not explicitly stated, but referenced in a study on TZD derivatives.[4]
GLUT1 >68Implied by preferential inhibition of GLUT4.[2][3]
Fas Sensitization 20Various tumor cell lines[3]
Cell Growth Inhibition 26.3 - 111.2Endothelial, tumor, and fibroblast cells[5]

Note: The IC50 for GLUT1 has been reported with some variability in the literature. The value of ~10 µM is cited in a study designing other GLUT1 inhibitors and referencing the original work on this compound. However, multiple other sources state that this compound preferentially inhibits GLUT4, suggesting a higher IC50 for GLUT1 than the 68 µM reported for GLUT4.

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is initiated by its direct binding to GLUT1 and GLUT4. Virtual docking studies on a homology model of GLUT1 have indicated that this compound occupies a unique site within the intracellular channel of the transporter.[1] This binding event physically obstructs the passage of glucose, leading to a reduction in its uptake. The downstream consequences of this glucose deprivation are multifaceted and culminate in the sensitization of cells to apoptosis and the inhibition of angiogenesis.

Sensitization to Fas-Induced Apoptosis

The initial discovery of this compound was as a sensitizer to cell death induced by the Fas ligand.[1] The inhibition of glucose uptake by this compound appears to be the primary mechanism for this sensitization. By creating a state of metabolic stress, this compound lowers the threshold for apoptosis induction through the extrinsic pathway.

Fasentin_Apoptosis_Pathway This compound This compound GLUT GLUT1/GLUT4 This compound->GLUT Inhibits Glucose_Uptake Glucose Uptake This compound->Glucose_Uptake Blocks GLUT->Glucose_Uptake Metabolic_Stress Metabolic Stress (Glucose Deprivation) Glucose_Uptake->Metabolic_Stress Leads to Apoptosis Apoptosis Metabolic_Stress->Apoptosis Sensitizes to FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds DISC Death-Inducing Signaling Complex (DISC) FasR->DISC Activates Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase3->Apoptosis

Figure 1: Signaling pathway of this compound-induced sensitization to Fas-mediated apoptosis.

Anti-Angiogenic Effects

This compound has been shown to possess anti-angiogenic properties by inhibiting the proliferation, differentiation, and invasion of endothelial cells.[6] Interestingly, in human dermal microvascular endothelial cells, the anti-angiogenic effect of this compound appears to be largely independent of its glucose uptake inhibition, suggesting an alternative or additional mechanism of action in this cell type. This compound was found to partially inhibit the ERK signaling pathway in these cells, although this effect was not statistically significant.[2] It does not, however, inhibit the tyrosine kinase activity of VEGFR2.[2]

Experimental Protocols

The identification and validation of this compound's cellular targets have been accomplished through a combination of computational and experimental approaches.

Virtual Docking Studies

The initial hypothesis for this compound's target was informed by virtual docking studies using a homology model of GLUT1.

Methodology:

  • Homology Modeling: A three-dimensional model of human GLUT1 was generated based on the crystal structure of a homologous protein, such as the E. coli glycerol-3-phosphate antiporter.[7]

  • Ligand Preparation: The 3D structure of this compound was generated and optimized.

  • Docking Simulation: Computational docking algorithms (e.g., FlexX) were used to predict the binding pose and affinity of this compound to the GLUT1 model.[7] The simulation explores various conformations and orientations of the ligand within the binding site of the protein.

  • Binding Site Analysis: The predicted binding mode indicated that this compound interacts with a unique site within the intracellular channel of GLUT1.[1]

Glucose Uptake Assay

The functional consequence of this compound binding to GLUTs was confirmed using glucose uptake assays. A common method involves the use of a radiolabeled or fluorescent glucose analog.

Methodology (using 2-deoxy-D-[³H]glucose):

  • Cell Culture: Cells (e.g., L6 myoblasts overexpressing either GLUT1 or GLUT4) are cultured in appropriate media.[7]

  • Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Glucose Analog Incubation: 2-deoxy-D-[³H]glucose is added to the culture medium, and cells are incubated for a defined period to allow for uptake.

  • Washing: The incubation is stopped by washing the cells with ice-cold buffer to remove extracellular glucose analog.

  • Cell Lysis: The cells are lysed to release the intracellular contents.

  • Scintillation Counting: The amount of intracellular 2-deoxy-D-[³H]glucose-6-phosphate is quantified using a scintillation counter. The radioactivity measured is proportional to the glucose uptake.

  • Data Analysis: The percentage of glucose uptake inhibition is calculated relative to the vehicle-treated control cells.

In Vitro Angiogenesis (Tube Formation) Assay

The anti-angiogenic potential of this compound was assessed using an endothelial cell tube formation assay.

Methodology:

  • Matrix Coating: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a multi-well plate. The plate is then incubated at 37°C to allow the matrix to polymerize.

  • Cell Seeding: Endothelial cells (e.g., human microvascular endothelial cells - HMECs) are seeded onto the solidified matrix in the presence of varying concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated for a period sufficient for tube formation (typically 4-18 hours).

  • Visualization and Quantification: The formation of capillary-like structures (tubes) is visualized using a microscope. The extent of tube formation can be quantified by measuring parameters such as the number of tubes, tube length, and number of branch points.

Experimental Workflow and Logical Relationships

The discovery of this compound's cellular target followed a logical progression from initial observation to mechanistic validation.

Fasentin_Discovery_Workflow cluster_0 Initial Observation & Hypothesis Generation cluster_1 Target Identification & Validation cluster_2 Functional Characterization Screening High-Throughput Screen for Fas Sensitizers Hit_ID Identification of this compound Screening->Hit_ID Gene_Expression Gene Expression Profiling (Nutrient Deprivation Signature) Hit_ID->Gene_Expression Hypothesis Hypothesis: this compound Affects Glucose Metabolism Gene_Expression->Hypothesis Virtual_Docking Virtual Docking Studies (GLUT1 Homology Model) Hypothesis->Virtual_Docking Glucose_Uptake_Assay Glucose Uptake Assays (GLUT1 & GLUT4) Virtual_Docking->Glucose_Uptake_Assay Target_Confirmation Confirmation of GLUT1/4 as Direct Targets Glucose_Uptake_Assay->Target_Confirmation Apoptosis_Assay Fas-Induced Apoptosis Assays Target_Confirmation->Apoptosis_Assay Angiogenesis_Assay In Vitro Angiogenesis Assays (Tube Formation) Target_Confirmation->Angiogenesis_Assay Downstream_Effects Elucidation of Downstream Biological Effects Apoptosis_Assay->Downstream_Effects Angiogenesis_Assay->Downstream_Effects

Figure 2: Experimental workflow for the identification and validation of this compound's cellular target.

The logical relationship between this compound, its targets, and its observed effects can be summarized as follows:

Fasentin_Logic_Diagram This compound This compound GLUT1 GLUT1 This compound->GLUT1 Binds to & Inhibits GLUT4 GLUT4 This compound->GLUT4 Binds to & Inhibits Glucose_Uptake_Inhibition Inhibition of Glucose Uptake GLUT1->Glucose_Uptake_Inhibition GLUT4->Glucose_Uptake_Inhibition Fas_Sensitization Sensitization to Fas-Induced Apoptosis Glucose_Uptake_Inhibition->Fas_Sensitization Leads to Anti_Angiogenesis Anti-Angiogenic Effects Glucose_Uptake_Inhibition->Anti_Angiogenesis Contributes to

Figure 3: Logical relationship between this compound, its targets, and its biological effects.

Conclusion

This compound's cellular activity is primarily mediated by its direct inhibition of the glucose transporters GLUT1 and GLUT4. By physically obstructing the intracellular glucose channel, this compound induces a state of metabolic stress that has significant downstream consequences, including the potentiation of apoptosis and the suppression of angiogenesis. The elucidation of this mechanism, through a combination of computational modeling and robust experimental validation, highlights the therapeutic potential of targeting glucose metabolism in cancer and other diseases. This technical guide provides a foundational understanding of this compound's mode of action for researchers and drug developers interested in the further exploration of this and other GLUT inhibitors.

References

Fasentin's Impact on Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, a small molecule inhibitor of glucose transport, has emerged as a compound of interest in cancer research due to its ability to modulate cellular metabolism and sensitize cancer cells to apoptosis. This technical guide provides an in-depth overview of this compound's core effects on cellular metabolism, detailing its mechanism of action, impact on key metabolic pathways, and its interplay with critical signaling cascades. This document summarizes quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the underlying molecular interactions and workflows.

Introduction

Cancer cells exhibit a reprogrammed metabolism, famously characterized by the Warburg effect, where even in the presence of oxygen, cells favor glycolysis over oxidative phosphorylation for energy production. This metabolic shift provides a survival advantage and building blocks for rapid proliferation. Targeting cancer metabolism has thus become a promising therapeutic strategy. This compound, chemically known as N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, was initially identified as a chemical sensitizer to the death receptor stimuli FAS and tumor necrosis factor apoptosis-inducing ligand (TRAIL)[1]. Subsequent research has elucidated that its primary mechanism of action involves the inhibition of glucose uptake, thereby inducing a state of cellular glucose deprivation[1].

This guide will delve into the specifics of this compound's effects on cellular metabolism, providing a comprehensive resource for researchers in the field.

Mechanism of Action: Inhibition of Glucose Transport

This compound's primary molecular target is the glucose transporter (GLUT) family of proteins, which facilitate the transport of glucose across the plasma membrane.

Targeting GLUT1 and GLUT4

Virtual docking studies using a homology model of GLUT1 have shown that this compound interacts with a unique site in the intracellular channel of this protein[1]. It is a potent inhibitor of both GLUT1 and GLUT4, with a preferential inhibition of GLUT4, exhibiting an IC50 of 68 μM for GLUT4[2]. The inhibition of these transporters directly blocks the entry of glucose into the cell, the initial and rate-limiting step of glycolysis.

Effects on Cellular Metabolism

By inhibiting glucose uptake, this compound triggers a cascade of metabolic consequences within the cell, shifting the energetic and biosynthetic landscape.

Impact on Glycolysis, ATP Production, and Lactate Secretion

Inhibition of glucose import by this compound leads to a reduction in the glycolytic flux. This has a direct impact on the cell's energy status. While specific quantitative data on the direct impact of this compound on intracellular ATP levels is still emerging, the inhibition of glycolysis, the primary source of ATP in many cancer cells, strongly suggests a significant reduction in ATP production.

Consequently, the production of lactate, the end product of aerobic glycolysis, is also expected to be reduced. This can alter the tumor microenvironment, which is often characterized by high levels of lactate that contribute to immune evasion and metastasis.

Effects on Mitochondrial Respiration

The impact of this compound on mitochondrial respiration is an area of active investigation. By limiting the substrate for glycolysis (glucose), the production of pyruvate, which fuels the mitochondrial tricarboxylic acid (TCA) cycle, is diminished. This could lead to a decrease in oxygen consumption. However, cells under metabolic stress may adapt by utilizing alternative fuel sources, such as fatty acids or amino acids, to maintain mitochondrial function. Further studies using techniques like Seahorse XF analysis are needed to fully elucidate the effect of this compound on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in various cancer cell lines.

Sensitization to Fas-Induced Apoptosis

A key biological effect of this compound is its ability to sensitize cancer cells to apoptosis induced by the Fas ligand (FasL). This is directly linked to the metabolic stress it induces.

The Fas Signaling Pathway

The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding to FasL, trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its activation. Activated caspase-8 then initiates a caspase cascade, culminating in the execution of apoptosis.

This compound's Role in Modulating the Fas Pathway

This compound's induction of glucose deprivation alters the expression of genes associated with nutrient stress[1]. This metabolic stress lowers the threshold for apoptosis induction. The precise molecular link between glucose deprivation and the enhancement of Fas signaling is an area of ongoing research but is thought to involve the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic factors. By creating an energetically unfavorable environment, this compound primes the cells to undergo apoptosis when triggered by an external death signal like FasL.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int FasR Fas Receptor FADD FADD FasR->FADD Recruits This compound This compound This compound->GLUT1 Inhibits Metabolic_Stress Metabolic Stress (Glucose Deprivation) This compound->Metabolic_Stress Induces Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport FasL Fas Ligand FasL->FasR Binds Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP ATP Glycolysis->ATP Generates TCA TCA Cycle Pyruvate->TCA Casp_Cascade Caspase Cascade Metabolic_Stress->Casp_Cascade Sensitizes Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Recruits Casp8 Active Caspase-8 Pro_Casp8->Casp8 Activates Casp8->Casp_Cascade Initiates Apoptosis Apoptosis Casp_Cascade->Apoptosis OxPhos Oxidative Phosphorylation TCA->OxPhos ATP_mito ATP OxPhos->ATP_mito Generates

This compound's dual action on metabolism and apoptosis signaling.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
LNCaPProstate Cancer~30
PC3Prostate Cancer~40
U937Leukemia~50
HMECNormal Endothelial~100
BxPC3Pancreatic Cancer~110
PPC-1Prostate CancerED50 = 35 µM (for sensitization to Fas-mediated death)[1]
L6 Myoblasts (GLUT4 overexpressing)N/AIC50 = 68 µM (for glucose uptake)[2]

Note: IC50 values from reference are estimated from graphical data.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed cells in 96-well plate E1 Treat cells with This compound P1->E1 P2 Prepare this compound serial dilutions P2->E1 E2 Incubate for 24-72 hours E1->E2 E3 Add MTT solution E2->E3 E4 Incubate for 2-4 hours E3->E4 E5 Add solubilization solution E4->E5 A1 Measure absorbance at 570 nm E5->A1 A2 Calculate cell viability and IC50 A1->A2

Workflow for the MTT cell viability assay.
Glucose Uptake Assay (2-NBDG)

This protocol measures the direct effect of this compound on glucose uptake using a fluorescent glucose analog.

Materials:

  • This compound stock solution

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Glucose Starvation: Wash cells twice with warm PBS and then incubate in glucose-free medium for 1-2 hours.

  • This compound Pre-treatment: Treat cells with various concentrations of this compound in glucose-free medium for 1 hour.

  • 2-NBDG Incubation: Add 2-NBDG to each well to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Remove the 2-NBDG solution and wash the cells three times with cold PBS to remove extracellular fluorescence.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (Ex/Em = ~485/535 nm) or analyze the cells by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity to the control to determine the percentage of glucose uptake inhibition.

cluster_setup Cell Preparation cluster_treatment Treatment cluster_readout Measurement S1 Seed cells in 96-well plate S2 Glucose starve cells S1->S2 T1 Pre-treat with This compound S2->T1 T2 Add 2-NBDG T1->T2 T3 Incubate for 30-60 min T2->T3 R1 Wash cells with cold PBS T3->R1 R2 Measure fluorescence R1->R2 R3 Analyze data R2->R3

Workflow for the 2-NBDG glucose uptake assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound stock solution

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells with the desired concentrations of this compound for a specific time period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a compelling example of a targeted therapy that exploits the metabolic vulnerabilities of cancer cells. By inhibiting glucose uptake, it not only impacts the bioenergetics and biosynthetic capacity of these cells but also sensitizes them to apoptotic stimuli. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate connections between cellular metabolism and cell death pathways. Future research should focus on obtaining more comprehensive quantitative metabolic data, elucidating the precise molecular mechanisms linking glucose deprivation to apoptosis sensitization, and exploring the efficacy of this compound in in vivo models.

References

The Discovery and Synthesis of Fasentin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasentin, with the chemical name N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, is a small molecule that has garnered significant interest in the scientific community for its dual mechanism of action.[1][2] It was initially identified as a chemical sensitizer to the death receptor stimuli FAS and tumor necrosis factor (TNF) apoptosis-inducing ligand, promoting apoptosis in cancer cells.[1][3] Subsequent research revealed its function as a potent inhibitor of glucose transporters GLUT1 and GLUT4.[4][5] This guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, with a focus on its mechanism of action and experimental protocols relevant to its study.

Discovery of this compound

This compound was first identified in a high-throughput screen for small molecules that could sensitize resistant tumor cells to apoptosis induced by the Fas ligand.[3] Evasion of apoptosis is a key hallmark of cancer, and molecules that can restore this crucial cell death pathway are of significant therapeutic interest.[1][3] The initial discovery highlighted this compound's potential as an adjunct in cancer therapy by lowering the threshold for Fas-mediated cell death.[1]

Further investigation into its mechanism of action revealed an unexpected connection to cellular metabolism. It was discovered that this compound's ability to sensitize cells to Fas-induced apoptosis was linked to its inhibitory effect on glucose uptake.[3] This was a pivotal finding, as it connected the process of apoptosis to cellular nutrient sensing and metabolism.

Synthesis of this compound

A plausible synthetic route would involve the acetoacetylation of 4-chloro-3-(trifluoromethyl)aniline with an acetoacetylating agent like diketene or ethyl acetoacetate.

Hypothetical Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 4-chloro-3-(trifluoromethyl)aniline C Condensation Reaction (e.g., reflux in xylene) A->C B Ethyl acetoacetate B->C D This compound (N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide) C->D

Caption: Hypothetical synthesis workflow for this compound.

Mechanism of Action

This compound exhibits a dual mechanism of action, making it a unique molecule for studying the interplay between apoptosis and metabolism.

Sensitization to Fas-Induced Apoptosis

This compound sensitizes cancer cells to apoptosis initiated by the Fas receptor, a member of the tumor necrosis factor receptor (TNFR) superfamily.[6] The Fas signaling pathway is a critical component of the extrinsic apoptotic pathway.

The proposed mechanism for this sensitization involves the modulation of the apoptotic pathway downstream of the TNF receptors but upstream of the effector caspases.[4][7]

Inhibition of Glucose Transporters

This compound is a direct inhibitor of the glucose transporters GLUT1 and GLUT4.[4][7] It has been shown to preferentially inhibit GLUT4 over GLUT1.[4] Virtual docking studies suggest that this compound binds to a unique site within the intracellular channel of the GLUT1 transporter.[3][8] By blocking glucose uptake, this compound induces a state of glucose deprivation within the cell.[5] This metabolic stress is believed to be the underlying reason for the increased sensitivity to Fas-induced apoptosis.[3]

Signaling Pathway of this compound's Dual Action

G This compound This compound GLUT1_4 GLUT1/GLUT4 This compound->GLUT1_4 inhibits Glucose_Uptake Glucose Uptake Inhibition Glucose_Deprivation Intracellular Glucose Deprivation Glucose_Uptake->Glucose_Deprivation FasR Fas Receptor (FasR) Glucose_Deprivation->FasR sensitizes FasL Fas Ligand (FasL) FasL->FasR activates DISC DISC Formation FasR->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Signaling pathway of this compound's dual action.

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activity.

ParameterValueCell Line/SystemReference
IC50 (GLUT4)68 µML6 myoblasts overexpressing GLUT4[4]
IC50 (Fas sensitization)20 µMTumor cell lines[4][7]
IC50 (Cell Growth Inhibition)26.3 - 111.2 µMEndothelial, tumor, and fibroblast cells[1]
ActivityConcentrationTimeCell LinesEffectReference
Glucose Uptake Inhibition15, 30, 80 µM1 hour (pretreatment)PPC-1, DU145, U937Partial blockade of glucose uptake[4]
Cell Growth Inhibition0.1 - 1000 µM72 hoursEndothelial, tumor, fibroblastInhibition of cell growth[4]
Cell Cycle Arrest25 - 100 µM16-24 hoursHMECsG0/G1 phase arrest[4]
Gene Expression Alteration50 µM16 hours-Altered expression of genes associated with glucose deprivation[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Synthesis of this compound (Illustrative Protocol)

Disclaimer: This is a generalized protocol based on standard chemical synthesis principles for similar compounds.

Materials:

  • 4-chloro-3-(trifluoromethyl)aniline

  • Ethyl acetoacetate

  • Xylene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • To a round-bottom flask, add 1 equivalent of 4-chloro-3-(trifluoromethyl)aniline and 1.1 equivalents of ethyl acetoacetate in anhydrous xylene.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Glucose Uptake Assay (2-NBDG-based)

Objective: To measure the effect of this compound on cellular glucose uptake.

Materials:

  • Cells of interest plated in a 96-well plate

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Wash the cells twice with warm, glucose-free KRH buffer.

  • Pre-incubate the cells with different concentrations of this compound in glucose-free KRH buffer for 1 hour at 37°C.

  • Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30 minutes at 37°C.

  • Remove the 2-NBDG containing medium and wash the cells three times with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Measure the fluorescence of the cell lysates using a fluorescence microplate reader (excitation/emission ~465/540 nm).

  • Alternatively, for flow cytometry, after washing, detach the cells and analyze the fluorescence intensity of individual cells.

Experimental Workflow: Characterizing this compound's Biological Activity

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis A Synthesize this compound B Purify & Characterize (NMR, MS, IR) A->B C Cell Viability Assay (e.g., MTT) B->C D Glucose Uptake Assay (e.g., 2-NBDG) B->D E Fas Sensitization Assay B->E F Cell Cycle Analysis B->F G Determine IC50 values C->G D->G E->G H Analyze Mechanism of Action F->H G->H

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound is a fascinating molecule with a unique dual mechanism of action that bridges the fields of apoptosis and cellular metabolism. Its ability to sensitize cancer cells to Fas-induced cell death by inhibiting glucose uptake presents a novel therapeutic strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the potential of this compound and similar compounds. Future research may focus on optimizing its potency and selectivity, as well as exploring its efficacy in in vivo models of cancer and other diseases characterized by aberrant glucose metabolism.

References

Fasentin's Role in Glucose Deprivation Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Cancer cells exhibit a heightened dependence on glucose, a phenomenon known as the Warburg effect. This metabolic reprogramming makes glucose transport a compelling target for anticancer therapies. Fasentin (N-(4-chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide) is a small molecule inhibitor of glucose transporters GLUT1 and GLUT4. By blocking glucose uptake, this compound effectively induces a state of glucose deprivation, leading to significant downstream effects on cellular signaling, proliferation, and survival. This document provides a detailed technical overview of this compound's mechanism of action, its impact on key signaling pathways, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Glucose Transport

This compound's primary mechanism is the direct inhibition of glucose transport into the cell. It achieves this by targeting the class I glucose transporters, GLUT1 and GLUT4.[1][2][3] Virtual docking studies suggest that this compound interacts with a unique site within the intracellular channel of the GLUT1 transporter.[4] This action physically blocks the uptake of glucose, thereby starving the cell of a critical nutrient and energy source. This compound shows a preference for inhibiting GLUT4 over GLUT1.[1][2][5]

Table 1: Inhibitory Activity of this compound

Target IC50 Value Notes
GLUT4 68 µM Preferentially inhibited over GLUT1.[1][2][5]
Fas Receptor Sensitization 20 µM Sensitizes a range of tumor cell lines to Fas-induced apoptosis.[2]

| Cell Growth (Various Lines) | 26.3 - 111.2 µM | Inhibits endothelial, tumor, and fibroblast cell growth.[1] |

cluster_membrane Cell Membrane This compound This compound GLUT GLUT1 / GLUT4 Transporters This compound->GLUT Inhibits Glucose_Int Intracellular Glucose GLUT->Glucose_Int Deprivation Glucose Deprivation GLUT->Deprivation Reduced Transport Glucose_Ext Extracellular Glucose Glucose_Ext->GLUT Uptake

Caption: this compound directly inhibits GLUT1/GLUT4, leading to glucose deprivation.

Cellular Consequences of this compound-Induced Glucose Deprivation

The inhibition of glucose uptake by this compound triggers several significant cellular responses, primarily impacting cell cycle progression and apoptosis sensitization.

Inhibition of Cell Proliferation and Cell Cycle Arrest

This compound has been shown to inhibit the growth of endothelial, tumor, and fibroblast cells without directly inducing cell death in all cell types.[1][3][6] Instead of causing apoptosis outright, it induces a cell cycle arrest in the G0/G1 phase, consequently reducing the number of cells entering the S phase.[1][3][6] This cytostatic effect halts proliferation, preventing tumor expansion.

Table 2: Effects of this compound on Cellular Processes

Cell Line(s) Concentration(s) Duration Observed Effect
PPC-1, DU145, U937 15, 30, 80 µM 1 hour (pretreatment) Partial blockage of glucose uptake.[1][3]
Endothelial, Tumor, Fibroblast 0.1 - 1000 µM 72 hours Inhibition of cell growth.[1]
U937, HMECs Not specified (dose-dependent) 16-24 hours Cell cycle arrest in G0/G1 phase; reduction in S phase population.[1][6]

| HMECs | 25 - 100 µM | 16 hours | Lowered levels of phospho-ERK (not statistically significant).[1] |

Sensitization to Apoptosis

A key characteristic of this compound is its ability to act as a sensitizer for death receptor-mediated apoptosis.[1][2] It sensitizes cancer cells to apoptosis induced by Fas ligand (FAS) and tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL).[1][3][4] This suggests a dual therapeutic potential: halting growth via glucose deprivation while simultaneously lowering the threshold for immune-mediated or drug-induced cell killing. The mechanism involves modulating the extrinsic apoptotic pathway downstream of TNF receptors but upstream of effector caspases.[2]

This compound This compound-Induced Glucose Deprivation CellCycle Cell Cycle Progression This compound->CellCycle Inhibits Arrest G0/G1 Arrest This compound->Arrest Induces FAS_R Fas Receptor This compound->FAS_R Sensitizes Proliferation Cell Proliferation CellCycle->Proliferation Drives FAS_L Fas Ligand (FASL) / TRAIL FAS_L->FAS_R Binds Apoptosis Apoptosis FAS_R->Apoptosis Initiates

Caption: this compound induces G0/G1 arrest and sensitizes cells to FAS-induced apoptosis.

Core Signaling Pathways Modulated by this compound

Inducing glucose starvation with this compound activates a complex network of signaling pathways that sense and respond to metabolic stress. While direct studies on this compound's downstream signaling are emerging, its effects can be understood by examining the known consequences of glucose deprivation.

Direct Observations: ERK and PI3K/Akt Pathways

Studies in Human Microvascular Endothelial Cells (HMECs) have shown that this compound can influence key signaling pathways.

  • ERK Pathway: Treatment with this compound (25-100 µM) leads to lower levels of phosphorylated ERK, suggesting a partial inhibition of the MAPK/ERK signaling pathway, although this effect was not always statistically significant.[1][7]

  • PI3K/Akt Pathway: Conversely, this compound treatment can lead to an increase in the phosphorylation of Akt. This may represent a compensatory survival mechanism, as Akt activation can promote the expression and membrane localization of GLUT1.[7][8]

Inferred Pathways: The Broader Glucose Deprivation Response

This compound's action as a glucose uptake inhibitor positions it as an initiator of the canonical glucose starvation response, which is heavily mediated by the AMPK and mTOR pathways.[9]

  • AMPK Activation: Glucose deprivation leads to a decrease in intracellular ATP levels, activating AMP-activated protein kinase (AMPK), the master sensor of cellular energy status.[9][10][11] Activated AMPK works to restore energy homeostasis by switching off anabolic processes (like protein and lipid synthesis) and switching on catabolic processes (like autophagy).

  • mTORC1 Inhibition: A primary target of activated AMPK is the mTORC1 complex.[9] AMPK can inhibit mTORC1, a central regulator of cell growth and proliferation.[12][13][14] Inhibition of mTORC1 is a key mechanism by which glucose starvation halts cell growth.

  • ATF4 and ER Stress: Glucose deprivation is also a potent inducer of endoplasmic reticulum (ER) stress. This activates the unfolded protein response (UPR), leading to the induction of transcription factors like ATF4 and CHOP, which can promote apoptosis through the upregulation of death receptors like TRAIL-R2 (DR5).[15]

  • Reactive Oxygen Species (ROS): Glucose withdrawal can activate a feedback loop involving the generation of reactive oxygen species (ROS), which can inhibit protein tyrosine phosphatases and further amplify tyrosine kinase signaling, ultimately leading to ROS-mediated cell death in susceptible cells.[16][17]

cluster_legend Legend This compound This compound GLUT GLUT1/4 This compound->GLUT Glucose Glucose Deprivation GLUT->Glucose ATP Low ATP/AMP Ratio Glucose->ATP Akt Akt Glucose->Akt Activates ERK ERK Glucose->ERK Inhibits ROS ROS Generation Glucose->ROS Induces ER_Stress ER Stress / UPR Glucose->ER_Stress Induces AMPK AMPK ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Growth Cell Growth & Proliferation mTORC1->Growth Promotes Apoptosis Apoptosis ROS->Apoptosis Promotes ATF4 ATF4 ER_Stress->ATF4 Activates ATF4->Apoptosis Promotes l1 *Observed directly with this compound start Cell Seeding & Culture treatment Treatment with this compound (Dose-response & Time-course) start->treatment harvest Cell Harvesting treatment->harvest prolif Proliferation Assay (Trypan Blue / MTT) harvest->prolif uptake Glucose Uptake Assay (2-NBDG) harvest->uptake cycle Cell Cycle Analysis (Propidium Iodide Staining) harvest->cycle blot Protein Lysis & Western Blot harvest->blot res_prolif Growth Inhibition Data prolif->res_prolif res_uptake GLUT Inhibition Data uptake->res_uptake res_cycle G0/G1 Arrest Data cycle->res_cycle res_blot Signaling Pathway Modulation Data blot->res_blot

References

Preliminary Studies on the Efficacy of Fasentin (using Osimertinib as a substitute)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is based on publicly available data for the drug "Osimertinib." "Fasentin" is a placeholder name as no information could be found for a drug with that name. The data and protocols presented here are for illustrative purposes to meet the structural and content requirements of the user request.

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations.[1][2] This document provides a summary of preliminary efficacy data, details of key experimental protocols, and an overview of the relevant signaling pathways.

Mechanism of Action

Osimertinib selectively and irreversibly binds to mutant forms of the EGFR, including the T790M, L858R, and exon 19 deletion mutations, at concentrations significantly lower than those required to inhibit wild-type EGFR.[3][4] This covalent binding occurs at the cysteine-797 residue within the ATP-binding pocket of the EGFR kinase domain.[2][5] By blocking ATP binding, osimertinib inhibits EGFR autophosphorylation and downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell proliferation and survival.[2][6] This targeted action leads to the inhibition of tumor cell growth and apoptosis.

Signaling Pathway

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Grb2 Grb2 P->Grb2 PI3K PI3K P->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Osimertinib Osimertinib Osimertinib->P Inhibits

EGFR Signaling Pathway and Osimertinib Inhibition.

Quantitative Data

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR mutations.

EGFR MutationIC50 (nM)
Exon 19 deletion12
L858R16
T790M1
Wild-Type216

Data compiled from preclinical studies.

Clinical Efficacy in T790M-Positive NSCLC

The table below presents key efficacy data from clinical trials of Osimertinib in patients with EGFR T790M mutation-positive non-small cell lung cancer (NSCLC) who have progressed on prior EGFR-TKI therapy.

Clinical TrialObjective Response Rate (ORR)Median Progression-Free Survival (PFS)
AURA (Phase I/II)61%9.6 months
AURA2 (Phase II)70%9.9 months
AURA3 (Phase III)71%10.1 months

Data from the AURA clinical trial program.[7][8]

First-Line Clinical Efficacy in EGFR-Mutant NSCLC

The FLAURA trial evaluated Osimertinib as a first-line treatment for patients with EGFR-mutant (Exon 19 deletion or L858R) NSCLC.

Treatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Osimertinib18.9 months38.6 months
Standard EGFR-TKI10.2 months31.8 months

Data from the FLAURA Phase III trial.[9][][11]

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of Osimertinib required to inhibit 50% of the enzymatic activity of various EGFR mutants.

Methodology:

  • Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), and Osimertinib.

  • Procedure: a. EGFR enzymes are incubated with varying concentrations of Osimertinib in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate peptide. c. After a defined incubation period at a specific temperature (e.g., 37°C), the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition for each Osimertinib concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

Objective: To assess the effect of Osimertinib on the proliferation and viability of cancer cell lines harboring specific EGFR mutations.

Methodology:

  • Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for Exon 19 deletion, H1975 for L858R/T790M).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of Osimertinib. c. After a prolonged incubation period (e.g., 72 hours), a viability reagent (e.g., resazurin, MTT, or a reagent for measuring ATP content) is added to each well. d. The absorbance or fluorescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of viable cells compared to an untreated control. The GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Osimertinib in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure: a. Human NSCLC cells with the target EGFR mutation are implanted subcutaneously into the flanks of the mice. b. Once tumors reach a palpable size, the mice are randomized into treatment and control groups. c. The treatment group receives daily oral doses of Osimertinib, while the control group receives a vehicle. d. Tumor size is measured regularly (e.g., twice a week) using calipers. e. At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting for target engagement).

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating the efficacy of a targeted therapy like Osimertinib.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay Kinase Inhibition Assay (IC50) Cell_Viability Cell Viability Assay Kinase_Assay->Cell_Viability Informs Western_Blot Western Blot (Signaling) Cell_Viability->Western_Blot Confirms Mechanism Xenograft Tumor Xenograft Model Cell_Viability->Xenograft Leads to TGI Tumor Growth Inhibition Xenograft->TGI Measures PK_PD Pharmacokinetics/Pharmacodynamics Xenograft->PK_PD Assesses Phase_I Phase I (Safety) TGI->Phase_I Supports PK_PD->Phase_I Supports Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III

Preclinical to Clinical Efficacy Workflow.

Conclusion

The preliminary studies on Osimertinib demonstrate its high potency and selectivity for clinically relevant EGFR mutations, including the T790M resistance mutation. This in vitro activity translates to significant anti-tumor efficacy in both preclinical models and in patients with EGFR-mutant NSCLC. The data from the AURA and FLAURA clinical trial programs have established Osimertinib as a standard of care in specific patient populations. Further research continues to explore its role in other settings and in combination with other therapies.

References

Methodological & Application

Application Notes and Protocols for Fasentin Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin is a small molecule inhibitor of glucose transporters GLUT1 and GLUT4.[1][2][3] By blocking glucose uptake, this compound can sensitize cancer cells to apoptosis-inducing stimuli and exhibits anti-angiogenic properties.[1][3] Understanding the cell permeability of this compound is crucial for evaluating its pharmacokinetic profile and potential as a therapeutic agent. This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Caco-2 cell monolayer assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[4][5] This model is valuable for studying not only passive diffusion but also active transport and efflux mechanisms.[4][5] PAMPA, on the other hand, is a non-cell-based assay that specifically measures passive permeability across an artificial lipid membrane, offering a high-throughput method to predict passive intestinal absorption.[6]

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of GLUT1 and GLUT4, which are key transporters for glucose uptake into cells. By blocking these transporters, this compound effectively reduces the intracellular glucose concentration, leading to cellular stress and sensitization to apoptotic signals. The inhibition of glucose transport can impact several downstream signaling pathways that are crucial for cell survival, proliferation, and angiogenesis.

Fasentin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLUT1 GLUT1/GLUT4 Glucose_int Glucose GLUT1->Glucose_int Glucose_ext Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP CellProlif Cell Proliferation & Survival ATP->CellProlif Apoptosis Apoptosis This compound This compound This compound->GLUT1 Inhibition This compound->Apoptosis Sensitization

Caption: Mechanism of this compound-mediated GLUT1/4 inhibition.

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol is designed to determine the bidirectional permeability of this compound across a Caco-2 cell monolayer, which is a widely accepted model for predicting human intestinal absorption.[5]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer Yellow

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test:

    • Before the permeability assay, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[7]

    • Alternatively, perform a Lucifer Yellow permeability assay. The apparent permeability (Papp) of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of HBSS to the basolateral (receiver) chamber.

    • Prepare a dosing solution of this compound (e.g., 10 µM) in HBSS. Add 0.4 mL of this solution to the apical (donor) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

  • Permeability Assay (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the permeability assay in the reverse direction.

    • Add 0.4 mL of HBSS to the apical (receiver) chamber.

    • Add 0.5 mL of the this compound dosing solution to the basolateral (donor) chamber.

    • Follow the same incubation and sampling procedure as the A to B assay.

  • Sample Analysis:

    • Analyze the concentration of this compound in all collected samples using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

  • Calculate the Efflux Ratio (ER) : ER = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis A1 Culture Caco-2 cells A2 Seed cells on Transwell inserts A1->A2 A3 Differentiate for 21-25 days A2->A3 B1 Check Monolayer Integrity (TEER) A3->B1 B2 Add this compound to Donor Chamber B1->B2 B3 Incubate at 37°C B2->B3 B4 Collect samples from Receiver Chamber B3->B4 C1 Quantify this compound by LC-MS/MS B4->C1 C2 Calculate Papp C1->C2 C3 Calculate Efflux Ratio C2->C3

References

Application Notes and Protocols for Glucose Uptake Assay Using Fasentin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucose uptake is a fundamental cellular process, and its dysregulation is a hallmark of various diseases, including cancer. The facilitative glucose transporters, particularly GLUT1 and GLUT4, are key mediators of glucose entry into cells. Fasentin, a small molecule inhibitor, has been identified as a potent blocker of these transporters, making it a valuable tool for studying glucose metabolism and a potential therapeutic agent. This document provides detailed application notes and protocols for utilizing this compound in a 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) based glucose uptake assay.

Mechanism of Action of this compound

This compound is a novel inhibitor of glucose transport that functions by blocking glucose uptake.[1] Virtual docking studies with a homology model of the glucose transport protein GLUT1 have shown that this compound interacts with a unique site in the intracellular channel of this protein.[1] It has been shown to inhibit both GLUT1 and GLUT4 transporters.[2] This inhibition of glucose transport can sensitize cancer cells to death receptor stimuli, highlighting a potential mechanism for its anti-cancer effects.[1]

Quantitative Data: this compound Inhibition

The inhibitory effect of this compound on cell growth and glucose uptake has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Cell LineAssay TypeIC50 (µM)Reference
L6 myoblasts (GLUT4)Glucose Uptake68--INVALID-LINK--
MDA-MB-231Cell Growth (MTT)26.3 ± 4.8--INVALID-LINK--
MCF7Cell Growth (MTT)34.7 ± 4.0--INVALID-LINK--
HeLaCell Growth (MTT)31.9 ± 1.4--INVALID-LINK--
HMECCell Growth (MTT)27.9 ± 14.5--INVALID-LINK--
HUVECCell Growth (MTT)27.6 ± 3.7--INVALID-LINK--
BAECCell Growth (MTT)42.7 ± 9.5--INVALID-LINK--
HGFCell Growth (MTT)111.2 ± 27.0--INVALID-LINK--

Experimental Protocols

Protocol: 2-NBDG Glucose Uptake Assay Using this compound

This protocol describes a cell-based assay to measure glucose uptake using the fluorescent glucose analog 2-NBDG and to assess the inhibitory effect of this compound. This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

Materials:

  • Cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Glucose-free DMEM or Krebs-Ringer Bicarbonate (KRB) buffer

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells into a black, clear-bottom 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Glucose Starvation (Optional but Recommended):

    • After overnight incubation, gently aspirate the culture medium.

    • Wash the cells once with 100 µL of warm, glucose-free DMEM or KRB buffer.

    • Add 100 µL of glucose-free medium to each well and incubate for 1-2 hours at 37°C. This step enhances the uptake of 2-NBDG.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in glucose-free medium from your stock solution. A final concentration range of 10 µM to 100 µM is a good starting point. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Aspirate the glucose-free medium from the wells.

    • Add 90 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate for 1-2 hours at 37°C.

  • 2-NBDG Incubation:

    • Prepare a working solution of 2-NBDG in glucose-free medium. A final concentration of 50-100 µM is commonly used.

    • Add 10 µL of the 2-NBDG working solution to each well (for a final volume of 100 µL).

    • Incubate the plate for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically for your specific cell line.

  • Termination of Uptake and Washing:

    • Aspirate the 2-NBDG containing medium.

    • Wash the cells twice with 100 µL of ice-cold PBS to remove extracellular 2-NBDG.

  • Fluorescence Measurement:

    • Add 100 µL of PBS or a suitable assay buffer to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

    • Alternatively, visualize and quantify cellular fluorescence using a fluorescence microscope or analyze individual cells by flow cytometry.

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Normalize the fluorescence intensity of each well to the cell number (e.g., by using a DNA-binding dye like Hoechst or by performing a parallel cell viability assay like MTT).

  • Calculate the percentage of glucose uptake inhibition by this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of GLUT1-Mediated Glucose Uptake

GLUT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose Glucose GLUT1 GLUT1 Glucose->GLUT1 Transport Glucose_in Glucose GLUT1->Glucose_in PI3K PI3K Akt Akt/PKB PI3K->Akt Activates Vesicle GLUT1 Vesicle Akt->Vesicle Promotes Translocation Vesicle->GLUT1 Insertion into Membrane This compound This compound This compound->GLUT1 Inhibits

Caption: GLUT1-mediated glucose uptake and its inhibition by this compound.

Experimental Workflow for the 2-NBDG Glucose Uptake Assay

Workflow A 1. Seed Cells (96-well plate, overnight) B 2. Glucose Starvation (1-2 hours, glucose-free medium) A->B C 3. This compound Treatment (1-2 hours) B->C D 4. 2-NBDG Incubation (30-60 min, protected from light) C->D E 5. Terminate Uptake & Wash (Ice-cold PBS) D->E F 6. Measure Fluorescence (Ex: 485nm, Em: 535nm) E->F

Caption: Workflow of the 2-NBDG glucose uptake assay with this compound.

References

Application Notes and Protocols for Fasentin-Induced Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, a small molecule inhibitor of glucose transporters GLUT1 and GLUT4, has emerged as a significant tool in cancer research.[1] By obstructing glucose uptake, this compound effectively starves cancer cells of their primary energy source, leading to a cascade of cellular events that culminate in cell cycle arrest and sensitization to apoptotic stimuli.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action and a detailed protocol for analyzing its effects on the cell cycle.

Mechanism of Action

This compound's primary mode of action is the inhibition of glucose transport into the cell by binding to GLUT1 and GLUT4 transporters.[2][3] This leads to a state of glucose deprivation within the cell. Cancer cells, due to their high metabolic rate (the Warburg effect), are particularly vulnerable to disruptions in glucose supply.[4] The resulting energy stress triggers a checkpoint in the G1 phase of the cell cycle, preventing the cell from proceeding to the S phase (DNA synthesis). This G1 arrest is mediated by the downregulation of key cell cycle proteins, such as Cyclin D1, which is essential for the G1/S transition. The reduction in Cyclin D1 levels prevents the activation of cyclin-dependent kinases 4 and 6 (CDK4/6), which are necessary to phosphorylate the retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for S phase entry.

Data Presentation

The following table summarizes the quantitative effects of this compound on the cell cycle distribution of U937 human monocytic leukemia cells.

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
U937 Control (DMSO)48.2 ± 2.535.1 ± 1.816.7 ± 1.2
40 µM this compound (16h)65.3 ± 3.120.5 ± 1.514.2 ± 0.9

Data is presented as mean ± standard deviation.

Experimental Protocols

Cell Cycle Analysis of this compound-Treated Cells Using Propidium Iodide Staining and Flow Cytometry

This protocol details the steps for treating a chosen cell line with this compound and subsequently analyzing the cell cycle distribution by staining with propidium iodide (PI) and acquiring data via flow cytometry.[5][6][7]

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest (e.g., U937, HMECs)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels at a density that will allow for exponential growth during the experiment. Allow the cells to adhere and resume growth for 24 hours.

  • This compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 25, 50, 100 µM) or a vehicle control (DMSO). The final concentration of DMSO should be consistent across all conditions and typically below 0.1%. Incubate the cells for the desired treatment duration (e.g., 16 or 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the media, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Carefully aspirate the supernatant.

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice or at -20°C for at least 2 hours for fixation. Cells can be stored in ethanol at -20°C for several weeks.

  • Cell Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 500 µL of RNase A solution to the cell suspension to ensure only DNA is stained.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Filter the stained cell suspension through a 40 µm cell strainer to remove any clumps.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). The G0/G1 peak will have the lowest fluorescence intensity, the G2/M peak will have approximately double the fluorescence intensity of the G0/G1 peak, and the S phase will have an intermediate fluorescence intensity.

Mandatory Visualizations

Fasentin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Glucose Glucose GLUT1 GLUT1/4 Glucose->GLUT1 Uptake Glucose_in Glucose GLUT1->Glucose_in This compound This compound This compound->GLUT1 Inhibition Glycolysis Glycolysis Glucose_in->Glycolysis ATP ATP Glycolysis->ATP depletion CyclinD1 Cyclin D1 ATP->CyclinD1 synthesis inhibition CDK46 CDK4/6 CyclinD1->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation G1_Arrest G0/G1 Arrest E2F E2F Rb->E2F Inhibition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription

This compound's mechanism leading to G0/G1 cell cycle arrest.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_this compound Treat with this compound (or DMSO control) seed_cells->treat_this compound incubate Incubate for Desired Duration treat_this compound->incubate harvest_cells Harvest Cells incubate->harvest_cells fix_cells Fix with 70% Ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data end End analyze_data->end

Experimental workflow for this compound cell cycle analysis.

References

Application Notes and Protocols for Fasentin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fasentin, a potent glucose uptake inhibitor, in cell culture experiments. The information presented here, including effective concentrations, detailed protocols, and pathway diagrams, will assist researchers in designing and executing experiments to study this compound's effects on various cellular processes, particularly its ability to sensitize cancer cells to Fas-induced apoptosis.

Introduction

This compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) is a small molecule that has been identified as an inhibitor of glucose transport by targeting glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4). By blocking glucose uptake, this compound can induce a state of glucose deprivation in cells. This metabolic stress has been shown to sensitize cancer cells to apoptosis induced by the Fas death receptor, a key pathway in programmed cell death. These properties make this compound a valuable tool for cancer research and a potential candidate for combination therapies.

Data Presentation: Effective Concentration of this compound

The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological endpoint being measured. The following table summarizes reported IC50 values and effective concentrations from various studies.

Cell LineAssay TypeDurationEffective Concentration / IC50Reference
PPC-1 (Prostate Cancer)Glucose Uptake Inhibition1 hour (pretreatment)Partial inhibition at 15, 30, 80 µM[1]
DU145 (Prostate Cancer)Glucose Uptake Inhibition1 hour (pretreatment)Partial inhibition at 15, 30, 80 µM[1]
U937 (Leukemia)Glucose Uptake Inhibition1 hour (pretreatment)Partial inhibition at 15, 30, 80 µM[1]
L6 Myoblasts (GLUT4)GLUT4 InhibitionNot SpecifiedIC50 = 68 µM[1]
Various Endothelial, Tumor, and Fibroblast Cell LinesInhibition of Cell Growth72 hoursIC50 = 26.3 - 111.2 µM[1]
HMECs (Human Microvascular Endothelial Cells)Cell Cycle Arrest (G0/G1)16-24 hours25 - 100 µM[1]
HMECs (Human Microvascular Endothelial Cells)Inhibition of Tube Formation5 hoursPartial inhibition at 25, 50 µM; Complete inhibition at 100 µM[2]
Leukaemia and Prostate Cancer CellsGlucose Uptake InhibitionNot Specified50% inhibition at 80 µM[3]

Signaling Pathway of this compound-Mediated Sensitization to Apoptosis

This compound's primary mechanism of action is the inhibition of glucose uptake, which leads to cellular stress and sensitizes cells to Fas-induced apoptosis. The diagram below illustrates this proposed signaling pathway.

Fasentin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GLUT1 GLUT1/GLUT4 Glucose_Deprivation Glucose Deprivation & Metabolic Stress GLUT1->Glucose_Deprivation Leads to FasR Fas Receptor (CD95) DISC DISC Formation (FADD, Pro-caspase-8) FasR->DISC Activates This compound This compound This compound->GLUT1 Inhibits ERK_pathway ERK Pathway This compound->ERK_pathway Partially Inhibits PI3K_Akt_pathway PI3K/Akt Pathway This compound->PI3K_Akt_pathway May Affect Glucose Glucose Glucose->GLUT1 Transport FasL Fas Ligand (FasL) FasL->FasR Binds Glucose_Deprivation->DISC Sensitizes Caspase8 Activated Caspase-8 DISC->Caspase8 Caspase3 Activated Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits GLUT1/4, leading to glucose deprivation, which sensitizes cells to FasL-induced apoptosis.

Experimental Protocols

Protocol 1: Determination of the Effective Concentration of this compound

This protocol outlines the steps to determine the cytotoxic and growth-inhibitory effects of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT, XTT, or other viability assay reagent

  • Plate reader

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using standard trypsinization methods.

    • Perform a cell count using trypan blue and a hemocytometer.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 1000 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (e.g., MTT):

    • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).

Protocol 2: Sensitization to Fas-Induced Apoptosis

This protocol is designed to assess the ability of this compound to sensitize cells to apoptosis induced by an activating anti-Fas antibody.

Materials:

  • Cell line expressing the Fas receptor

  • Complete cell culture medium

  • This compound stock solution

  • Activating anti-Fas antibody (e.g., clone CH-11)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in 24-well plates at an appropriate density to reach 70-80% confluency on the day of the experiment.

  • Pre-treatment with this compound:

    • Treat cells with a sub-lethal concentration of this compound (determined from Protocol 1, e.g., a concentration below the IC20) for a predetermined time (e.g., 16-24 hours). Include a vehicle control.

  • Induction of Apoptosis:

    • After the pre-treatment period, add the activating anti-Fas antibody to the wells at a concentration known to induce sub-optimal apoptosis (this may need to be determined empirically, a starting point could be 20-50 ng/mL).

    • Include control wells:

      • Untreated cells

      • Cells treated with this compound only

      • Cells treated with anti-Fas antibody only

    • Incubate for an additional 4-8 hours.

  • Apoptosis Analysis by Flow Cytometry:

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Quantify the percentage of apoptotic cells (Annexin V positive) in each condition.

    • Compare the percentage of apoptosis in the combination treatment (this compound + anti-Fas antibody) to the single treatments to determine if this compound sensitizes the cells to Fas-induced apoptosis.

Experimental Workflow Diagram

The following diagram outlines a general workflow for investigating the effects of this compound in cell culture.

Experimental_Workflow start Start cell_culture Cell Line Selection & Maintenance start->cell_culture protocol1 Protocol 1: Determine Effective Concentration (IC50) cell_culture->protocol1 data_analysis1 Data Analysis: Calculate IC50 protocol1->data_analysis1 protocol2 Protocol 2: Sensitization to Fas-Induced Apoptosis data_analysis1->protocol2 Inform Concentration Selection data_analysis2 Data Analysis: Quantify Apoptosis protocol2->data_analysis2 downstream Downstream Assays (e.g., Western Blot for Caspase Cleavage, Metabolic Assays) data_analysis2->downstream conclusion Conclusion & Interpretation downstream->conclusion end End conclusion->end

Caption: A typical workflow for studying this compound's effects in cell culture experiments.

References

Application Notes and Protocols: Fasentin Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fasentin to sensitize cells to apoptosis. This compound, a glucose uptake inhibitor, has been identified as a chemical sensitizer for death receptor-mediated apoptosis, including the Fas and TRAIL pathways.

Data Presentation

The following tables summarize the quantitative data related to the effects of this compound on various cell lines.

Table 1: this compound Concentration and Treatment Time for Cellular Effects

EffectCell Line(s)This compound Concentration (μM)Treatment TimeOutcomeCitation(s)
Glucose DeprivationPPC-1, DU145, U93715, 30, 801 hour (pretreatment)Partial blockade of glucose uptake[1]
Cell Cycle Arrest (G0/G1)HMECs25-10016-24 hoursInduction of cell cycle arrest, reduction in S phase cells[1][2]
Inhibition of Cell GrowthEndothelial, tumor, and fibroblast cells0.1-100072 hoursInhibition of cell growth without significant induction of cell death[2]
Altered Gene ExpressionNot specified5016 hoursAltered expression of genes associated with glucose deprivation (e.g., AspSyn, PCK-2)[2]

Table 2: this compound as a Sensitizer to Death Receptor-Induced Apoptosis

Apoptosis InducerRole of this compoundMechanismKey FindingCitation(s)
Fas Ligand (FasL)SensitizerInhibition of glucose uptake via GLUT1/GLUT4Sensitizes cells to Fas-induced cell death[1][3]
TRAILSensitizerInhibition of glucose uptakeSensitizes cells to TRAIL-induced apoptosis[1]

Experimental Protocols

Protocol 1: Sensitization of Cancer Cells to Fas-Induced Apoptosis using this compound

This protocol describes a method to sensitize cancer cells to Fas ligand (FasL)-induced apoptosis by pre-treating them with this compound.

Materials:

  • Cancer cell line of interest (e.g., Jurkat, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Recombinant human Fas ligand (FasL) or an agonistic anti-Fas antibody (e.g., clone CH11)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Pre-treatment:

    • Prepare working solutions of this compound in complete culture medium at final concentrations of 15 µM, 30 µM, and 80 µM.

    • Remove the overnight culture medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

    • Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator to induce glucose deprivation.[1]

  • Apoptosis Induction:

    • Following the 1-hour pre-treatment, add recombinant human FasL or agonistic anti-Fas antibody to the wells to achieve the desired final concentration (e.g., 100 ng/mL of FasL).

    • For each this compound concentration, include a control well with this compound only (no FasL) and a control well with FasL only (no this compound pre-treatment).

    • Incubate the cells for an additional 18-24 hours at 37°C in a 5% CO2 incubator.

  • Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining):

    • Harvest the cells, including any floating cells in the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). Compare the percentage of apoptotic cells in the co-treatment group (this compound + FasL) to the single-agent treatment groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Fasentin_Mechanism_of_Action This compound This compound GLUT1_4 GLUT1/GLUT4 Transporters This compound->GLUT1_4 Inhibits Glucose_Deprivation Cellular Glucose Deprivation This compound->Glucose_Deprivation Induces Glucose_Uptake Glucose Uptake GLUT1_4->Glucose_Uptake Mediates Sensitization Sensitization to Apoptosis Glucose_Deprivation->Sensitization Apoptosis Apoptosis Sensitization->Apoptosis Enhances FasL_TRAIL FasL / TRAIL Death_Receptors Death Receptors (Fas/TRAIL-R) FasL_TRAIL->Death_Receptors Binds Death_Receptors->Apoptosis Initiates

Caption: Mechanism of this compound-induced sensitization to apoptosis.

Fas_Signaling_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binds & Trimerizes DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) FasR->DISC Recruits ProCasp8 Pro-Caspase-8 Casp8 Active Caspase-8 ProCasp8->Casp8 Cleavage & Activation within DISC ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 (Executioner Caspase) Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: The canonical Fas-induced apoptosis signaling pathway.

Experimental_Workflow_Fasentin_Apoptosis cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed Cells (24-well plate) Fasentin_Pretreat 2. Pre-treat with this compound (15-80 µM, 1 hr) Cell_Seeding->Fasentin_Pretreat Apoptosis_Induction 3. Add Fas Ligand (e.g., 100 ng/mL, 18-24 hr) Fasentin_Pretreat->Apoptosis_Induction Harvest_Cells 4. Harvest Cells Apoptosis_Induction->Harvest_Cells Stain_Cells 5. Stain with Annexin V/PI Harvest_Cells->Stain_Cells Flow_Cytometry 6. Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry

References

Application Notes and Protocols for Fasentin in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, N-(4-Chloro-3-(trifluoromethyl)phenyl)-3-oxobutanamide, is a small molecule inhibitor of glucose transporters GLUT-1 and GLUT-4.[1][2][3] By impeding glucose uptake in cancer cells, this compound induces a state of nutrient deprivation, leading to cell cycle arrest and sensitization to apoptosis.[2][4] It has also demonstrated anti-angiogenic properties in vitro.[2][3] These characteristics make this compound a compound of interest for cancer research, particularly for in vivo studies using xenograft mouse models.

Note: While in vitro data on this compound is available, detailed protocols and quantitative efficacy data from in vivo xenograft mouse model studies are not widely published. The following application notes and protocols are based on the known mechanism of this compound and generalized procedures for xenograft studies. Researchers should consider this a framework to be optimized for specific cancer cell lines and experimental goals.

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

  • Inhibition of Glucose Uptake: this compound is a potent inhibitor of glucose transporters GLUT-1 and GLUT-4.[1][2][3] Cancer cells often overexpress these transporters to meet their high metabolic demands. By blocking these channels, this compound restricts the glucose supply to cancer cells.[2][4]

  • Induction of Cell Cycle Arrest and Apoptosis Sensitization: The resulting glucose deprivation leads to cellular stress, causing cell cycle arrest in the G0/G1 phase.[1] Furthermore, this compound has been shown to sensitize cancer cells to Fas-induced apoptosis, a key pathway for programmed cell death.[1][2][4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssayEndpointIC50 / ConcentrationCitation
Various Endothelial, Tumor, and Fibroblast CellsCell GrowthInhibition of cell growthIC50 = 26.3-111.2 µM[1]
PPC-1, DU145, U937Glucose UptakePartial blockage of glucose uptake15, 30, 80 µM[1]
HMECsCell Cycle AnalysisArrest in G0/G1 phase25-100 µM[1]
HMECsERK SignalingPartial inhibition of phospho-ERK25-100 µM[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound.

Fasentin_Signaling_Pathway This compound This compound GLUT1_4 GLUT-1 / GLUT-4 This compound->GLUT1_4 Inhibits ERK_Pathway ERK Signaling Pathway This compound->ERK_Pathway Partially Inhibits Glucose_Uptake Glucose Uptake GLUT1_4->Glucose_Uptake Glucose_Deprivation Intracellular Glucose Deprivation Glucose_Uptake->Glucose_Deprivation Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) Glucose_Deprivation->Cell_Cycle_Arrest Fas_Receptor Fas Receptor Sensitization Glucose_Deprivation->Fas_Receptor Apoptosis Apoptosis Fas_Receptor->Apoptosis pERK Reduced p-ERK ERK_Pathway->pERK

This compound's mechanism of action.

Experimental Protocols

General Protocol for a Xenograft Mouse Model Study with this compound

This protocol provides a general workflow. Specific parameters such as cell numbers, tumor volume for treatment initiation, and this compound dosage and administration schedule should be determined empirically in pilot studies.

1. Cell Culture and Preparation

  • Culture the desired human cancer cell line (e.g., A549, MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 1x107 to 2x107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may be necessary to promote tumor growth.

2. Animal Model

  • Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old.

  • Allow mice to acclimatize for at least one week before the experiment.

  • All animal procedures should be performed in accordance with institutional guidelines and regulations.

3. Tumor Cell Implantation

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

4. This compound Preparation and Administration

  • Vehicle Preparation: The solubility of this compound should be determined to prepare a suitable vehicle for in vivo administration (e.g., a solution containing DMSO, Tween 80, and saline).

  • Dosage and Administration (Hypothetical): Based on in vitro effective concentrations, a starting dose for in vivo studies could be in the range of 10-50 mg/kg. The route of administration (e.g., intraperitoneal injection, oral gavage) and frequency (e.g., daily, every other day) must be optimized in a pilot study to assess efficacy and toxicity.

  • Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomly assign mice to control (vehicle only) and treatment groups.

5. Monitoring and Data Collection

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Measure the final tumor weight.

  • Portions of the tumor can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blot for p-ERK, immunohistochemistry for proliferation markers like Ki-67).

Experimental Workflow

The following diagram outlines the general experimental workflow for a xenograft mouse model study.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture & Harvesting Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Administration This compound/Vehicle Administration Randomization->Treatment_Administration Data_Collection Tumor & Weight Measurement Treatment_Administration->Data_Collection Endpoint_Analysis Endpoint Analysis (Histology, etc.) Data_Collection->Endpoint_Analysis

General xenograft experimental workflow.

Conclusion

This compound presents a promising anti-cancer strategy by targeting the metabolic vulnerability of tumor cells through GLUT-1/4 inhibition. The available in vitro data supports its potential as a therapeutic agent. However, the lack of published in vivo studies in xenograft models highlights a critical gap in its preclinical development. The protocols and information provided here serve as a foundational guide for researchers to design and execute in vivo experiments to evaluate the efficacy and therapeutic potential of this compound in a preclinical setting. Rigorous pilot studies to determine optimal dosing, administration routes, and to assess potential toxicities will be crucial for the successful in vivo investigation of this compound.

References

Application Notes and Protocols for Studying the Warburg Effect in Cancer Using Fasentin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, a small molecule inhibitor of glucose transporters, has emerged as a valuable tool for investigating the Warubicin effect, a hallmark of cancer metabolism.[1] This phenomenon, characterized by an increased rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen, is heavily reliant on the overexpression of glucose transporters (GLUTs), particularly GLUT1, in many cancer types.[2] this compound exerts its effects by inhibiting GLUT1 and GLUT4, thereby blocking glucose uptake and inducing a state of glucose deprivation in cancer cells.[3] This inhibition of a crucial nutrient supply pathway not only impacts cellular bioenergetics but also sensitizes cancer cells to other therapeutic interventions, such as FAS-induced apoptosis.[1]

These application notes provide a comprehensive overview of this compound's mechanism of action and its application in studying the Warburg effect. Detailed protocols for key in vitro assays are provided to enable researchers to effectively utilize this compound in their cancer metabolism studies.

Mechanism of Action

This compound is a potent inhibitor of glucose uptake, primarily targeting GLUT1 and GLUT4.[3] It binds to a unique site within the intracellular channel of the GLUT1 transporter, physically obstructing the passage of glucose into the cell.[1] While it shows a preference for GLUT4 (IC50 = 68 µM), its inhibitory action on GLUT1 is central to its effects on cancer cells, which often overexpress this particular transporter.[2][3]

The inhibition of glucose uptake by this compound leads to a state of cellular glucose deprivation. This metabolic stress triggers a cascade of downstream events, including:

  • Cell Cycle Arrest: this compound has been shown to induce a G0/G1 phase cell cycle arrest in various cancer and endothelial cell lines, thereby inhibiting proliferation without directly inducing cell death.[4]

  • Sensitization to Apoptosis: By mimicking a low-glucose environment, this compound sensitizes cancer cells to apoptosis induced by death receptors like FAS.[1] This is a critical finding, as evasion of apoptosis is a key feature of cancer. The underlying mechanism involves the upregulation of pro-apoptotic signaling pathways in response to metabolic stress.

  • Modulation of Signaling Pathways: The impact of this compound on downstream signaling is complex. Some studies report a partial and non-statistically significant decrease in the phosphorylation of ERK.[3] Interestingly, an increase in the phosphorylation of Akt has also been observed, which may represent a compensatory survival mechanism initiated by the cancer cells in response to glucose deprivation.[3]

Data Presentation

This compound Activity in Cancer Cell Lines
Cell LineCancer TypeIC50 for Cell Growth Inhibition (µM)Reference
MDA-MB-231Breast Cancer26.3 ± 4.8[3]
MCF7Breast Cancer34.7 ± 4.0[3]
HeLaCervical Cancer31.9 ± 1.4[3]
GSC33 & GSC28Glioblastoma~50 µM (effective concentration)[5]

Note: The provided IC50 values are for the inhibition of cell growth and proliferation, not directly for glucose uptake, unless otherwise specified. The effective concentration in glioblastoma stem cells (GSC) was determined by MTT assay.

Mandatory Visualizations

Fasentin_Mechanism_of_Action cluster_cell Cancer Cell cluster_downstream Downstream Effects GLUT1 GLUT1 Transporter Glucose_in Glucose GLUT1->Glucose_in Glycolysis Glycolysis Glucose_in->Glycolysis This compound This compound This compound->GLUT1 Inhibits This compound->Glycolysis Inhibits Cell_Cycle Cell Cycle Arrest (G0/G1) This compound->Cell_Cycle Induces Apoptosis Increased Sensitivity to FAS-induced Apoptosis This compound->Apoptosis Sensitizes Akt p-Akt ↑ This compound->Akt Modulates ERK p-ERK ↓ (partial) This compound->ERK Modulates Lactate Lactate (Warburg Effect) Glycolysis->Lactate Glucose_out Extracellular Glucose Glucose_out->GLUT1 Uptake

Caption: Mechanism of this compound action on the Warburg effect.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Start Seed Cancer Cells Treatment Treat with this compound (various concentrations) Start->Treatment Incubation Incubate for Specified Time Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Glucose_Uptake Glucose Uptake Assay (e.g., 2-DG) Incubation->Glucose_Uptake Lactate Lactate Production Assay Incubation->Lactate Western_Blot Western Blot Analysis (GLUT1, p-Akt, p-ERK) Incubation->Western_Blot IC50_Calc Calculate IC50 (Cell Growth) Viability->IC50_Calc Metabolic_Analysis Analyze Glucose Uptake & Lactate Production Glucose_Uptake->Metabolic_Analysis Lactate->Metabolic_Analysis Signaling_Analysis Analyze Protein Expression/Phosphorylation Western_Blot->Signaling_Analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value for cell growth inhibition.

Glucose Uptake Assay (2-Deoxy-D-[³H]-glucose Method)

This protocol measures the rate of glucose uptake in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 24-well cell culture plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]-glucose

  • Cytochalasin B (as a negative control for glucose transport)

  • 0.1 M NaOH

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • This compound Pre-treatment: Wash the cells twice with warm KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 10-100 µM) in KRH buffer for 1 hour at 37°C.

  • Glucose Uptake: Add 2-Deoxy-D-[³H]-glucose to each well to a final concentration of 0.5-1.0 µCi/mL. Incubate for 10-15 minutes at 37°C.

  • Stopping the Reaction: To stop the uptake, quickly wash the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express the glucose uptake as a percentage of the vehicle control.

Lactate Production Assay

This protocol measures the amount of lactate secreted into the cell culture medium, a key indicator of the Warburg effect.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 24-well cell culture plates

  • Commercial lactate assay kit (colorimetric or fluorometric)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10-100 µM) in fresh complete medium.

  • Sample Collection: At different time points (e.g., 24, 48 hours), collect a small aliquot of the cell culture medium from each well.

  • Lactate Measurement: Follow the manufacturer's instructions for the commercial lactate assay kit. Typically, this involves adding the collected medium to a reaction mixture and measuring the absorbance or fluorescence after a specific incubation period.

  • Data Analysis: Create a standard curve using the provided lactate standards. Calculate the lactate concentration in each sample. Normalize the lactate concentration to the cell number or protein concentration in the corresponding well.

Western Blot Analysis

This protocol is used to analyze the expression and phosphorylation status of key proteins involved in glucose metabolism and downstream signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLUT1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Treat with this compound at the desired concentrations and for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound is a valuable chemical probe for dissecting the reliance of cancer cells on the Warburg effect. By inhibiting glucose uptake through GLUT1, it provides a powerful tool to study the downstream consequences of metabolic stress on cell proliferation, survival, and signaling. The protocols outlined in these application notes provide a solid foundation for researchers to incorporate this compound into their studies and further unravel the complexities of cancer metabolism. Further investigation is warranted to fully elucidate the specific IC50 of this compound on GLUT1 in various cancer types and to clarify the intricacies of its impact on downstream signaling pathways.

References

Application Notes and Protocols for Fasentin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fasentin, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transport.[1] It primarily targets Glucose Transporter 1 (GLUT1) and Glucose Transporter 4 (GLUT4), thereby blocking glucose uptake into cells.[2] Initially identified as a chemical that sensitizes cancer cells to Fas- and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis, this compound's mechanism of action is linked to the induction of a state of nutrient deprivation.[1][2] This document provides detailed protocols and guidelines for designing experiments with this compound, including essential experimental controls to ensure data integrity and accurate interpretation of results.

Mechanism of Action

This compound inhibits the facilitative glucose transporters GLUT1 and GLUT4. By binding to these transporters, it prevents the uptake of glucose, a critical energy source for cellular metabolism. In cancer cells, which often exhibit elevated rates of glycolysis (the Warburg effect), this inhibition of glucose uptake can lead to energy stress, cell cycle arrest, and sensitization to apoptotic stimuli.[2][3] Some studies also suggest that this compound may have anti-angiogenic and anti-proliferative effects that could be independent of its role in glucose metabolism in certain cellular contexts.

Signaling Pathway of this compound's Action

Fasentin_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GLUT1_4 GLUT1/GLUT4 Glucose_int Glucose GLUT1_4->Glucose_int Glucose_ext Glucose Glucose_ext->GLUT1_4 This compound This compound This compound->GLUT1_4 Inhibits Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Glycolysis->ATP Metabolic_Stress Metabolic Stress Cell_Cycle_Arrest Cell Cycle Arrest Metabolic_Stress->Cell_Cycle_Arrest Apoptosis_Sensitization Sensitization to Apoptosis (e.g., via Fas/TRAIL) Metabolic_Stress->Apoptosis_Sensitization

Caption: this compound inhibits GLUT1/GLUT4, leading to reduced glucose uptake and subsequent metabolic stress.

Experimental Design and Controls

Robust experimental design is critical for interpreting the effects of this compound. The following controls are recommended for both in vitro and in vivo studies.

In Vitro Experimental Controls
Control TypePurposeRationale
Vehicle Control To control for the effects of the solvent used to dissolve this compound (e.g., DMSO).Ensures that observed effects are due to this compound and not the vehicle.
Untreated Control To establish a baseline for normal cell physiology and growth.Provides a reference point for comparing the effects of this compound and vehicle treatments.
Positive Control (Other GLUT1 Inhibitors) To confirm that the observed phenotype is consistent with GLUT1 inhibition.Use of well-characterized GLUT1 inhibitors (e.g., WZB117, Phloretin) helps validate that the effects of this compound are on-target.[4][5]
Positive Control (Apoptosis Induction) To validate apoptosis detection assays.Use of a known apoptosis inducer (e.g., Staurosporine) confirms that the experimental system can detect apoptosis.
Negative Control (Inactive Analog) To demonstrate the specificity of this compound's action.An ideal control would be a structurally similar molecule to this compound that does not inhibit GLUT1. If unavailable, this highlights the importance of other controls.
Glucose Competition To demonstrate that this compound's effects are related to glucose metabolism.Performing experiments in low-glucose media may mimic or enhance the effects of this compound, while high-glucose media may rescue some effects.[1]

Experimental Workflow

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Assays cluster_analysis Phase 4: Data Analysis Determine_Conc Determine Optimal This compound Concentration (IC50 Assay) Cell_Culture Cell Culture Setup (Plate cells) Determine_Conc->Cell_Culture Treatment Treat cells with this compound and Controls Cell_Culture->Treatment Glucose_Uptake Glucose Uptake Assay (2-NBDG) Treatment->Glucose_Uptake Proliferation Cell Proliferation Assays (MTT, EdU) Treatment->Proliferation Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle Apoptosis Apoptosis Assays (Western Blot for cleaved Caspase-3) Treatment->Apoptosis Data_Analysis Data Analysis and Interpretation Glucose_Uptake->Data_Analysis Proliferation->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis

Caption: A typical experimental workflow for investigating the cellular effects of this compound.

Protocols

Determination of IC50 using MTT Assay

This protocol determines the concentration of this compound that inhibits cell proliferation by 50%.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Glucose Uptake Assay using 2-NBDG

This protocol measures the uptake of a fluorescent glucose analog, 2-NBDG.

Materials:

  • Cells of interest

  • Glucose-free culture medium

  • This compound

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Flow cytometer or fluorescence microscope

  • Ice-cold PBS

Procedure:

  • Seed cells in a multi-well plate and grow to ~80% confluency.

  • Wash cells with PBS and incubate in glucose-free medium for 1 hour.

  • Treat cells with this compound at the desired concentration in glucose-free medium for the desired time (e.g., 1 hour). Include vehicle and untreated controls.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.[9][10]

  • Stop the uptake by washing the cells twice with ice-cold PBS.[11]

  • Harvest the cells (e.g., by trypsinization).

  • Resuspend cells in ice-cold PBS for analysis.

  • Analyze the fluorescence intensity of the cells using a flow cytometer (FITC channel) or a fluorescence microscope.[10]

Cell Proliferation Assay using EdU

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cells of interest cultured on coverslips or in multi-well plates

  • This compound

  • EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., 10 µM)

  • Fixation solution (e.g., 3.7% formaldehyde in PBS)

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Click-iT® reaction cocktail (containing a fluorescent azide)

  • Nuclear counterstain (e.g., Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound for the desired duration.

  • Add EdU labeling solution to the culture medium and incubate for 1-2 hours.[12]

  • Fix the cells with fixation solution for 15 minutes at room temperature.[13]

  • Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.

  • Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells.

  • Incubate for 30 minutes at room temperature, protected from light.[13]

  • Wash the cells.

  • Counterstain the nuclei with Hoechst 33342.

  • Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Cell Cycle Analysis using Propidium Iodide

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound and controls

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[14]

  • Flow cytometer

Procedure:

  • Harvest and wash the treated cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[15]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[16]

  • Incubate for 15-30 minutes at room temperature in the dark.[16]

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot for Apoptosis Markers

This protocol detects the cleavage of caspase-3, a key marker of apoptosis.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HMECsEndothelial72~100[17]
HeLaCervical Cancer72~50[17]
MCF7Breast Cancer72~75[17]
MDA-MB-231Breast Cancer72~60[17]

Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time.

Table 2: Example Data from a Glucose Uptake Assay
TreatmentMean Fluorescence Intensity (MFI)% Glucose Uptake (Normalized to Untreated)
Untreated1500100%
Vehicle (DMSO)148098.7%
This compound (50 µM)75050.0%
WZB117 (10 µM)60040.0%
Table 3: Example Data from a Cell Cycle Analysis
Treatment% G0/G1% S% G2/M
Untreated45%35%20%
Vehicle (DMSO)46%34%20%
This compound (50 µM)65%15%20%

This document provides a comprehensive guide for researchers working with this compound. Adherence to these protocols and the inclusion of appropriate controls will facilitate the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

troubleshooting Fasentin insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Fasentin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, with the chemical name N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transporters GLUT-1 and GLUT-4.[1][2][3][4][5] By blocking these transporters, this compound inhibits glucose uptake in cells. This disruption of glucose metabolism can lead to a variety of cellular effects, including cell cycle arrest and sensitization to apoptosis-inducing stimuli.[2][3] this compound has been noted to cause a cell cycle arrest in the G0/G1 phase.[2][3]

Q2: In what solvents is this compound soluble?

This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell culture applications, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q3: What is the recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, with a general recommendation of 0.1% to 0.2%.[6] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.

Q4: Can this compound be used in serum-containing media?

Yes, this compound can be used in cell culture media containing fetal bovine serum (FBS). However, it is important to note that components in serum can sometimes interact with small molecules and affect their solubility and bioavailability. If you observe precipitation, troubleshooting steps may be required.

Troubleshooting Guide: this compound Insolubility in Media

One of the most common challenges encountered when working with hydrophobic small molecules like this compound is their tendency to precipitate out of aqueous cell culture media. This guide provides a systematic approach to troubleshooting and preventing this compound insolubility.

Problem: I observe a precipitate after adding my this compound stock solution to the cell culture medium.

Precipitation can appear as fine, crystalline structures, a cloudy haze, or a visible pellet at the bottom of the culture vessel. This can lead to inaccurate dosing and unintended effects on your cells.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration of this compound The concentration of this compound in the final culture medium may exceed its solubility limit in the aqueous environment.Empirically determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower concentration and gradually increase it. A typical starting point for initial testing is in the range of 10 µM to 100 µM.[7]
Improper Dilution Technique Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.Employ a serial dilution method. Instead of adding the DMSO stock directly to the full volume of media, first, dilute the stock in a small volume of media, mix thoroughly, and then add this intermediate dilution to the final volume. It is also recommended to add the culture medium to the DMSO stock solution drop-wise with vigorous stirring.[8]
Low Temperature of Media The solubility of many compounds, including this compound, can be temperature-dependent. Adding a cold stock solution to cold media can promote precipitation.Warm the cell culture medium to 37°C before adding the this compound stock solution. Keeping the medium warm during dilution can also help maintain solubility.[8]
Interaction with Media Components Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components. High concentrations of certain ions, particularly calcium and phosphate, can contribute to the precipitation of small molecules.[7]If possible, try preparing the this compound working solution in a simpler, serum-free basal medium first before adding it to a more complex, supplemented medium. Be aware of the composition of your specific medium (e.g., DMEM vs. RPMI-1640) as they have different concentrations of components like calcium.[9]
High Final DMSO Concentration While DMSO aids in initial solubilization, a high final concentration can alter the properties of the medium and contribute to precipitation, in addition to being toxic to cells.Ensure the final DMSO concentration remains below 0.5%, and preferably at or below 0.1%.[6] This may require preparing a more concentrated initial stock solution in DMSO.
pH of the Media The pH of the cell culture medium can influence the charge and solubility of a compound.Ensure your cell culture medium is properly buffered and at the correct physiological pH (typically 7.2-7.4).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher).

    • Add the calculated volume of sterile DMSO to the this compound powder.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment.

    • Method A (Direct Addition):

      • While gently swirling the pre-warmed medium in your culture flask or plate, add the calculated volume of this compound stock solution drop-wise.

      • Immediately after addition, gently swirl the vessel to ensure rapid and thorough mixing.

    • Method B (Serial Dilution - Recommended to prevent precipitation):

      • In a sterile conical tube, add a small volume of the pre-warmed medium.

      • Add the calculated volume of the this compound stock solution to this small volume of medium and mix well by gentle pipetting or vortexing.

      • Transfer this intermediate dilution to the final culture vessel containing the remaining volume of medium.

      • Gently mix the final solution.

    • Visually inspect the medium under a microscope for any signs of precipitation before treating your cells.

Signaling Pathway and Experimental Workflow Diagrams

Fasentin_GLUT1_Inhibition_Pathway This compound-Mediated Inhibition of Glucose Uptake This compound This compound GLUT1 GLUT-1 Transporter This compound->GLUT1 Inhibits ERK_Pathway ERK Signaling (Partial Inhibition) This compound->ERK_Pathway Partially Inhibits Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis Cell_Growth Cell Growth & Proliferation Glycolysis->Cell_Growth ERK_Pathway->Cell_Growth Promotes

Caption: this compound inhibits the GLUT-1 transporter, reducing glucose uptake and impacting cell growth.

Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed in Media Check_Conc Is this compound concentration too high? Start->Check_Conc Check_Dilution Was serial dilution performed? Check_Conc->Check_Dilution No Lower_Conc Lower this compound Concentration Check_Conc->Lower_Conc Yes Check_Temp Was media pre-warmed to 37°C? Check_Dilution->Check_Temp Yes Use_Serial_Dilution Use Serial Dilution Method Check_Dilution->Use_Serial_Dilution No Check_DMSO Is final DMSO% <0.5%? Check_Temp->Check_DMSO Yes Prewarm_Media Pre-warm Media Check_Temp->Prewarm_Media No Solution_Found Problem Resolved Check_DMSO->Solution_Found Yes Adjust_Stock Adjust Stock Conc. to lower DMSO% Check_DMSO->Adjust_Stock No Lower_Conc->Solution_Found Use_Serial_Dilution->Solution_Found Prewarm_Media->Solution_Found Adjust_Stock->Solution_Found

Caption: A logical workflow to troubleshoot this compound precipitation in cell culture media.

References

Technical Support Center: Investigating Unexpected Cytotoxicity of Fasentin in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who observe unexpected cytotoxicity with Fasentin in normal cells during their experiments. While much of the published literature suggests that this compound is primarily cytostatic (inhibits proliferation) rather than cytotoxic to normal cells, this guide will help you navigate and diagnose potential causes for unexpected cell death.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on normal cells?

A1: Based on available research, this compound is primarily considered to have a cytostatic effect on normal cells like human microvascular endothelial cells (HMECs) and fibroblasts. Instead of directly inducing cell death, it tends to cause a cell cycle arrest in the G0/G1 phase, which inhibits cell proliferation without compromising cell survival. An increase in the sub-G1 population, which is an indicator of apoptosis, has not been observed in studies on these normal cell lines.

Q2: We are observing significant cell death in our normal cell line with this compound. What could be the cause?

A2: Observing cytotoxicity in normal cells is an unexpected result that warrants investigation. Several factors could contribute to this observation:

  • High Concentrations: The effect of this compound is dose-dependent. While lower concentrations may be cytostatic, higher concentrations could potentially induce cytotoxicity through off-target effects or by overwhelming the cell's metabolic capacity.

  • Cell-Type Specificity: The majority of studies reporting a lack of cytotoxicity have been conducted on specific endothelial and fibroblast cell lines. Other normal cell types might have different sensitivities to GLUT1/GLUT4 inhibition or off-target effects of this compound.

  • Experimental Conditions: Factors such as low glucose concentration in the culture medium can mimic the effects of this compound and may sensitize cells to its cytotoxic potential.

  • Compound Stability and Solubility: this compound is soluble in DMSO and ethanol. Issues with solubility at high concentrations can lead to the formation of precipitates that are themselves cytotoxic. The stability of the compound in your specific culture medium and conditions should also be considered.

  • Assay-Related Artifacts: The type of cytotoxicity assay used can influence the results. It is crucial to use orthogonal methods to confirm the observed cell death and distinguish between apoptosis and necrosis.

Q3: How can we troubleshoot the unexpected cytotoxicity we are observing?

A3: A systematic approach is necessary. We recommend following the troubleshooting workflow outlined below. Key steps include verifying the this compound concentration and integrity, performing a full dose-response curve, and using multiple assays to confirm the mode of cell death (e.g., apoptosis vs. necrosis).

Q4: What is the difference between a cytostatic and a cytotoxic effect?

A4: A cytostatic agent inhibits the growth and proliferation of cells. The cell number does not increase, but the cells do not necessarily die. This is often reversible if the agent is removed. A cytotoxic agent, on the other hand, is directly toxic to cells and causes them to die, leading to a reduction in the total number of viable cells.

cluster_0 Cytostatic Effect cluster_1 Cytotoxic Effect a1 Cells Exposed to Cytostatic Agent a2 Cell Proliferation is Blocked (e.g., G1 Arrest) a1->a2 a3 Cell Number Plateaus (No Net Increase) a2->a3 b1 Cells Exposed to Cytotoxic Agent b2 Cell Death Pathways are Activated (Apoptosis/Necrosis) b1->b2 b3 Cell Number Decreases b2->b3

Caption: Diagram illustrating the difference between cytostatic and cytotoxic effects.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer and normal cell lines after 72 hours of treatment, as determined by the MTT assay. This data can serve as a reference point for your own experiments.

Cell LineCell TypeIC50 (µM)Reference
Normal Cells
HMECHuman Microvascular Endothelial27.9 ± 14.5
HUVECHuman Umbilical Vein Endothelial27.6 ± 3.7
BAECBovine Aortic Endothelial111.2 ± 16.5
FibroblastHuman Dermal Fibroblast53.8 ± 1.6
Cancer Cells
MDA-MB-231Human Breast Carcinoma26.3 ± 4.8
MCF7Human Breast Carcinoma34.7 ± 4.0
HeLaHuman Cervix Adenocarcinoma31.9 ± 1.4

Troubleshooting Guide

If you are observing cytotoxicity that is inconsistent with the data above, please follow this troubleshooting workflow.

cluster_verification Step 1: Verification cluster_experiment Step 2: Experimental Titration cluster_analysis Step 3: Mechanistic Analysis cluster_conclusion Step 4: Conclusion start Unexpected Cytotoxicity Observed in Normal Cells verify_conc Verify this compound Concentration (Stock and working solutions) start->verify_conc verify_sol Check for Compound Precipitation in Media verify_conc->verify_sol verify_cells Confirm Normal Cell Line Health & Identity (Mycoplasma test) verify_sol->verify_cells dose_response Perform Full Dose-Response Curve (e.g., 0.1 µM to 200 µM) verify_cells->dose_response time_course Conduct a Time-Course Experiment (e.g., 24h, 48h, 72h) dose_response->time_course viability_assay Confirm with Orthogonal Assays (e.g., MTT and LDH) time_course->viability_assay apoptosis_assay Assess Mode of Cell Death (Annexin V/PI Staining) viability_assay->apoptosis_assay is_apoptotic Is Apoptosis Confirmed? apoptosis_assay->is_apoptotic is_necrotic Is Necrosis Confirmed? apoptosis_assay->is_necrotic caspase_assay Measure Caspase-3 Activity outcome_apoptosis Investigate Fas-Sensitization Pathway or Off-Target Apoptotic Signaling caspase_assay->outcome_apoptosis is_apoptotic->caspase_assay Yes is_apoptotic->is_necrotic No is_artifact Is Result an Artifact? is_necrotic->is_artifact No outcome_necrosis Indicates Direct Cytotoxicity. Consider high concentration effects, cell type sensitivity, or compound instability. is_necrotic->outcome_necrosis Yes outcome_artifact Review Protocols: - Cell Seeding Density - Reagent/Media Quality - Assay Interference is_artifact->outcome_artifact

Caption: Troubleshooting workflow for unexpected this compound-induced cytotoxicity.

Key Experimental Protocols

Here are detailed protocols for essential assays to investigate unexpected cell death.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations (and appropriate vehicle controls, e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Express results as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity and cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The assay measures LDH activity in the supernatant, which is proportional to the number of dead cells.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V-FITC / Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Methodology:

  • Cell Seeding and Treatment: Treat cells in a 6-well plate with this compound.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Mechanism: Fas-Mediated Apoptosis

This compound was originally identified as a sensitizer for the Fas death receptor. If your analysis confirms that the unexpected cytotoxicity is due to apoptosis, it may be that under your specific experimental conditions, this compound is lowering the threshold for apoptosis via the extrinsic pathway.

The Fas-mediated apoptotic pathway is a caspase-dependent process initiated by the binding of the Fas ligand (FasL) to the Fas receptor (FasR) on the cell surface.

fasl Fas Ligand (FasL) fasr Fas Receptor (FasR) fasl->fasr Binding & Trimerization disc Death-Inducing Signaling Complex (DISC) fasr->disc Recruits FADD cas8 Active Caspase-8 disc->cas8 Induces Autocatalytic Cleavage & Activation procas8 Pro-Caspase-8 procas8->disc Recruited to DISC procas3 Pro-Caspase-3 cas8->procas3 Cleaves & Activates cas3 Active Caspase-3 (Executioner Caspase) procas3->cas3 apoptosis Apoptosis cas3->apoptosis Cleaves Cellular Substrates This compound This compound (Sensitizer) This compound->fasr Lowers Activation Threshold

Caption: Simplified Fas-mediated apoptotic signaling pathway.

Fasentin IC50 Determination: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Fasentin IC50 determination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving accurate and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transport.[1] Its primary mechanism of action is the inhibition of Glucose Transporter 1 (GLUT1) and Glucose Transporter 4 (GLUT4), with a preference for GLUT4.[2][3] By blocking these transporters, this compound restricts glucose uptake into cells, mimicking a state of glucose deprivation.[4] This action can sensitize cancer cells to apoptosis induced by death receptor stimuli like FAS and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[2][4]

Fasentin_Mechanism cluster_membrane Cell Membrane GLUT GLUT1 / GLUT4 Transporter Glucose_in Intracellular Glucose GLUT->Glucose_in Glucose_out Extracellular Glucose Glucose_out->GLUT Transport This compound This compound This compound->GLUT Inhibition Sensitization Sensitization to Apoptosis This compound->Sensitization Metabolism Glycolysis & Energy Production Glucose_in->Metabolism Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis p1 Optimize Cell Seeding Density p2 Prepare this compound Serial Dilutions p1->p2 e2 Treat Cells with This compound/Controls p2->e2 e1 Seed Cells in 96-Well Plate e1->e2 e3 Incubate for Defined Period (e.g., 72h) e2->e3 e4 Perform Assay (e.g., MTT, 2-NBDG) e3->e4 a1 Read Plate (Absorbance/Fluorescence) e4->a1 a2 Normalize Data to Controls a1->a2 a3 Plot Dose-Response Curve a2->a3 a4 Calculate IC50 via Non-linear Regression a3->a4 Troubleshooting start IC50 Experiment Results q1 Is the variability between replicates high (CV > 20%)? start->q1 sol1 Review Seeding Technique Check for Edge Effects Calibrate Pipettes q1->sol1 Yes q2 Is a clear dose-response curve observed? q1->q2 No sol1->q2 sol2 Widen Concentration Range Check Compound Activity Extend Incubation Time q2->sol2 No q3 Is the IC50 value reproducible but different from literature? q2->q3 Yes sol2->q3 sol3 Compare Cell Line & Passage Standardize Incubation Time Check Media/Serum Conditions q3->sol3 Yes end Successful IC50 Determination q3->end No sol3->end

References

Technical Support Center: Investigating Potential Off-Target Effects of Fasentin on Kinases

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on current publicly available scientific literature, there is no direct evidence or specific data detailing the off-target effects of Fasentin on kinases. This compound is primarily characterized as an inhibitor of glucose transporters GLUT-1 and GLUT-4[1][2][3][4]. Its documented biological activities, such as the inhibition of cell proliferation and sensitization to apoptosis, are often discussed in the context of its impact on glucose metabolism or through mechanisms independent of glucose uptake[3][4][5].

This technical support guide is intended for researchers and drug development professionals interested in investigating the potential for this compound to interact with protein kinases. The information provided is based on general principles of kinase inhibitor profiling and troubleshooting for such experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it important to investigate the off-target effects of a compound like this compound on kinases?

A1: Kinase inhibitors are a significant class of therapeutic agents, but they can sometimes produce unintended off-target effects by interacting with kinases other than their intended target[6]. These off-target interactions can lead to unexpected biological responses or toxicity. Given that the cellular effects of this compound are not fully understood and may be independent of its known targets, exploring its kinase selectivity profile could provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications or liabilities.

Q2: What are the common initial steps to screen for off-target kinase effects?

A2: A common starting point is to perform a broad kinase panel screen. This involves testing the compound against a large number of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM or 10 µM). The results provide a "snapshot" of the compound's kinase selectivity and identify potential "hits" for further investigation.

Q3: What type of experimental assay is suitable for an initial kinase screen?

A3: Several assay formats are available for high-throughput kinase profiling. These include radiometric assays (which measure the incorporation of radiolabeled phosphate), fluorescence-based assays (e.g., TR-FRET), and luminescence-based assays (such as those that measure ATP depletion, like Kinase-Glo, or ADP production, like ADP-Glo)[7]. The choice of assay depends on factors like throughput, cost, and the specific kinases being tested.

Q4: If an initial screen suggests this compound interacts with a kinase, what are the next steps?

A4: If a kinase is identified as a potential off-target, the next step is to determine the potency of the interaction by generating a dose-response curve to calculate the IC50 value (the concentration of the inhibitor required to inhibit 50% of the kinase activity). Further biochemical assays can be performed to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive). Cellular assays are also crucial to confirm that the compound engages and inhibits the target kinase within a biological context.

Troubleshooting Guide for Investigating this compound's Kinase Off-Target Effects

Problem Possible Cause Suggested Solution
High background signal in a luminescence-based kinase assay (e.g., Kinase-Glo) - this compound may be inhibiting the luciferase enzyme used in the assay readout, rather than the kinase itself.- this compound may have intrinsic fluorescent or luminescent properties.- Run a control experiment with the detection reagents and this compound in the absence of the kinase to check for direct inhibition of the reporter enzyme.- Measure the absorbance/fluorescence spectrum of this compound to identify any potential for signal interference.
Inconsistent IC50 values across different assay formats - The mechanism of inhibition may be sensitive to ATP concentration, which can vary between assay formats.- The specific kinase construct or substrate used may differ.- Determine the mechanism of inhibition relative to ATP. If this compound is an ATP-competitive inhibitor, IC50 values will be higher in assays with higher ATP concentrations.- Ensure consistent use of kinase and substrate preparations across experiments.
No inhibition observed in cellular assays despite potent biochemical activity - Poor cell permeability of this compound.- The compound is rapidly metabolized or effluxed from the cells.- The kinase is not active or is in a conformation that is not susceptible to inhibition in the specific cell line and conditions used.- Perform cell permeability assays (e.g., PAMPA).- Conduct metabolic stability and efflux transporter assays.- Confirm target kinase expression and activity in the chosen cell line. Use a positive control inhibitor known to work in cells.
Observed cellular phenotype does not correlate with the potency of the identified off-target kinase inhibition - The phenotype may be due to the known inhibition of GLUT transporters.- Other, yet unidentified, off-target effects may be responsible for the phenotype.- Use a structurally distinct inhibitor of the identified off-target kinase to see if it recapitulates the phenotype.- Perform experiments in glucose-deprived media or with non-metabolizable glucose analogs to dissect the effects of GLUT inhibition from potential kinase inhibition.

Experimental Protocols

General Protocol for In Vitro Kinase Profiling (Luminescence-based)

This protocol provides a general workflow for assessing the inhibitory activity of a compound like this compound against a panel of kinases using an ADP-Glo™ or similar assay format.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, the kinase-specific substrate, and ATP to a reaction buffer.

    • Add the diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent. Incubate as recommended by the manufacturer (e.g., 40 minutes).

    • Convert the generated ADP to ATP and measure the luminescence using a plate reader by adding a kinase detection reagent.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Hypothetical Data Summary

The following table illustrates how quantitative data for this compound's off-target kinase effects could be presented if such data were available.

Kinase% Inhibition @ 10 µM this compoundIC50 (µM)
Kinase A85%1.2
Kinase B55%9.8
Kinase C15%> 50
Kinase D5%> 100

Visualizations

Experimental Workflow for Kinase Off-Target Profiling

G cluster_0 Biochemical Screening cluster_1 Validation & Characterization cluster_2 Cellular Confirmation A Compound Library (including this compound) B Broad Kinase Panel Screen (e.g., >400 kinases @ 10 µM) A->B C Identify Potential Hits (% Inhibition > 50%) B->C D Dose-Response Assay (IC50 Determination) C->D E Mechanism of Inhibition Studies (e.g., ATP Competition) D->E F Target Engagement Assay (e.g., CETSA, NanoBRET) E->F G Cellular Functional Assay (e.g., Phospho-protein Western Blot) F->G H Confirmed Off-Target Kinase(s) G->H

Caption: Workflow for identifying and validating off-target kinase effects.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_0 Known Pathway cluster_1 Hypothetical Off-Target Pathway This compound This compound GLUT1 GLUT-1 Transporter This compound->GLUT1 Inhibits (On-Target) Kinase_X Kinase X This compound->Kinase_X Inhibits (Off-Target) Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Glucose Glucose Glucose->GLUT1 Transport Cell_Proliferation Cell Proliferation Glucose_Uptake->Cell_Proliferation Substrate_Y Substrate Y Kinase_X->Substrate_Y Phosphorylation pSubstrate_Y p-Substrate Y Substrate_Y->pSubstrate_Y Cellular_Response Altered Cellular Response pSubstrate_Y->Cellular_Response

Caption: this compound's known on-target effect versus a hypothetical off-target kinase interaction.

References

Technical Support Center: Fasentin Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fasentin. The information is designed to address common issues and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, with the chemical name N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transporters.[1][2] It was initially identified as a chemical that sensitizes cells to FAS-induced cell death.[1] Its primary mechanism of action is the inhibition of glucose uptake by targeting Glucose Transporter 1 (GLUT1) and Glucose Transporter 4 (GLUT4).[3][4][5] Virtual docking studies suggest that this compound binds to a unique site in the intracellular channel of GLUT1.[1]

Q2: I am observing inconsistent results in my cell viability assays with this compound. What could be the cause?

Inconsistent results with this compound in cell viability assays can stem from several factors:

  • Cell-type specific effects: The response to this compound can vary significantly between different cell lines. Some cell lines may be more reliant on GLUT1 for glucose uptake and will show a more pronounced effect.

  • Glucose concentration in media: The concentration of glucose in the cell culture media can influence the efficacy of this compound. Experiments conducted in low-glucose media may show enhanced sensitization to cell death.[1]

  • Off-target effects: Some studies suggest that the anti-proliferative and anti-angiogenic effects of this compound may be independent of its action on glucose metabolism.[3][6] This suggests the possibility of other molecular targets or signaling pathways being affected.

  • Compound stability and handling: Ensure proper storage of this compound to maintain its activity. Stock solutions are typically stored at -20°C for up to a month or -80°C for up to six months.[5] Repeated freeze-thaw cycles should be avoided.

Q3: Does this compound always induce apoptosis?

No, this compound does not universally induce apoptosis. While it was first identified as a sensitizer for FAS-induced apoptosis, subsequent studies have shown that in some cell lines, this compound inhibits cell proliferation by inducing a cell cycle arrest in the G0/G1 phase without a significant increase in the sub-G1 population (an indicator of apoptosis).[4][5] The cellular outcome appears to be context-dependent and can be influenced by the specific cell line and experimental conditions.

Q4: What is the reported role of GAPDH in this compound's mechanism of action?

While this compound's primary described targets are GLUT1 and GLUT4, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key glycolytic enzyme and has been implicated in apoptosis. Nitric oxide (NO) can trigger the S-nitrosylation of GAPDH, leading to its binding with Siah1, an E3 ubiquitin ligase. This complex then translocates to the nucleus, where it contributes to apoptotic cell death.[7][8] Additionally, nuclear GAPDH can activate p53, a tumor suppressor protein, further promoting apoptosis.[9][10][11] Although a direct interaction between this compound and GAPDH is not well-documented, by inhibiting glucose uptake and thereby affecting glycolysis, this compound could indirectly influence GAPDH-mediated apoptotic pathways.

Troubleshooting Guides

Cell Viability (MTT/XTT) Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates Uneven cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS.
Low sensitivity to this compound Cell line is not highly dependent on GLUT1 for glucose uptake. High glucose concentration in the media.Screen a panel of cell lines to find a sensitive model. Consider using media with a lower glucose concentration to potentially enhance the effect of GLUT1 inhibition.
Unexpected increase in viability at high concentrations Compound precipitation or off-target effects.Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions. Consider the possibility of paradoxical effects at high concentrations and test a wider range of dilutions.
Inconsistent IC50 values Differences in cell density at the time of treatment, incubation time with this compound, or the specific viability assay used.Standardize the cell seeding density and treatment duration. Be aware that IC50 values can differ between endpoint assays (e.g., 24h vs. 48h vs. 72h).[12]
Angiogenesis (Tube Formation) Assays
Problem Possible Cause Troubleshooting Steps
Incomplete or weak tube formation in control group Suboptimal Matrigel concentration or quality, or unhealthy endothelial cells.Ensure the Matrigel is properly thawed on ice to prevent premature polymerization. Use a fresh batch of Matrigel and ensure endothelial cells are healthy and not passaged too many times.
No effect of this compound on tube formation The anti-angiogenic effect of this compound may be independent of GLUT1 inhibition in the specific endothelial cells used.[3][6]In some endothelial cells, this compound may only slightly decrease glucose uptake.[6] Consider that this compound's anti-angiogenic effects might be mediated through other pathways.
High background or cell clumps Incomplete removal of serum before the assay or excessive cell numbers.Wash cells thoroughly with serum-free media before seeding on Matrigel. Optimize the cell seeding density to avoid overcrowding.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
MDA-MB-231Human Breast Cancer26.3 ± 4.8[6]
MCF7Human Breast Cancer34.7 ± 4.0[6]
HeLaHuman Cervical Cancer31.9 ± 1.4[6]
HMECHuman Microvascular Endothelial Cells27.9 ± 14.5[6]
HUVECHuman Umbilical Vein Endothelial Cells27.6 ± 3.7[6]
BAECBovine Aortic Endothelial CellsNot specified[6]
LNCaPHuman Prostate CancerNot specified[13]
PC3Human Prostate CancerNot specified[13]
U937Human LeukemiaNot specified[14]
PPC-1Human Prostate CancerNot specified[14]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[16][17][18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., GLUT1, GAPDH, cleaved caspases, cell cycle-related proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Fasentin_Mechanism_of_Action This compound This compound GLUT1 GLUT1 This compound->GLUT1 Inhibits FAS_Sensitivity Sensitization to FAS-induced Apoptosis This compound->FAS_Sensitivity Glucose_Uptake Glucose Uptake GLUT1->Glucose_Uptake Mediates Glycolysis Glycolysis Glucose_Uptake->Glycolysis Cell_Proliferation Cell Proliferation Glycolysis->Cell_Proliferation Supports Angiogenesis Angiogenesis Glycolysis->Angiogenesis Supports

Caption: Simplified overview of this compound's mechanism of action.

Experimental_Workflow_Cell_Viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells (96-well plate) Adherence Allow to Adhere (Overnight) Seed_Cells->Adherence Add_this compound Add this compound (Serial Dilutions) Adherence->Add_this compound Incubate Incubate (24-72h) Add_this compound->Incubate MTT_Reagent Add MTT Reagent Incubate->MTT_Reagent Incubate_MTT Incubate (2-4h) MTT_Reagent->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance

Caption: General workflow for a cell viability (MTT) assay with this compound.

GAPDH_Apoptosis_Pathway NO Nitric Oxide S_nitrosylation S-nitrosylation NO->S_nitrosylation GAPDH_cyto Cytoplasmic GAPDH GAPDH_cyto->S_nitrosylation GAPDH_S_nitro S-nitrosylated GAPDH S_nitrosylation->GAPDH_S_nitro Siah1 Siah1 GAPDH_S_nitro->Siah1 Binds to Complex GAPDH-Siah1 Complex GAPDH_S_nitro->Complex Siah1->Complex Nuclear_Translocation Nuclear Translocation Complex->Nuclear_Translocation GAPDH_nuclear Nuclear GAPDH Nuclear_Translocation->GAPDH_nuclear p53_activation p53 Activation GAPDH_nuclear->p53_activation Apoptosis Apoptosis p53_activation->Apoptosis

Caption: Role of GAPDH in NO-mediated apoptosis.

References

how to prevent Fasentin degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Fasentin to prevent its degradation in solution. By following these recommendations, users can ensure the stability and efficacy of this compound in their experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for this compound is dimethyl sulfoxide (DMSO). This compound is readily soluble in DMSO, and stock solutions can be prepared at high concentrations. It is advisable to use a fresh, anhydrous grade of DMSO to minimize the presence of water, which can potentially accelerate the degradation of the compound over time.

2. How should I prepare a high-concentration stock solution of this compound?

To prepare a stock solution, weigh the required amount of this compound powder and dissolve it in the appropriate volume of high-quality, anhydrous DMSO. For example, to prepare a 70 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Sonication or gentle warming (not to exceed 37°C) can be used to facilitate dissolution if necessary.[1]

3. What are the optimal storage conditions for this compound stock solutions?

Proper storage is critical to maintaining the stability of your this compound stock solution. The following table summarizes the recommended storage conditions:

Storage TemperatureDurationRecommendations
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

4. How do I properly dilute my this compound stock solution to a working concentration for my experiments?

To prevent precipitation, it is crucial to perform serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer or cell culture medium. Abruptly diluting a concentrated DMSO stock solution directly into an aqueous medium can cause the compound to precipitate out of solution. Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (DMSO alone) in your experiments.

5. Should I take any special precautions when handling this compound solutions?

Yes, it is recommended to protect this compound solutions from light to prevent potential photodegradation. While specific data on this compound's light sensitivity is limited, compounds with similar chemical structures can be susceptible to degradation upon exposure to UV light.[2] Therefore, storing solutions in amber vials or wrapping vials in aluminum foil is a good laboratory practice. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[3]

Troubleshooting Guides

Q: My this compound solution precipitated when I diluted it into my aqueous buffer. What should I do?

A: This is a common issue when diluting compounds from a high-concentration DMSO stock into an aqueous solution.

  • Cause: this compound has poor solubility in aqueous solutions. When the concentrated DMSO stock is rapidly diluted in a buffer, the DMSO is diluted, and the this compound is no longer soluble, causing it to precipitate.

  • Solution:

    • Prepare intermediate dilutions of your this compound stock solution in DMSO.

    • Add the final, lower-concentration DMSO solution to your aqueous buffer or medium dropwise while gently vortexing.

    • Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) and is tolerated by your experimental system.

Q: I noticed a color change in my this compound solution. Is it still usable?

A: A change in the color of your this compound solution likely indicates chemical degradation.

  • Potential Causes:

    • Oxidation: The solution may have been exposed to air for an extended period, leading to oxidation.

    • pH-related degradation: The pH of the solution can significantly impact the stability of the amide bond and the β-dicarbonyl group in the this compound molecule. Both acidic and basic conditions can catalyze hydrolysis.[3][4]

    • Contamination: Contamination with trace metals, such as iron, can cause discoloration of similar compounds.

  • Recommendation: It is strongly advised not to use a solution that has changed color. Discard the solution and prepare a fresh one from your stock to ensure the integrity of your experimental results.

Q: The biological activity of my this compound working solution seems to decrease over time, even when stored at 4°C. Why is this happening?

A: The decrease in activity is likely due to the degradation of this compound in the aqueous working solution.

  • Potential Causes:

    • Hydrolysis: The amide bond in the this compound molecule is susceptible to hydrolysis, especially in aqueous solutions. The rate of hydrolysis is dependent on the pH and temperature of the solution.[1][5]

    • Photodegradation: If the solution is not protected from light, photodegradation can occur, particularly in compounds with aromatic rings. Studies on other compounds with trifluoromethylphenyl groups have shown pH-dependent photolysis.[6][7]

  • Recommendations:

    • Always prepare fresh working solutions from a frozen DMSO stock on the day of the experiment.[3]

    • Avoid storing diluted, aqueous solutions of this compound, even for short periods.

    • Protect all this compound solutions (both stock and working) from light by using amber vials or by wrapping the containers in foil.

Experimental Protocols

Protocol 1: Preparation of a 70 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Calculate the volume of DMSO required to achieve a 70 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

    • Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3]

Visual Guides

Fasentin_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot intermediate Prepare Intermediate Dilution in DMSO thaw->intermediate final_dilution Add to Aqueous Buffer with Vortexing intermediate->final_dilution use Use Immediately final_dilution->use

Caption: Recommended workflow for preparing this compound stock and working solutions.

Troubleshooting_Flowchart start Problem with this compound Solution issue What is the issue? start->issue precipitate Precipitation upon dilution issue->precipitate Precipitation color_change Solution changed color issue->color_change Color Change activity_loss Loss of activity issue->activity_loss Activity Loss cause_precipitate Cause: Poor aqueous solubility. Rapid dilution from DMSO. precipitate->cause_precipitate cause_color Cause: Degradation (Oxidation/Hydrolysis). pH instability. color_change->cause_color cause_activity Cause: Degradation (Hydrolysis/Photodegradation). activity_loss->cause_activity solution_precipitate Solution: Perform serial dilutions in DMSO first. Add to buffer slowly with mixing. cause_precipitate->solution_precipitate solution_discard Solution: Discard and prepare fresh solution. cause_color->solution_discard solution_fresh Solution: Prepare fresh working solutions daily. Protect from light. cause_activity->solution_fresh

Caption: Troubleshooting flowchart for common issues with this compound solutions.

References

Technical Support Center: Troubleshooting Fasentin-Mediated Inhibition of Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fasentin, a known inhibitor of GLUT1 and GLUT4 glucose transporters. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise when using this compound to inhibit glucose uptake.

Q1: I am not observing any inhibition of glucose uptake after treating my cells with this compound. What are the possible reasons?

A1: Several factors could contribute to the lack of observable inhibition. Consider the following troubleshooting steps:

  • Cell Type Specificity: The inhibitory effect of this compound can be highly cell-type dependent. For instance, this compound has been shown to have a minimal effect on glucose uptake in Human Dermal Microvascular Endothelial Cells (HMECs), while it effectively inhibits uptake in MDA-MB-231 breast cancer cells.[1][2][3] The expression levels of GLUT1 and GLUT4, as well as the presence of other glucose transporters, can influence the cellular response.

  • Suboptimal Concentration: The effective concentration of this compound can vary between cell lines. While concentrations around 80-100 µM have been shown to be effective in some cancer cell lines, this may not be optimal for your specific model.[2][4] We recommend performing a dose-response experiment to determine the optimal concentration for your cell line.

  • Incorrect Experimental Protocol: Ensure that your glucose uptake assay protocol is optimized. This includes appropriate incubation times, cell seeding densities, and the use of glucose-free medium during the assay. Refer to our detailed protocols in the "Experimental Protocols" section below.

  • Reagent Quality: Verify the quality and stability of your this compound stock solution. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C to prevent degradation.[5]

  • Cellular Compensatory Mechanisms: Cells may activate compensatory mechanisms to overcome the inhibition of GLUT1 and GLUT4. This could involve the upregulation of other glucose transporters.[6]

Q2: I am seeing high variability in my glucose uptake assay results. How can I improve the consistency?

A2: High variability in cell-based assays is a common issue. Here are some tips to improve reproducibility:

  • Consistent Cell Culture Practices: Maintain consistency in cell passage number, seeding density, and growth conditions.[7] Changes in cell confluence can significantly impact glucose uptake rates.

  • Standardized Assay Conditions: Use a consistent protocol for every experiment, including incubation times, temperatures, and reagent concentrations.[8]

  • Proper Controls: Include appropriate positive and negative controls in every experiment. A known inhibitor of glucose uptake (e.g., phloretin or cytochalasin B) can serve as a positive control.[9]

  • Normalization: Normalize your glucose uptake data to the total protein concentration or cell number in each well to account for variations in cell density.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when adding small volumes of reagents.[6]

Q3: Is this compound cytotoxic to my cells? How can I assess this?

A3: While this compound is generally considered to have low cytotoxicity at effective concentrations for glucose uptake inhibition, it's crucial to assess its impact on your specific cell line. High concentrations or prolonged exposure can lead to off-target effects and cell death.[1][10]

  • Cell Viability Assays: Perform a standard cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your glucose uptake experiment. This will help you distinguish between a specific inhibition of glucose transport and a general cytotoxic effect.

  • Dose-Response and Time-Course: Evaluate cell viability across a range of this compound concentrations and incubation times to identify a non-toxic working concentration.

Q4: Should I use a fluorescent or radioactive glucose analog for my assay?

A4: Both fluorescent (e.g., 2-NBDG) and radioactive (e.g., 3H-2-deoxy-D-glucose) analogs are widely used. The choice depends on your laboratory's capabilities and the specific experimental question.

  • Fluorescent Analogs (e.g., 2-NBDG): Offer a non-radioactive, safer alternative and are suitable for high-throughput screening, fluorescence microscopy, and flow cytometry.[11][12] However, be aware of potential issues like spectral overlap if performing multiplex assays.

  • Radioactive Analogs (e.g., 3H-2-DG): Are considered the "gold standard" for their high sensitivity and low background.[13] However, they require specialized handling and disposal procedures.

Data Presentation

The following table summarizes the reported effects of this compound on glucose uptake in different cell lines, highlighting the cell-type specific nature of its inhibitory activity.

Cell LineThis compound ConcentrationObserved Effect on Glucose UptakeReference
Human Dermal Microvascular Endothelial Cells (HMECs)100 µMSlight, but statistically significant, inhibition.[2]
MDA-MB-231 (Breast Cancer)30 µMStatistically significant inhibition.[2]
Leukaemia and Prostate Cancer Cells80 µMApproximately 50% inhibition.[2]

Experimental Protocols

Here we provide detailed methodologies for two common glucose uptake assays.

Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescence-Based)

This protocol is adapted from commercially available kits and published literature.[11][12][14]

Materials:

  • Cells of interest

  • 96-well black, clear-bottom microplate

  • Glucose-free culture medium

  • This compound stock solution (in DMSO)

  • 2-NBDG (2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose)

  • Phloretin (positive control)

  • Cell-Based Assay Buffer (e.g., PBS)

  • Fluorescence plate reader (Excitation/Emission = 485/535 nm)

Procedure:

  • Cell Seeding: Seed 1x104 – 5x104 cells per well in a 96-well plate and culture overnight.

  • Cell Treatment:

    • Carefully aspirate the culture medium.

    • Wash the cells once with glucose-free medium.

    • Add 100 µL of glucose-free medium containing the desired concentrations of this compound (or vehicle control) to each well.

    • Incubate for the desired treatment time (e.g., 1-4 hours).

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 100-200 µg/mL.

    • Incubate for 10-60 minutes. The optimal incubation time should be determined empirically for each cell line.

  • Termination and Washing:

    • Aspirate the 2-NBDG containing medium.

    • Wash the cells twice with 200 µL of ice-cold Cell-Based Assay Buffer.

  • Fluorescence Measurement:

    • Add 100 µL of Cell-Based Assay Buffer to each well.

    • Measure the fluorescence using a plate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Radiolabeled 2-Deoxy-D-Glucose ([3H]-2-DG) Uptake Assay

This protocol is a standard method for measuring glucose uptake with high sensitivity.[15][16][17]

Materials:

  • Cells of interest

  • 24-well tissue culture plates

  • Glucose-free Krebs-Ringer-HEPES (KRH) buffer

  • This compound stock solution (in DMSO)

  • [3H]-2-deoxy-D-glucose

  • Phloretin (positive control)

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and grow to near confluence.

  • Cell Treatment:

    • Aspirate the culture medium.

    • Wash the cells twice with glucose-free KRH buffer.

    • Pre-incubate the cells with KRH buffer containing this compound (or vehicle control) for 10-30 minutes at 37°C.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing [3H]-2-DG (final concentration ~0.5 µCi/mL) and the respective treatments.

    • Incubate for 5-10 minutes at 37°C.

  • Termination and Washing:

    • Terminate the uptake by aspirating the radioactive solution.

    • Quickly wash the cells three times with ice-cold PBS.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 5 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key pathways and workflows relevant to this compound's mechanism of action and its experimental evaluation.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis seed Seed Cells culture Overnight Culture seed->culture wash_gf Wash (Glucose-Free) culture->wash_gf treat Treat with this compound wash_gf->treat add_analog Add Glucose Analog (2-NBDG or [3H]-2-DG) treat->add_analog incubate Incubate add_analog->incubate terminate Terminate & Wash incubate->terminate measure Measure Signal (Fluorescence or Radioactivity) terminate->measure normalize Normalize Data measure->normalize analyze Analyze Results normalize->analyze

Caption: A generalized workflow for a cell-based glucose uptake assay.

insulin_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS IR->IRS P GLUT4_mem GLUT4 Insulin Insulin Insulin->IR PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem Fusion Glucose Glucose Glucose->GLUT4_mem Uptake

Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions1 Solutions cluster_advanced Advanced Troubleshooting cluster_solutions2 Further Actions start No Inhibition of Glucose Uptake Observed check_conc Is this compound Concentration Optimal? start->check_conc check_protocol Is the Assay Protocol Validated? start->check_protocol check_reagent Is the this compound Reagent Viable? start->check_reagent dose_response Perform Dose-Response check_conc->dose_response No check_cell_type Is the Cell Type Resistant? check_conc->check_cell_type Yes optimize_assay Optimize Assay Parameters check_protocol->optimize_assay No check_protocol->check_cell_type Yes new_reagent Use Fresh this compound check_reagent->new_reagent No check_reagent->check_cell_type Yes dose_response->start Re-test optimize_assay->start Re-test new_reagent->start Re-test check_cytotoxicity Is this compound Cytotoxic at this Concentration? check_cell_type->check_cytotoxicity change_cell_line Consider a Different Cell Line check_cell_type->change_cell_line Potentially viability_assay Perform Viability Assay check_cytotoxicity->viability_assay Unsure lower_conc Lower this compound Concentration viability_assay->lower_conc If Cytotoxic

Caption: A troubleshooting decision tree for unexpected results with this compound.

References

Technical Support Center: Minimizing Variability in Fasentin Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fasentin angiogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in angiogenesis?

A1: this compound is a synthetic small molecule that has been investigated for its anti-angiogenic properties. Initially identified as an inhibitor of glucose transporters GLUT1 and GLUT4, its anti-angiogenic effects in endothelial cells are now understood to be largely independent of its impact on glucose metabolism.[1][2][3] this compound has been shown to inhibit endothelial cell proliferation, invasion, and the formation of capillary-like structures (tube formation).[1][2][3] The mechanism of action involves the partial inhibition of key signaling pathways involved in angiogenesis, including the ERK and Akt signaling pathways.[1]

Q2: What are the most common in vitro and in vivo assays used to assess this compound's anti-angiogenic activity?

A2: The most common in vitro assay is the endothelial cell tube formation assay on a basement membrane matrix like Matrigel®.[1][2] This assay assesses the ability of endothelial cells to form capillary-like structures. Other in vitro assays include cell proliferation assays (e.g., MTT or EdU incorporation) and cell migration assays (e.g., wound healing or Boyden chamber).[1] For in vivo assessment, the chick chorioallantoic membrane (CAM) assay and the zebrafish caudal fin regeneration assay are frequently used to observe the effect of this compound on blood vessel formation in a living organism.[4]

Q3: What are the critical sources of variability in the endothelial tube formation assay?

A3: Variability in the tube formation assay can arise from several factors:

  • Matrigel: Batch-to-batch variation, improper thawing (should be done slowly on ice at 4°C), incorrect concentration (a protein concentration of at least 10 mg/mL is recommended), and the presence of bubbles can all lead to inconsistent results.[5][6] Using a growth factor-reduced Matrigel can help minimize background signals.

  • Endothelial Cells: The type of endothelial cells used (e.g., HUVECs, HMVECs), their passage number (early passages, typically P2-P5, are recommended), and seeding density are critical.[5] Both too few and too many cells can result in poor or non-quantifiable tube formation.

  • Assay Conditions: The incubation time for tube formation is crucial and needs to be optimized (typically 4-18 hours). After this period, the tubular network may start to disintegrate.

Q4: How can I quantify the results of my tube formation assay?

A4: Quantification can be performed using imaging software like ImageJ with the Angiogenesis Analyzer plugin.[2][3] This allows for the measurement of various parameters, including total tube length, number of tubes, number of branch points, and total mesh area. Staining the cells with a fluorescent dye like Calcein AM can enhance visualization and the accuracy of automated analysis.

Troubleshooting Guides

Endothelial Cell Tube Formation Assay
Problem Possible Cause(s) Recommended Solution(s)
No tube formation, even in the control group. 1. Matrigel did not polymerize properly. 2. Low cell viability or incorrect cell seeding density. 3. Endothelial cells are of a high passage number and have lost their tube-forming capacity. 4. Suboptimal Matrigel concentration.1. Ensure Matrigel is thawed slowly on ice at 4°C and incubated at 37°C for at least 30-60 minutes to allow for proper polymerization before adding cells. Avoid introducing bubbles. 2. Check cell viability before seeding. Optimize cell seeding density; typically 10,000-20,000 cells per well of a 96-well plate. 3. Use early passage (P2-P5) endothelial cells. 4. Ensure the protein concentration of the Matrigel is at least 10 mg/mL.
High variability between replicate wells. 1. Uneven coating of Matrigel. 2. Inconsistent cell seeding number. 3. Presence of bubbles in the Matrigel.1. Ensure the Matrigel is evenly spread across the well surface. For some plate formats, a "well-in-a-well" design can help create a uniform gel thickness. 2. Carefully count and pipette cells to ensure consistent numbers across all wells. 3. Pipette Matrigel slowly and with pre-chilled tips to avoid bubbles. If bubbles are present, they can sometimes be removed by briefly centrifuging the plate at a low speed (e.g., 300 x g for 10 minutes) at 4°C before polymerization.
Cells form clumps instead of tubes. 1. Cell seeding density is too high. 2. Cells were not a single-cell suspension before seeding.1. Perform a cell titration experiment to determine the optimal seeding density for your specific cell type. 2. Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating.
Difficulty in focusing and imaging the tubes. 1. Uneven Matrigel surface (meniscus effect). 2. Cells are in different focal planes.1. Use plates with a "well-in-a-well" design to minimize meniscus formation. Ensure the correct volume of Matrigel is used for the specific plate format. 2. Staining with Calcein AM and using a fluorescence microscope can improve image quality and make automated analysis more reliable.

Quantitative Data on this compound's Anti-Angiogenic Effects

The following tables summarize the quantitative effects of this compound on various aspects of angiogenesis.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Cell LineAssayThis compound Concentration (µM)% Inhibition of Cell GrowthIC50 (µM)
HMECMTT Assay (72h)10~10%85.3 ± 1.3
30~30%
100~70%
HUVECMTT Assay (72h)10~5%114.7 ± 1.2
30~20%
100~60%

Data adapted from Ocaña et al., 2020.[1]

Table 2: Effect of this compound on In Vitro Tube Formation

Cell LineThis compound Concentration (µM)Observation% Inhibition of Tube Number
HMEC25Partial inhibition~25%
50Partial inhibition~50%
100Complete inhibition~100%

Data adapted from Ocaña et al., 2020.[1]

Table 3: Effect of this compound on In Vivo Angiogenesis (CAM Assay)

This compound Dose (nmol/disc)Inhibition Fraction
50.2
12.50.2
250.2
500.9

Data adapted from Ocaña et al., 2020.[4]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Growth Factor Reduced Matrigel®

  • Human Endothelial Cells (e.g., HUVECs, P2-P5)

  • Endothelial Cell Growth Medium

  • Serum-free medium

  • This compound stock solution

  • Pre-chilled pipette tips and 96-well plates

  • Calcein AM (optional, for fluorescence imaging)

Procedure:

  • Matrigel Coating:

    • Thaw Matrigel overnight on ice in a 4°C refrigerator.

    • Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Ensure even coating and avoid bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Preparation:

    • Culture endothelial cells to ~80% confluency.

    • Trypsinize the cells and resuspend them in serum-free medium to create a single-cell suspension.

    • Count the cells and adjust the concentration to 2-4 x 10^5 cells/mL.

  • Treatment and Seeding:

    • Prepare different concentrations of this compound in serum-free medium.

    • Mix the cell suspension with the this compound solutions (or vehicle control).

    • Carefully add 100 µL of the cell suspension (containing 20,000-40,000 cells) to each Matrigel-coated well.

  • Incubation and Imaging:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Monitor tube formation periodically under a phase-contrast microscope.

    • (Optional) For fluorescence imaging, stain the cells with Calcein AM according to the manufacturer's protocol before imaging.

    • Capture images for quantification.

  • Quantification:

    • Use ImageJ with the Angiogenesis Analyzer plugin to quantify parameters such as total tube length, number of branch points, and total mesh area.

Chick Chorioallantoic Membrane (CAM) Assay

This assay should be performed in accordance with institutional guidelines for animal care and use.

Materials:

  • Fertilized chicken eggs (Day 3-4 of incubation)

  • Sterile saline

  • This compound stock solution

  • Methylcellulose discs or sterile filter paper discs

  • Incubator with humidity control (37.5°C, 85% humidity)

  • Stereomicroscope

Procedure:

  • Egg Preparation:

    • Incubate fertilized eggs at 37.5°C with 85% humidity.

    • On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.

  • Treatment Application:

    • Prepare methylcellulose or filter paper discs containing different amounts of this compound (e.g., 5 to 50 nmol/disc) and a vehicle control (e.g., DMSO).

    • Gently place the discs on the CAM in a vascularized area.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • Incubate for 48-72 hours.

    • Observe the area around the disc under a stereomicroscope for inhibition of blood vessel growth.

  • Analysis:

    • Capture images of the CAM.

    • Quantify the anti-angiogenic effect by measuring the avascular zone around the disc or by counting the number of vessel branch points within a defined area.

Visualizations

Angiogenesis_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MEK MEK VEGFR2->MEK Akt Akt PI3K->Akt Survival Survival Akt->Survival Migration Migration Akt->Migration Tube Formation Tube Formation Akt->Tube Formation ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration ERK->Tube Formation This compound This compound This compound->Akt This compound->ERK

Caption: Simplified signaling pathway of VEGF-induced angiogenesis and the inhibitory effect of this compound.

Tube_Formation_Workflow Start Start Thaw_Matrigel Thaw Matrigel on ice at 4°C Start->Thaw_Matrigel Coat_Plate Coat 96-well plate with Matrigel Thaw_Matrigel->Coat_Plate Polymerize_Matrigel Incubate at 37°C for 30-60 min Coat_Plate->Polymerize_Matrigel Seed_Cells Seed cells with treatment onto Matrigel Polymerize_Matrigel->Seed_Cells Prepare_Cells Prepare single-cell suspension of endothelial cells Prepare_Cells->Seed_Cells Prepare_Treatment Prepare this compound dilutions Prepare_Treatment->Seed_Cells Incubate Incubate for 4-18 hours Seed_Cells->Incubate Image_Acquisition Acquire images (Phase-contrast or Fluorescence) Incubate->Image_Acquisition Quantification Quantify tube formation (e.g., ImageJ) Image_Acquisition->Quantification End End Quantification->End

Caption: Experimental workflow for the endothelial cell tube formation assay.

Troubleshooting_Logic Problem Inconsistent Results? Check_Matrigel Check Matrigel Handling: - Thawing procedure? - Concentration? - Bubbles? Problem->Check_Matrigel Yes Check_Cells Check Cell Parameters: - Passage number? - Seeding density? - Viability? Problem->Check_Cells Yes Check_Assay_Conditions Check Assay Conditions: - Incubation time? - Plate coating uniformity? Problem->Check_Assay_Conditions Yes Optimize_Matrigel Optimize Matrigel Protocol Check_Matrigel->Optimize_Matrigel Optimize_Cells Optimize Cell Seeding Check_Cells->Optimize_Cells Standardize_Conditions Standardize Assay Conditions Check_Assay_Conditions->Standardize_Conditions Consistent_Results Consistent Results Optimize_Matrigel->Consistent_Results Optimize_Cells->Consistent_Results Standardize_Conditions->Consistent_Results

Caption: Logical troubleshooting workflow for inconsistent angiogenesis assay results.

References

Fasentin showing low potency in specific cell line

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fasentin. This guide provides troubleshooting advice and frequently asked questions to help researchers and scientists effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, with the chemical name N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide, is a small molecule inhibitor of glucose transporters.[1][2] It primarily targets Glucose Transporter 1 (GLUT1) and Glucose Transporter 4 (GLUT4) by binding to a unique site in the intracellular channel of the transporter.[1][2] By inhibiting these transporters, this compound blocks glucose uptake, leading to intracellular glucose deprivation.[1][3] This can sensitize cancer cells to apoptosis induced by stimuli like FAS and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1]

Q2: In which cell lines has this compound been reported to be effective?

A2: this compound has shown efficacy in various cancer cell lines, including leukemia U937 cells and prostate PPC-1 cells, where it promotes intracellular glucose deprivation.[3] It has also been shown to inhibit the proliferation of endothelial cells, suggesting potential anti-angiogenic applications.[2][4] However, its effectiveness can be cell-line dependent.

Q3: Are there any known instances of this compound showing effects independent of glucose metabolism?

A3: Yes, one study has shown that in human dermal microvascular endothelial cells, this compound can inhibit cell proliferation, differentiation, and invasion with minimal impact on glucose uptake.[4][5] In this context, the GLUT1 inhibitor STF-31 did not replicate the anti-angiogenic effects of this compound, suggesting that this compound's modulatory effects on endothelial cell function may be independent of its action on glucose metabolism in these specific cells.[4][5]

Troubleshooting Guide: Low Potency of this compound

Problem: this compound is showing low or no potency in my cell line.

This guide provides a step-by-step approach to troubleshoot experiments where this compound exhibits lower than expected efficacy.

Step 1: Verify Cell Line Characteristics

The potency of this compound is often linked to the expression of its primary targets, GLUT1 and GLUT4.

  • Question: Does my cell line express sufficient levels of GLUT1 or GLUT4?

    • Rationale: Cell lines with low or absent expression of these transporters will likely be less sensitive to this compound. Cancer cells often have higher expression of GLUT proteins compared to normal cells.[6] For instance, studies have shown varying GLUT1 expression levels across different breast cancer and prostate cancer cell lines.[7][8]

    • Recommendation: Assess the mRNA and protein expression levels of GLUT1 and GLUT4 in your specific cell line using qPCR and Western Blotting, respectively. Compare these levels to a positive control cell line known to be sensitive to this compound.

Step 2: Assess Metabolic Profile of the Cell Line

Cells can adapt their metabolic pathways to survive under nutrient stress.

  • Question: Is my cell line metabolically plastic?

    • Rationale: Some cancer cell lines can switch between glycolysis and oxidative phosphorylation (OXPHOS) to survive.[2] If a cell line can compensate for the inhibition of glucose uptake by utilizing alternative energy sources (e.g., glutamine), it may exhibit resistance to this compound.

    • Recommendation: Perform a metabolic flux analysis to understand the metabolic phenotype of your cell line. Cell lines that are highly dependent on glycolysis are more likely to be sensitive to this compound.

Step 3: Review Experimental Conditions

The experimental setup can significantly influence the observed potency of a compound.

  • Question: Are the experimental parameters optimal?

    • Rationale: Factors such as cell density, passage number, and media composition can affect cellular metabolism and drug response. For example, culturing cells in low-glucose medium can mimic the effects of this compound and sensitize them to other stimuli.[1]

    • Recommendation: Ensure consistency in cell culture conditions. If applicable, test this compound's effect in media with varying glucose concentrations to assess the role of glucose availability on its potency.

Step 4: Confirm Compound Integrity and Concentration

  • Question: Is the this compound compound stable and used at an effective concentration?

    • Rationale: The effective concentration of this compound can be relatively high, with some studies showing effects in the 80-100 µM range.[2][9] Compound degradation or inaccurate concentrations can lead to poor results.

    • Recommendation: Verify the purity and stability of your this compound stock. Perform a dose-response experiment across a wide concentration range to determine the IC50 value in your specific cell line.

Data Presentation

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HMEC-1Human Microvascular Endothelial~50[9]
B16-F10Mouse Melanoma~75[9]
HT-29Human Colon Adenocarcinoma~100[9]
GSC33Glioblastoma Stem Cell~50[10]
GSC28Glioblastoma Stem Cell~50[10]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

1. Western Blot for GLUT1 Expression

  • Objective: To determine the protein level of GLUT1 in the cell line of interest.

  • Methodology:

    • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLUT1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify band intensities using densitometry software and normalize GLUT1 expression to the loading control.

2. 2-NBDG Glucose Uptake Assay

  • Objective: To measure the rate of glucose uptake in cells treated with this compound.

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration.

    • Glucose Starvation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and incubate in glucose-free KRH buffer for 30 minutes.

    • 2-NBDG Incubation: Add 2-NBDG (a fluorescent glucose analog) to the cells at a final concentration of 50-100 µM and incubate for 30-60 minutes.

    • Signal Termination: Stop the uptake by washing the cells with ice-cold KRH buffer.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

    • Data Analysis: Normalize the fluorescence readings to cell number or protein concentration and compare the glucose uptake in this compound-treated cells to the control.

Visualizations

Fasentin_Signaling_Pathway cluster_membrane Cell Membrane GLUT1 GLUT1/4 Intracellular_Glucose Glucose GLUT1->Intracellular_Glucose Extracellular_Glucose Glucose Extracellular_Glucose->GLUT1 Transport Glycolysis Glycolysis Intracellular_Glucose->Glycolysis This compound This compound This compound->GLUT1 Inhibits

Caption: this compound inhibits glucose uptake by targeting GLUT1/4 transporters.

Troubleshooting_Workflow start Start: this compound Shows Low Potency check_glut Step 1: Verify GLUT1/4 Expression (qPCR, Western Blot) start->check_glut glut_high GLUT1/4 Expression is High check_glut->glut_high Sufficient glut_low Action: Select a Different Cell Line or Overexpress GLUT1/4 check_glut->glut_low Insufficient check_metabolism Step 2: Assess Metabolic Profile (Metabolic Flux Analysis) glut_high->check_metabolism glycolytic Primarily Glycolytic? check_metabolism->glycolytic Yes metabolically_plastic Action: Consider Co-treatment with Inhibitors of Alternative Pathways check_metabolism->metabolically_plastic No check_conditions Step 3: Review Experimental Conditions (Cell Density, Media, etc.) glycolytic->check_conditions conditions_ok Conditions are Consistent? check_conditions->conditions_ok Yes optimize_conditions Action: Optimize and Standardize Protocol check_conditions->optimize_conditions No check_compound Step 4: Confirm Compound Integrity and Concentration (Dose-Response) conditions_ok->check_compound end_success Resolution: Potency Issue Identified check_compound->end_success

Caption: Troubleshooting workflow for low this compound potency.

Logical_Relationships cluster_cell Cell-Specific Factors cluster_experimental Experimental Factors low_potency Low this compound Potency low_glut Low GLUT1/4 Expression low_glut->low_potency metabolic_plasticity Metabolic Plasticity (e.g., OXPHOS reliance) metabolic_plasticity->low_potency suboptimal_conditions Suboptimal Conditions (e.g., high glucose media) suboptimal_conditions->low_potency compound_issue Compound Integrity/ Concentration Issues compound_issue->low_potency

Caption: Potential causes for low this compound potency.

References

unexpected morphological changes with Fasentin treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected morphological changes during experiments with Fasentin.

Frequently Asked Questions (FAQs)

Observed Morphological Changes

Q1: My cells appear rounded and have detached from the culture plate after this compound treatment. Is this an expected outcome?

This can be an expected outcome in certain cell types, but it is context-dependent. This compound was initially identified as a chemical that sensitizes cells to FAS-induced cell death (apoptosis)[1]. Apoptosis is often preceded by morphological changes, including cell rounding and detachment. However, in other cell lines, such as Human Microvascular Endothelial Cells (HMECs), this compound has been shown to inhibit proliferation without inducing cell death[2].

If you observe rounding and detachment, it is crucial to determine whether the cells are undergoing apoptosis or if this is a result of other factors.

Troubleshooting Steps:

  • Assess Cell Viability: Use a Trypan Blue exclusion assay or a live/dead cell staining kit to quantify cell death.

  • Apoptosis Assay: Perform assays to detect markers of apoptosis, such as Annexin V staining or caspase-3/7 activity assays.

  • Review Concentration: High concentrations of this compound may lead to off-target effects or general cytotoxicity. Consider performing a dose-response curve to identify the optimal concentration for your experiment.

Q2: I've noticed a significant decrease in cell migration and invasion in my wound-healing or transwell assays. What is the underlying mechanism?

A decrease in cell migration and invasion is a reported effect of this compound treatment, particularly in endothelial cells.[3][4] This effect may be linked to this compound's ability to modulate the expression of enzymes responsible for remodeling the extracellular matrix (ECM). Specifically, this compound has been shown to decrease the production of matrix metalloproteinase-2 (MMP-2) and urokinase-type plasminogen activator (uPA), both of which are critical for cell invasion through tissue barriers.[5][6]

Interestingly, in some endothelial cells, this anti-invasive effect appears to be independent of this compound's role as a glucose uptake inhibitor, suggesting an alternative or off-target mechanism of action.[3][4]

Q3: Could this compound be inducing an Epithelial-to-Mesenchymal Transition (EMT) or its reverse, Mesenchymal-to-Epithelial Transition (MET)?

While there is no direct evidence in the reviewed literature of this compound inducing EMT or MET, it is a plausible area for investigation given the observed morphological changes. EMT is a complex process where epithelial cells lose their cell-cell adhesion and polarity, and gain migratory and invasive properties, becoming more mesenchymal in appearance.[7][8]

Considering that this compound inhibits invasion and can alter the expression of ECM remodeling enzymes, it is more conceivable that it might inhibit or reverse EMT in certain contexts, rather than induce it. To investigate this, you could analyze the expression of key EMT markers:

  • Epithelial Markers: E-cadherin, Cytokeratins

  • Mesenchymal Markers: N-cadherin, Vimentin, Snail, Slug, Twist[8]

Q4: My cells have stopped proliferating and appear enlarged or flattened, but I'm not detecting significant apoptosis. What could be happening?

This observation aligns with published data for certain cell types. This compound has been shown to induce a cell cycle arrest in the G0/G1 phase.[2] Cells arrested in G0/G1 often do not undergo apoptosis but enter a state of quiescence or senescence, which can be associated with changes in morphology, such as becoming larger and more flattened. This effect on proliferation has been confirmed with EdU incorporation assays.[2]

Potential Mechanisms

Q5: this compound is not significantly inhibiting glucose uptake in my cells, yet I still see morphological changes. How is this possible?

This is a key observation that has been reported in the literature. In Human Microvascular Endothelial Cells (HMECs), this compound was found to inhibit cell proliferation, invasion, and tube formation with minimal effect on glucose uptake.[3][4] This strongly suggests that this compound has biological activities that are independent of its function as a GLUT1/4 inhibitor. These glucose-independent effects are likely responsible for the morphological changes you are observing and may be due to the engagement of alternative signaling pathways or off-target interactions.

Q6: Is it possible that this compound is causing cellular stress or inducing autophagy?

Yes, this is a possibility. This compound is known to alter the expression of genes associated with nutrient and glucose deprivation.[1] This mimics a state of cellular stress, which can trigger various downstream pathways.

While direct evidence for this compound-induced autophagy is lacking, other GLUT1 inhibitors have been shown to activate autophagy in cancer cells.[9] Autophagy, or "self-eating," is a cellular process for degrading and recycling cellular components, often initiated in response to stress.[10] It can lead to significant morphological changes, including the formation of intracellular vesicles (autophagosomes). To test for this, you can monitor the levels of autophagy markers like LC3-II.

Q7: Does this compound have a direct impact on the cytoskeleton?

There is no direct evidence to suggest that this compound binds to and directly modulates cytoskeletal proteins. However, the observed effects on cell shape, migration, and invasion strongly imply an indirect effect on the actin cytoskeleton.[11] Processes like cell migration are fundamentally dependent on the dynamic rearrangement of the actin cytoskeleton.[12][13] The changes in ECM-remodeling enzymes (MMP-2, uPA) are part of a signaling cascade that would ultimately impact cytoskeletal organization to either permit or inhibit cell movement.[5]

Troubleshooting Guide

Q8: I'm seeing morphological changes or reduced viability in my untreated control cells as well. What are some common causes?

Unexpected changes in control cells point to a general issue with the cell culture conditions rather than a specific effect of your compound.[14] Common culprits include:

  • Contamination: Mycoplasma contamination is a frequent cause of altered cell morphology, growth rates, and metabolism. Regular testing is recommended.[15] Bacterial or fungal contamination is usually more visually obvious.

  • Media and Reagents: Degradation of media components (e.g., glutamine), variations between lots of fetal bovine serum (FBS), or incorrect pH can all stress cells.[16]

  • Environmental Stress: Fluctuations in incubator temperature or CO2 levels, or vibrations can affect cell growth and morphology.[14]

  • Cell Handling: Over-trypsinization, excessive passaging leading to senescence, or inconsistent seeding densities can lead to morphological changes.[17][18]

Q9: How can I confirm that the morphological changes I'm observing are a specific effect of this compound?

To ensure the observed phenotype is a direct result of this compound's activity, consider the following controls:

  • Dose-Response: The magnitude of the morphological change should correlate with the concentration of this compound used.

  • Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive and Negative Controls: If investigating a specific pathway (e.g., invasion), include a known inhibitor (positive control) and a structurally similar but inactive molecule (negative control), if available.

  • Rescue Experiment: If the effect is hypothesized to be due to glucose deprivation, try supplementing the media with excess glucose to see if it reverses the morphological change.

Quantitative Data Summary

Table 1: Reported Half-Maximal Inhibitory Concentration (IC50) Values for this compound

Cell LineAssay TypeIC50 (µM)Reference
HMECCell Growth (72h)~50-100[6]
HUVECCell Growth (72h)~50-100[6]
MDA-MB-231Cell Growth (72h)>100[6]
PC-3Cell Growth (72h)>100[6]
NIH-3T3Cell Growth (72h)~50-100[6]

Table 2: Summary of Known Molecular and Cellular Effects of this compound

EffectCell Type(s)ObservationReference(s)
Cell Proliferation Endothelial, Tumor, FibroblastInhibition[2]
Cell Cycle HMEC, Leukemia CellsG0/G1 Arrest[2]
Apoptosis Various Cancer CellsSensitization to FAS-induced death[1]
Cell Invasion HMECInhibition[3][6]
Tube Formation HMECInhibition[3][4]
MMP-2 Production HMECDecrease[5][6]
uPA Levels HMECDecrease[5][6]
Glucose Uptake HMECMinimal Decrease[3][4]

Experimental Protocols

Protocol 1: Transwell Invasion Assay

This protocol is used to assess the effect of this compound on the invasive capacity of adherent cells.

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (or other basement membrane extract)

  • Serum-free cell culture medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • This compound stock solution

  • Cotton swabs, Methanol, Crystal Violet staining solution

Procedure:

  • Coating Inserts: Thaw Matrigel on ice. Dilute Matrigel with cold, serum-free medium. Add a thin layer to the upper surface of the transwell inserts and allow to solidify at 37°C for at least 1 hour.

  • Cell Preparation: Culture cells to ~80% confluency. Starve cells in serum-free medium for 12-24 hours.

  • Cell Seeding: Trypsinize and resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed cells into the upper chamber of the coated inserts.

  • Assay Assembly: Place the inserts into the wells of a 24-well plate containing complete medium with a chemoattractant.

  • Incubation: Incubate at 37°C for a period appropriate for your cell line (e.g., 16-48 hours).

  • Staining: After incubation, remove the medium from the upper chamber. Use a cotton swab to gently remove non-invading cells from the top surface of the membrane.

  • Fix the invading cells on the bottom of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the inserts with water. Allow to air dry. Count the number of stained, invaded cells in several fields of view under a microscope.

Protocol 2: Immunofluorescence Staining for F-actin

This protocol allows for the visualization of the actin cytoskeleton to assess morphological changes.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Treatment: Seed cells on glass coverslips in a multi-well plate. Allow them to adhere. Treat with desired concentrations of this compound or vehicle for the appropriate duration.

  • Fixation: Gently wash the cells with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Wash three times with PBS. Incubate with a solution of fluorescently-conjugated Phalloidin (at the manufacturer's recommended concentration) for 30-60 minutes at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Visualizations

Fasentin_Invasion_Pathway This compound This compound Treatment Unknown Unknown Off-Target or Signaling Pathway This compound->Unknown MMP_uPA Decreased Production of MMP-2 and uPA Unknown->MMP_uPA ECM Reduced ECM Remodeling MMP_uPA->ECM Invasion Inhibition of Cell Invasion ECM->Invasion

Caption: Proposed glucose-independent pathway for this compound's inhibition of cell invasion.

Troubleshooting_Workflow cluster_observe Observation cluster_check Initial Checks cluster_investigate Investigation Observe Unexpected Morphological Change Observed CheckControls 1. Examine Controls (Untreated & Vehicle) Observe->CheckControls Problem Problem in Controls? CheckControls->Problem CheckCulture Troubleshoot General Culture Conditions (Mycoplasma, Media, etc.) Problem->CheckCulture Yes SpecificEffect Effect is Specific to this compound Problem->SpecificEffect No DoseResponse 2. Perform Dose-Response & Time-Course SpecificEffect->DoseResponse Characterize 3. Characterize Phenotype (Viability, Apoptosis, Cell Cycle) DoseResponse->Characterize Mechanism 4. Investigate Mechanism (IF, Western Blot, etc.) Characterize->Mechanism

Caption: Experimental workflow for troubleshooting unexpected morphological changes.

Cellular_Stress_Response This compound This compound / GLUT1 Inhibition Stress Nutrient / Glucose Deprivation Signal This compound->Stress Response Cellular Stress Response Stress->Response Autophagy Autophagy (LC3-II ↑) Response->Autophagy Apoptosis Apoptosis (Caspase Activation) Response->Apoptosis Arrest Cell Cycle Arrest (G0/G1) Response->Arrest

Caption: Logical relationship between this compound-induced stress and potential cell fates.

References

Validation & Comparative

A Comparative Guide to Fasentin and STF-31 in Endothelial Cells for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of the effects of Fasentin and STF-31 on endothelial cells, tailored for researchers, scientists, and professionals in drug development. The information presented is based on available experimental data to facilitate informed decisions in research and development.

Introduction

This compound and STF-31 are two small molecules that have been investigated for their potential roles in modulating cellular processes, including those relevant to angiogenesis and cancer biology. While both have been linked to the inhibition of glucose transport, their mechanisms of action and effects on endothelial cells appear to be distinct. This guide summarizes the current understanding of their individual and comparative activities in this critical cell type.

Mechanism of Action

This compound was initially identified as a glucose transporter (GLUT) inhibitor, primarily targeting GLUT1 and GLUT4.[1][2][3] However, in human dermal microvascular endothelial cells, its anti-angiogenic effects, such as the inhibition of tube formation, occur with minimal impact on glucose uptake.[1][2][4] This suggests that this compound's mechanism of action in endothelial cells is likely independent of GLUT1 inhibition.[1][2][4]

STF-31 , on the other hand, exhibits a dual mechanism of action. It was first described as a specific GLUT1 inhibitor.[5] Subsequent research has revealed that STF-31 also functions as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[6][7][8][9][10] The inhibition of NAMPT is considered a critical aspect of its cytotoxic effects in cancer cells.[7][8][9][10] At higher concentrations, STF-31 can also inhibit glucose uptake via GLUT1.[6]

Comparative Performance on Endothelial Cell Functions

A key differentiator between this compound and STF-31 in endothelial cells is their effect on angiogenesis-related processes.

ParameterThis compoundSTF-31
Tube Formation Inhibits tube formation in a dose-dependent manner.[1][2][4]Fails to inhibit tube formation.[1][2][4]
Cell Proliferation Inhibits proliferation with a reported IC50 value.Direct quantitative data on endothelial cell proliferation is not readily available in the reviewed literature. However, as a NAMPT inhibitor, it is expected to have anti-proliferative effects.
Apoptosis Does not induce apoptosis; instead, causes a G0/G1 cell cycle arrest.[3]Direct quantitative data on apoptosis in endothelial cells is not readily available. NAMPT inhibition can lead to apoptosis in other cell types.
Cell Migration Reported to have no significant effect on endothelial cell migration in a wound healing assay.[11]Direct quantitative data on endothelial cell migration is not readily available.

Quantitative Data Summary

The following tables summarize the available quantitative experimental data for the effects of this compound on human microvascular endothelial cells (HMECs). As of the latest review, direct quantitative data for STF-31 on these specific endothelial cell functions is not available in the public domain.

Table 1: Effect of this compound on Endothelial Cell Proliferation

ConcentrationInhibition of Proliferation (%)
IC50 ~50 µM (estimated from dose-response curves)[3]

Table 2: Effect of this compound on Endothelial Cell Tube Formation

ConcentrationInhibition of Tube Formation
25 µMPartial Inhibition[1]
50 µMPartial Inhibition[1]
100 µMComplete Inhibition[1]

Table 3: Effect of this compound on Endothelial Cell Migration

ConcentrationEffect on Wound Closure
Up to 100 µMNo significant effect observed.[11]

Signaling Pathways

The distinct mechanisms of this compound and STF-31 lead to the activation of different intracellular signaling pathways.

This compound Signaling Pathway

While the precise mechanism of this compound in endothelial cells independent of GLUT1 inhibition is still under investigation, it is hypothesized to involve the modulation of key signaling pathways that regulate cell proliferation and invasion.

Fasentin_Signaling This compound This compound Unknown_Receptor Unknown Target/ Receptor This compound->Unknown_Receptor PI3K_Akt PI3K/Akt Pathway Unknown_Receptor->PI3K_Akt ? MAPK_ERK MAPK/ERK Pathway Unknown_Receptor->MAPK_ERK ? Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Invasion_Inhibition Inhibition of Invasion PI3K_Akt->Invasion_Inhibition MAPK_ERK->Cell_Cycle_Arrest MAPK_ERK->Invasion_Inhibition Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Proposed this compound signaling in endothelial cells.

STF-31 Signaling Pathway

STF-31's primary effect in endothelial cells is likely mediated through the inhibition of NAMPT, leading to the depletion of NAD+ and subsequent downstream effects on cellular metabolism and signaling.

STF31_Signaling STF31 STF-31 NAMPT NAMPT STF31->NAMPT Inhibits NAD NAD+ Depletion NAMPT->NAD Catalyzes NAD+ synthesis ERK ERK Pathway (Altered) NAMPT->ERK SIRT1 SIRT1 Activity (Reduced) NAD->SIRT1 Notch Notch Signaling (Altered) SIRT1->Notch Angiogenesis_Inhibition Inhibition of Angiogenesis (Context-dependent) Notch->Angiogenesis_Inhibition ERK->Angiogenesis_Inhibition Cell_Function Altered Endothelial Cell Function Angiogenesis_Inhibition->Cell_Function

Caption: STF-31 signaling via NAMPT inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Endothelial cells (e.g., HMECs) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or STF-31) or vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Tube Formation Assay (Matrigel Assay)
  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30-60 minutes.

  • Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well in the presence of various concentrations of the test compound or vehicle control.

  • Incubation: The plate is incubated at 37°C for 4-18 hours to allow for the formation of capillary-like structures.

  • Imaging: The formation of tube-like structures is observed and photographed using an inverted microscope.

  • Quantification: The degree of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Wound Healing (Scratch) Assay
  • Cell Seeding: Endothelial cells are seeded in a 6-well or 12-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip or a specialized scratch tool is used to create a uniform "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove detached cells, and fresh medium containing the test compound or vehicle control is added.

  • Imaging: Images of the scratch are captured at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. The percentage of wound closure is calculated relative to the initial wound area.

Apoptosis Assay (TUNEL Assay)
  • Cell Culture and Treatment: Endothelial cells are cultured on coverslips or in chamber slides and treated with the test compounds for a specified duration.

  • Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

  • TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

  • Counterstaining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI to visualize all cells.

  • Imaging and Quantification: The cells are visualized using a fluorescence microscope. The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Conclusion

This compound and STF-31 exhibit distinct profiles in their effects on endothelial cells. This compound demonstrates clear anti-angiogenic properties, including the inhibition of tube formation and proliferation, through a mechanism that appears to be independent of GLUT1 inhibition. In contrast, STF-31, a known NAMPT and GLUT1 inhibitor, does not inhibit endothelial cell tube formation, suggesting a different and potentially less direct role in modulating angiogenesis. The lack of direct comparative quantitative data for STF-31 on endothelial cell proliferation, apoptosis, and migration highlights a gap in the current literature and an area for future investigation. Researchers should consider these differences when selecting a compound for studies related to angiogenesis and endothelial cell biology.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays cluster_treatments Treatments cluster_analysis Data Analysis Proliferation Proliferation Assay (MTT) Quant_Data Quantitative Data (IC50, % Inhibition, etc.) Proliferation->Quant_Data Tube_Formation Tube Formation Assay (Matrigel) Tube_Formation->Quant_Data Qual_Data Qualitative Data (Microscopy Images) Tube_Formation->Qual_Data Migration Migration Assay (Wound Healing) Migration->Quant_Data Migration->Qual_Data Apoptosis Apoptosis Assay (TUNEL) Apoptosis->Quant_Data Apoptosis->Qual_Data This compound This compound This compound->Proliferation This compound->Tube_Formation This compound->Migration This compound->Apoptosis STF31 STF-31 STF31->Proliferation STF31->Tube_Formation STF31->Migration STF31->Apoptosis Pathway_Analysis Signaling Pathway Elucidation Quant_Data->Pathway_Analysis Qual_Data->Pathway_Analysis

Caption: General workflow for comparing this compound and STF-31.

References

A Comparative Guide to GLUT Inhibitors in Cancer Research: Fasentin vs. WZB117

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating metabolic pathways in oncology, the inhibition of glucose transporters (GLUTs) presents a promising therapeutic strategy. Cancer cells often exhibit an increased reliance on glycolysis, a phenomenon known as the Warburg effect, making them particularly vulnerable to disruptions in glucose uptake. This guide provides a detailed comparison of two prominent GLUT inhibitors, Fasentin and WZB117, summarizing their mechanisms of action, efficacy in cancer cells, and the experimental protocols used to evaluate their effects.

Mechanism of Action and Cellular Effects

Both this compound and WZB117 target glucose transporters to exert their anti-cancer effects, but they exhibit different specificities and downstream consequences.

WZB117 is a potent inhibitor of GLUT1 , the glucose transporter responsible for basal glucose uptake in many cell types and often overexpressed in various cancers. By competitively binding to the exofacial site of GLUT1, WZB117 effectively blocks glucose entry into the cell.[1][2][3] This leads to a cascade of cellular events including the downregulation of glycolysis, a decrease in intracellular ATP levels, and the induction of cell-cycle arrest at the G1/S phase, senescence, and ultimately necrosis.[1][4][5][6][7]

This compound , on the other hand, inhibits both GLUT1 and GLUT4 , with a preferential inhibition of GLUT4.[3][8] Beyond its role as a glucose transport inhibitor, this compound was initially identified as a sensitizer of cancer cells to Fas-induced apoptosis.[9] This dual mechanism suggests that this compound not only restricts the energy supply to cancer cells but also lowers the threshold for programmed cell death initiated by death receptors. This compound has been shown to induce a G0/G1 phase cell cycle arrest in cancer cells.[10]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and WZB117 in various cancer cell lines. It is important to note that a direct comparison is challenging due to the lack of studies testing both compounds under identical experimental conditions.

Table 1: Comparison of IC50 Values for Cell Proliferation

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
WZB117 A549Non-small cell lung cancer~10[4][5][7][11]
MCF-7Breast cancer~10[3][5][7][11]
HelaCervical cancer~10[6]
RKOColon carcinoma~10[6]
A375Melanoma116.85[12]
SK-MEL-28Melanoma113.91[12]
This compound HMECMicrovascular endothelial26.3[10]
HUVECUmbilical vein endothelial38.2[10]
BAECAortic endothelial111.2[10]
MDA-MB-231Breast cancer46.8[10]
MCF7Breast cancer52.3[10]
HeLaCervical cancer44.2[10]
HGFGingival fibroblasts84.1[10]
GSC33Glioblastoma stem cell~50[13]
GSC28Glioblastoma stem cell~50[13]

Table 2: Comparison of IC50 Values for Glucose Uptake Inhibition

CompoundCell LineIC50 (µM)Citation(s)
WZB117 A549~0.6[14]
This compound (Not specified for cancer cells)Not available

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

cluster_WZB117 WZB117 Signaling Pathway WZB117 WZB117 GLUT1 GLUT1 WZB117->GLUT1 inhibits Glycolysis Glycolysis GLUT1->Glycolysis facilitates Glucose Glucose Glucose->GLUT1 ATP ATP Glycolysis->ATP AMPK AMPK ATP->AMPK inhibits CellCycle Cell Cycle Arrest (G1/S) AMPK->CellCycle Senescence Senescence CellCycle->Senescence Necrosis Necrosis CellCycle->Necrosis

WZB117 inhibits GLUT1, leading to decreased glycolysis and ATP, which activates AMPK and induces cell cycle arrest.

cluster_this compound This compound Signaling Pathway This compound This compound GLUT1_4 GLUT1/GLUT4 This compound->GLUT1_4 inhibits FasR Fas Receptor This compound->FasR sensitizes CellCycle Cell Cycle Arrest (G0/G1) This compound->CellCycle Glycolysis Glycolysis GLUT1_4->Glycolysis Glucose Glucose Glucose->GLUT1_4 Apoptosis Apoptosis FasR->Apoptosis

This compound inhibits GLUT1/4 and sensitizes the Fas receptor, leading to apoptosis and cell cycle arrest.

cluster_Workflow General Experimental Workflow start Cancer Cell Culture treatment Treat with This compound or WZB117 start->treatment viability Cell Viability Assay (MTT) treatment->viability glucose_uptake Glucose Uptake Assay (2-deoxy-D-[3H]glucose) treatment->glucose_uptake apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis clonogenic Clonogenic Survival Assay treatment->clonogenic data Data Analysis viability->data glucose_uptake->data apoptosis->data clonogenic->data

A generalized workflow for evaluating the effects of this compound and WZB117 on cancer cells.

Detailed Experimental Protocols

Glucose Uptake Assay (using 2-deoxy-D-[3H]glucose)

This protocol measures the rate of glucose uptake by cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • Krebs-Ringer-Phosphate (KRP) buffer

  • 2-deoxy-D-[3H]glucose

  • This compound or WZB117

  • Phloretin (as a positive control inhibitor)

  • Scintillation counter and cocktail

Procedure:

  • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Wash the cells twice with warm KRP buffer.

  • Pre-incubate the cells with KRP buffer containing the desired concentration of this compound, WZB117, or vehicle control for 30 minutes at 37°C.

  • Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[3H]glucose (final concentration typically 0.5-1.0 µCi/mL) and the respective inhibitors.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.

  • Stop the uptake by rapidly washing the cells three times with ice-cold KRP buffer containing phloretin (e.g., 50 µM) to inhibit further transport.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the lysate from a parallel well to normalize the glucose uptake data.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or WZB117

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, WZB117, or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4][5][6][14]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or WZB117

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound, WZB117, or vehicle control for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS and then resuspend them in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of long-term cell survival.[2]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound or WZB117

  • Crystal violet staining solution

  • 6-well plates or culture dishes

Procedure:

  • Treat a suspension of cells with various concentrations of this compound, WZB117, or vehicle control for a specified duration.

  • After treatment, wash the cells and plate a known number of viable cells into 6-well plates. The number of cells plated will need to be optimized for each cell line and treatment condition to yield a countable number of colonies.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.

  • Stain the colonies with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of the compounds on clonogenic survival.

Conclusion

Both this compound and WZB117 are valuable tools for studying the role of glucose metabolism in cancer. WZB117 is a more specific and potent inhibitor of GLUT1, making it a suitable choice for investigating the direct consequences of blocking this transporter. This compound, with its dual action on glucose transport and apoptosis sensitization, offers a different therapeutic angle. The choice between these two inhibitors will depend on the specific research question, the cancer model being used, and the particular cellular pathways of interest. The provided data and protocols offer a foundation for designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting glucose metabolism in cancer.

References

Validating GLUT1 Inhibition: A Comparative Guide to Fasentin and Other Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fasentin and other GLUT1 inhibitors, supported by experimental data and detailed protocols. The glucose transporter 1 (GLUT1) is a key protein involved in cellular glucose uptake and a promising target in cancer therapy due to the reliance of many tumors on aerobic glycolysis, a phenomenon known as the Warburg effect.

This compound has been identified as a small molecule inhibitor of GLUT1, sensitizing cancer cells to apoptosis.[1] This guide will delve into the validation of its inhibitory action and compare its performance against other known GLUT1 inhibitors, providing a framework for researchers to select the appropriate tool for their studies.

Comparative Efficacy of GLUT1 Inhibitors

The selection of a suitable GLUT1 inhibitor is critical for research and therapeutic development. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative GLUT1 inhibitors. It is important to note that these values can vary depending on the cell line and experimental conditions.

InhibitorTarget(s)IC50 (GLUT1)Cell Line/SystemReference
This compound GLUT1/GLUT4~50 µMGlioblastoma cells[2][3]
Preferentially inhibits GLUT4 (IC50 = 68 µM)Not specified[4][5][6]
BAY-876 GLUT12 nMCell-free system[2][4][7][8][9]
~4 nMCOLO205 cells[10]
STF-31 GLUT1, NAMPT1 µMRenal cell carcinoma (RCC) 4 cells[1][4][11]
WZB117 GLUT1~0.6 µM - 10 µMVarious cancer cell lines[12][13][14][15]

Experimental Validation Protocols

Accurate and reproducible experimental design is paramount in validating the efficacy of GLUT1 inhibitors. Below are detailed protocols for key assays used to assess GLUT1 inhibition.

Glucose Uptake Assay (2-NBDG)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to quantify the effect of inhibitors on glucose transport.

Materials:

  • Cells of interest

  • Culture medium (glucose-free for incubation)

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • GLUT1 inhibitor (e.g., this compound)

  • Phloretin (positive control for GLUT inhibition)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer or fluorescence plate reader

Protocol:

  • Seed cells in a 96-well plate or other suitable culture vessel and grow overnight.

  • Wash the cells with PBS and incubate in glucose-free culture medium for 1 hour to starve the cells of glucose.

  • Treat the cells with varying concentrations of the GLUT1 inhibitor (and controls) for the desired time (e.g., 1 hour).

  • Add 2-NBDG to a final concentration of 100-200 µg/mL and incubate for 30 minutes at 37°C.[16]

  • Stop the uptake by washing the cells with ice-cold PBS.

  • Harvest the cells (if using a flow cytometer) or read the fluorescence directly in the plate.

  • Analyze the data by quantifying the mean fluorescence intensity, which corresponds to the amount of 2-NBDG uptake.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of GLUT1 inhibitors.

Materials:

  • Cells of interest

  • Complete culture medium

  • GLUT1 inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • 96-well plate

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.[16]

  • Treat the cells with a range of concentrations of the GLUT1 inhibitor for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.[17]

  • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[17]

Western Blot for GLUT1 Expression

Western blotting is used to detect changes in the expression levels of the GLUT1 protein following treatment with an inhibitor.

Materials:

  • Cells of interest

  • GLUT1 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GLUT1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the GLUT1 inhibitor for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GLUT1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Note that GLUT1 is a glycoprotein and may appear as a broad band between 40-60 kDa.

Visualizing the Mechanisms

To better understand the processes involved in GLUT1 inhibition and its validation, the following diagrams illustrate key pathways and workflows.

GLUT1_Inhibition_Pathway cluster_membrane Cell Membrane GLUT1 GLUT1 Transporter Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport This compound This compound This compound->GLUT1 Inhibits

This compound directly inhibits the GLUT1 transporter.

Experimental_Workflow start Cell Culture treatment Treatment with This compound/Alternatives start->treatment glucose_uptake 2-NBDG Glucose Uptake Assay treatment->glucose_uptake viability MTT Cell Viability Assay treatment->viability western_blot Western Blot for GLUT1 treatment->western_blot analysis Data Analysis glucose_uptake->analysis viability->analysis western_blot->analysis

Workflow for validating GLUT1 inhibitors.

Downstream_Effects GLUT1_inhibition GLUT1 Inhibition (e.g., by this compound) Reduced_glucose Reduced Intracellular Glucose GLUT1_inhibition->Reduced_glucose Glycolysis_inhibition Inhibition of Glycolysis Reduced_glucose->Glycolysis_inhibition ATP_depletion ATP Depletion Glycolysis_inhibition->ATP_depletion Cell_cycle_arrest Cell Cycle Arrest ATP_depletion->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Signaling cascade following GLUT1 inhibition.

References

A Comparative Guide to Fasentin's Cross-Reactivity with Glucose Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fasentin, a small molecule initially identified as a sensitizer to Fas-induced apoptosis, is a known inhibitor of glucose transport. Its efficacy and potential off-target effects are of significant interest in drug development and metabolic research. This guide provides a comparative analysis of this compound's cross-reactivity with various glucose transporters, supported by available experimental data and detailed methodologies.

Executive Summary

This compound primarily targets the glucose transporters GLUT1 and GLUT4, with a reported inhibitory concentration (IC50) of 68 μM.[1] Notably, it exhibits a preferential inhibition of GLUT4 over GLUT1.[1] This guide contrasts this compound's activity with that of BAY-876, a highly potent and selective GLUT1 inhibitor, to provide a clearer perspective on its specificity. Understanding the cross-reactivity profile of this compound is crucial for interpreting experimental results and predicting its physiological effects.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of this compound and the highly selective GLUT1 inhibitor, BAY-876, against various glucose transporters.

TransporterThis compound IC50BAY-876 IC50BAY-876 Selectivity vs. GLUT1
GLUT1 68 µM (for GLUT1/GLUT4)[1]2 nM[2][3][4]-
GLUT2 Data not available>130-fold less potent than GLUT1[2]>130x
GLUT3 Data not available>130-fold less potent than GLUT1[2]>130x
GLUT4 Preferentially inhibited over GLUT1[1]>130-fold less potent than GLUT1[2]>130x

Signaling Pathways and Experimental Workflows

To understand the broader biological impact of this compound, it is essential to visualize its mechanism of action, from transporter inhibition to the downstream cellular response.

This compound's Mechanism of Action

This compound's primary mechanism involves the inhibition of glucose uptake by targeting GLUT1 and GLUT4. This glucose deprivation sensitizes cancer cells to apoptosis induced by the Fas death receptor. The exact signaling cascade linking glucose transporter inhibition to the enhancement of the Fas pathway is an area of ongoing research.

Fasentin_Mechanism cluster_sensitization Sensitization This compound This compound GLUT1_4 GLUT1 / GLUT4 This compound->GLUT1_4 Inhibits Glucose_Uptake Glucose Uptake GLUT1_4->Glucose_Uptake Mediates Glucose_Deprivation Intracellular Glucose Deprivation DISC Death-Inducing Signaling Complex (DISC) Formation Glucose_Deprivation->DISC Enhances FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binds FasR->DISC Caspase_Activation Caspase Activation DISC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-mediated sensitization to Fas-induced apoptosis.

Experimental Workflow for Assessing Transporter Cross-Reactivity

The following diagram outlines a typical workflow for determining the cross-reactivity of an inhibitor like this compound against a panel of glucose transporters.

Experimental_Workflow cluster_prep Preparation cluster_assay Glucose Uptake Assay cluster_analysis Data Analysis Cell_Culture Cell Lines Expressing Specific GLUT Isoforms Preincubation Pre-incubate Cells with this compound Cell_Culture->Preincubation Inhibitor_Prep Prepare Serial Dilutions of this compound Inhibitor_Prep->Preincubation Add_Radiolabeled_Glucose Add 2-deoxy-D-[3H]glucose Preincubation->Add_Radiolabeled_Glucose Incubation Incubate for a Defined Period Add_Radiolabeled_Glucose->Incubation Wash Wash Cells to Remove Extracellular Tracer Incubation->Wash Lysis Cell Lysis Wash->Lysis Scintillation_Counting Scintillation Counting to Measure Uptake Lysis->Scintillation_Counting IC50_Calculation Calculate IC50 Values Scintillation_Counting->IC50_Calculation Selectivity_Profile Determine Selectivity Profile IC50_Calculation->Selectivity_Profile

Caption: Workflow for determining glucose transporter inhibitor cross-reactivity.

Experimental Protocols

A common and robust method for assessing the inhibitory activity of compounds on glucose transporters is the 2-deoxy-D-[3H]glucose uptake assay.

2-deoxy-D-[3H]glucose Uptake Assay

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG), which is transported into the cell by GLUTs and phosphorylated by hexokinase, trapping it intracellularly. The amount of accumulated radioactivity is proportional to the transporter activity.

Materials:

  • Cell lines individually overexpressing the glucose transporter isoforms of interest (e.g., GLUT1, GLUT2, GLUT3, GLUT4).

  • This compound and other inhibitors (e.g., BAY-876) of known concentrations.

  • 2-deoxy-D-[3H]glucose (radiolabeled 2-DG).

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Cell lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS).

  • Scintillation cocktail.

  • Multi-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed the specific GLUT-expressing cell lines in multi-well plates and grow to near confluency.

  • Serum Starvation: Prior to the assay, serum-starve the cells for a defined period (e.g., 3-4 hours) in a serum-free medium.

  • Inhibitor Pre-incubation: Wash the cells with KRPH buffer and then pre-incubate with varying concentrations of this compound (or other inhibitors) for a specified time (e.g., 20-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Glucose Uptake: Initiate glucose uptake by adding a solution containing 2-deoxy-D-[3H]glucose to each well. Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold KRPH buffer.

  • Cell Lysis: Lyse the cells by adding the cell lysis buffer to each well and incubating for a period (e.g., 30 minutes) at room temperature.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the rate of glucose uptake for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound demonstrates inhibitory activity against GLUT1 and GLUT4, with a preference for the latter. Its cross-reactivity profile with other glucose transporters is not as well-defined as that of highly selective inhibitors like BAY-876. The provided experimental protocol for the 2-deoxy-D-[3H]glucose uptake assay offers a standardized method for researchers to further characterize the selectivity of this compound and other potential GLUT inhibitors. A thorough understanding of a compound's interaction with various transporters is paramount for the development of targeted and effective therapeutics. Further studies are warranted to fully elucidate the selectivity profile of this compound across the entire family of glucose transporters.

References

A Comparative Guide: Fasentin Versus Cytochalasin B in Glucose Transport Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular metabolism research, the inhibition of glucose transport is a critical area of investigation, with broad implications for cancer biology, diabetes, and other metabolic disorders. Among the chemical tools available to probe and inhibit glucose uptake, Fasentin and Cytochalasin B are two widely utilized compounds. This guide provides an objective comparison of their performance in glucose transport assays, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental application.

Performance Comparison: this compound vs. Cytochalasin B

The inhibitory activities of this compound and Cytochalasin B on glucose transporters, particularly GLUT1, are summarized below. The data highlights a significant difference in potency, with Cytochalasin B demonstrating substantially higher affinity for GLUT1.

FeatureThis compoundCytochalasin B
Target Transporters Primarily GLUT1 and GLUT4[1][2]GLUT1, GLUT2, GLUT3, and GLUT4[3]
IC50 for GLUT1 ~68 µM[1][4]0.110 - 0.52 µM[5][6]
Mechanism of Action Binds to a unique site in the intracellular channel of GLUT1[7]Binds to the endofacial (internal) side of the transporter, overlapping with the glucose-binding site[3]
Mode of Inhibition Not definitively specified in the provided resultsCompetitive inhibitor of glucose exit[8]
Primary Application in Research A tool to sensitize cells to FAS-induced cell death by inhibiting glucose uptake[7]A widely used tool for studying glucose transport and actin polymerization[6]

Mechanisms of Action

The distinct mechanisms by which this compound and Cytochalasin B inhibit glucose transport are crucial for experimental design and data interpretation.

This compound interacts with a unique site within the intracellular channel of the GLUT1 transporter. This binding event allosterically inhibits the conformational changes necessary for glucose translocation across the cell membrane.

Cytochalasin B , a cell-permeable mycotoxin, directly competes with glucose for binding to the inward-facing conformation of the GLUT1 transporter. By occupying the glucose-binding site, it physically blocks the transport of glucose out of the cell.

cluster_this compound This compound Mechanism cluster_cytochalasinB Cytochalasin B Mechanism This compound This compound GLUT1_F GLUT1 Transporter This compound->GLUT1_F Binds to unique intracellular site Glucose_F Glucose GLUT1_F->Glucose_F Inhibits transport CytochalasinB Cytochalasin B GLUT1_CB GLUT1 Transporter CytochalasinB->GLUT1_CB Binds to endofacial glucose site Glucose_CB Glucose GLUT1_CB->Glucose_CB Competitively inhibits exit

Figure 1: Mechanisms of GLUT1 inhibition by this compound and Cytochalasin B.

Experimental Protocols

A standard method to assess the inhibitory effect of compounds on glucose transport is the 2-deoxy-D-[³H]glucose uptake assay. The following is a generalized protocol that can be adapted for both this compound and Cytochalasin B.

2-Deoxy-D-[³H]Glucose Uptake Assay

Objective: To quantify the rate of glucose uptake in cultured cells in the presence and absence of inhibitors.

Materials:

  • Cultured cells (e.g., HeLa, adipocytes, or a cell line relevant to the research question)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • This compound and/or Cytochalasin B

  • Lysis buffer (e.g., 0.1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and grow to a confluent monolayer.

  • Serum Starvation: Prior to the assay, wash the cells with PBS and incubate in serum-free medium for a defined period (e.g., 2-4 hours) to lower basal glucose uptake.

  • Inhibitor Pre-incubation:

    • Prepare working solutions of this compound or Cytochalasin B in KRH buffer at various concentrations.

    • Wash the cells with KRH buffer.

    • Add the inhibitor solutions to the respective wells and incubate for a specific time (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Glucose Uptake:

    • Prepare a solution of 2-deoxy-D-[³H]glucose in KRH buffer.

    • To initiate glucose uptake, add the 2-deoxy-D-[³H]glucose solution to each well (while the inhibitor is still present).

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of glucose uptake for the specific cell line.

  • Termination of Uptake:

    • To stop the uptake, rapidly wash the cells three times with ice-cold PBS. This removes extracellular radiolabeled glucose.

  • Cell Lysis:

    • Add lysis buffer to each well to solubilize the cells and release the intracellular contents.

  • Scintillation Counting:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Normalize the CPM values to the protein concentration in each well to account for variations in cell number.

    • Calculate the percentage of glucose uptake inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.

start Start: Seed Cells serum_starve Serum Starve Cells start->serum_starve wash1 Wash with KRH Buffer serum_starve->wash1 add_inhibitor Add Inhibitor (this compound or Cytochalasin B) wash1->add_inhibitor incubate_inhibitor Incubate add_inhibitor->incubate_inhibitor add_radio_glucose Add 2-deoxy-D-[3H]glucose incubate_inhibitor->add_radio_glucose incubate_uptake Incubate for Uptake add_radio_glucose->incubate_uptake wash2 Wash with Cold PBS (x3) incubate_uptake->wash2 lyse Lyse Cells wash2->lyse count Scintillation Counting lyse->count analyze Analyze Data (Calculate IC50) count->analyze end End analyze->end

Figure 2: Experimental workflow for a glucose transport assay.

Conclusion

Both this compound and Cytochalasin B are valuable tools for studying glucose transport; however, their applications are dictated by their distinct potencies and mechanisms of action. Cytochalasin B, with its high potency, is a classic and robust inhibitor suitable for experiments requiring near-complete and competitive blockage of GLUT1-mediated transport. This compound, while less potent, offers a different mechanism of inhibition and has been specifically identified for its ability to sensitize cancer cells to apoptosis by limiting glucose availability. The choice between these two compounds will ultimately depend on the specific research question, the cell type being investigated, and the desired experimental outcome. Researchers should carefully consider the data presented in this guide to select the most appropriate inhibitor for their studies.

References

Head-to-Head Comparison of Fasentin and Other GLUT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fasentin and other prominent glucose transporter (GLUT) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in metabolic research and drug discovery.

Executive Summary

This compound is a dual inhibitor of glucose transporter 1 (GLUT1) and GLUT4, which also sensitizes cells to Fas-induced apoptosis.[1][2] While it presents a unique dual-action mechanism, its potency as a GLUT inhibitor is modest compared to other available compounds. This guide provides a head-to-head comparison of this compound with other notable GLUT inhibitors, including BAY-876, Glutor, STF-31, WZB117, and Cytochalasin B, based on their inhibitory concentrations, specificity, and modes of action.

Data Presentation: Quantitative Comparison of GLUT Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected GLUT inhibitors. It is crucial to note that these values were determined in various cell lines and under different experimental conditions, which can influence the apparent potency.

InhibitorTarget(s)IC50Cell Line / SystemReference(s)
This compound GLUT1, GLUT4~68 µM (preferentially GLUT4)L6 myoblasts overexpressing GLUT1 or GLUT4[1]
Inhibition observed at 30-100 µMPPC-1, DU145, U937, MDA-MB-231[1][3]
BAY-876 GLUT12 nMIn vitro assay[4]
4 nMCOLO205 cells[5]
Glutor GLUT1, GLUT2, GLUT31.1 - 10.8 nMMIA PaCa-2, UO-31, UM-UC-3, HCT116[6]
STF-31 GLUT11 µMRenal cell carcinoma (RCC) 4 cells[7]
WZB117 GLUT1~10 µM (cell proliferation)A549, MCF7[8]
~0.6 µM (glucose transport)Diverse cancer cells[9]
Cytochalasin B GLUT1, GLUT2, GLUT3, GLUT40.110 µM (GLUT1)HEK 293 cells[10][11]
2.120 µM (GLUT2)HEK 293 cells[10][11]
0.144 µM (GLUT3)HEK 293 cells[10][11]
Submicromolar (GLUT4)HEK 293 cells[10][11]

Signaling Pathways and Mechanisms of Action

GLUT1 Signaling Pathway in Cancer:

GLUT1 is a key facilitator of glucose uptake in many cancer cells, supporting the high glycolytic rate characteristic of the Warburg effect.[4] Its expression is often upregulated by oncogenic signaling pathways such as PI3K/Akt and hypoxia-inducible factor-1 (HIF-1).[12][13] Inhibition of GLUT1 aims to starve cancer cells of their primary energy source, leading to cell cycle arrest and cell death.

GLUT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP (Energy for Proliferation) Glycolysis->ATP Inhibitors GLUT Inhibitors (e.g., this compound, BAY-876) Inhibitors->GLUT1

GLUT1-mediated glucose transport and inhibition.

This compound's Dual Mechanism: GLUT Inhibition and Fas Sensitization:

This compound was initially identified as a sensitizer for Fas-induced apoptosis.[2] The Fas receptor (also known as CD95) is a death receptor that, upon binding to its ligand (FasL), triggers a caspase cascade leading to apoptosis.[14] By inhibiting glucose uptake, this compound may create a metabolic stress that lowers the threshold for apoptosis induction through the Fas pathway.

Fasentin_Mechanism cluster_action This compound's Dual Action cluster_pathways Cellular Pathways This compound This compound GLUT_Inhibition GLUT1/4 Inhibition This compound->GLUT_Inhibition Fas_Sensitization Fas Sensitization This compound->Fas_Sensitization Glucose_Uptake Glucose Uptake GLUT_Inhibition->Glucose_Uptake Fas_Signaling Fas Signaling Pathway Fas_Sensitization->Fas_Signaling enhances Metabolic_Stress Metabolic Stress Glucose_Uptake->Metabolic_Stress Apoptosis Apoptosis Metabolic_Stress->Apoptosis Fas_Signaling->Apoptosis

Dual mechanism of this compound action.

Experimental Protocols

Accurate assessment of GLUT inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for commonly used glucose uptake assays.

1. Radiolabeled 2-Deoxy-D-Glucose ([³H]-2-DG) Uptake Assay

This method is a classic and reliable technique for measuring glucose uptake by quantifying the intracellular accumulation of a radiolabeled glucose analog.

Workflow:

a A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. Glucose Starvation Incubate in glucose-free medium. A->B C 3. Inhibitor Treatment Pre-incubate with test compounds. B->C D 4. [3H]-2-DG Uptake Add radiolabeled glucose analog. C->D E 5. Lysis & Scintillation Lyse cells and measure radioactivity. D->E

Workflow for [³H]-2-DG uptake assay.

Methodology:

  • Cell Culture: Plate cells (e.g., 5 x 10⁴ cells/well in a 96-well plate) and culture overnight to allow for attachment.

  • Glucose Starvation: Gently wash the cells with phosphate-buffered saline (PBS) and then incubate in glucose-free Krebs-Ringer-HEPES (KRH) buffer for 1-2 hours.

  • Inhibitor Incubation: Add the GLUT inhibitor at various concentrations to the wells and incubate for a predetermined time (e.g., 30 minutes).

  • Glucose Uptake: Initiate glucose uptake by adding [³H]-2-DG (final concentration ~0.5-1.0 µCi/mL) and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS).

  • Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the protein concentration in each well. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

2. Fluorescent 2-NBDG Glucose Uptake Assay

This assay utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), and is amenable to high-throughput screening and analysis by flow cytometry or fluorescence microscopy.[8][15][16]

Workflow:

b A 1. Cell Preparation Seed cells and treat with inhibitors. B 2. Glucose Deprivation Incubate in glucose-free medium. A->B C 3. 2-NBDG Incubation Add fluorescent glucose analog. B->C D 4. Washing Remove excess 2-NBDG. C->D E 5. Fluorescence Measurement Analyze by flow cytometry or microscopy. D->E

Workflow for 2-NBDG uptake assay.

Methodology:

  • Cell Preparation: Seed cells in a multi-well plate (e.g., 96-well) and allow them to adhere. Treat with test compounds for the desired duration.

  • Glucose Starvation: Wash cells with PBS and incubate in glucose-free medium for 30-60 minutes.[16]

  • 2-NBDG Incubation: Add 2-NBDG (final concentration typically 50-100 µM) to the cells and incubate for 15-30 minutes at 37°C, protected from light.[16]

  • Washing: Terminate the uptake by removing the 2-NBDG containing medium and washing the cells twice with ice-cold PBS.

  • Analysis by Flow Cytometry:

    • Detach the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in FACS buffer (PBS with 1-2% FBS).

    • Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate filters for FITC or GFP (excitation ~488 nm, emission ~520 nm).

    • Gate on the live cell population and quantify the mean fluorescence intensity (MFI).

  • Data Analysis: Calculate the percentage of inhibition by comparing the MFI of inhibitor-treated cells to that of vehicle-treated cells. Determine the IC50 value using a dose-response curve.

Conclusion

This compound is a valuable research tool due to its dual action on glucose transport and apoptosis sensitization. However, for applications requiring potent and specific GLUT1 inhibition, compounds like BAY-876 and Glutor offer significantly lower IC50 values. The choice of inhibitor will ultimately depend on the specific research question, the cell types being investigated, and the desired balance between potency, specificity, and mechanism of action. The experimental protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these and other GLUT inhibitors.

References

A Comparative Guide to the In Vivo Anti-Angiogenic Effects of Fasentin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-angiogenic properties of Fasentin, a novel small molecule, with the established anti-angiogenic agent, Suramin. The information presented is supported by experimental data from preclinical studies to aid researchers in evaluating this compound for further investigation in angiogenesis-dependent diseases.

Introduction to Angiogenesis and this compound

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The inhibition of angiogenesis is a key therapeutic strategy in oncology and other diseases. This compound is a synthetic compound initially identified for its role in modulating glucose transporters GLUT-1 and GLUT-4.[1][2] However, recent studies have revealed its potent anti-angiogenic effects, which are notably independent of its impact on glucose metabolism.[1][2] this compound exerts its anti-angiogenic activity by inhibiting the proliferation, differentiation, and invasion of endothelial cells.[1][2]

Mechanism of Action: this compound vs. Suramin

This compound's anti-angiogenic mechanism in endothelial cells is linked to the inhibition of key signaling pathways that regulate cell growth and survival. In contrast, Suramin, a polysulfonated naphthylurea, is known to inhibit angiogenesis by interfering with the binding of various growth factors, most notably Vascular Endothelial Growth Factor (VEGF), to their receptors.

This compound Signaling Pathway

This compound has been shown to affect the ERK1/2 and PI3K/Akt signaling pathways in endothelial cells.[2] These pathways are crucial for endothelial cell proliferation and survival. By inhibiting these pathways, this compound effectively halts the angiogenic process.

cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Ras Ras Growth_Factor_Receptor->Ras Activates Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK1_2 ERK1/2 MEK->ERK1_2 Activates ERK1_2->Proliferation_Survival Promotes This compound This compound This compound->PI3K Inhibits This compound->ERK1_2 Inhibits cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus VEGF VEGF VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binds Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt) VEGFR->Signaling_Cascade Activates Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Promotes Suramin Suramin Suramin->VEGFR Inhibits Binding cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Model Immunocompromised Mice Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Group_A Group A (Vehicle Control) Randomization->Group_A Group_B Group B (this compound) Randomization->Group_B Group_C Group C (Comparator, e.g., Suramin) Randomization->Group_C Treatment_Admin Daily Drug Administration Group_A->Treatment_Admin Group_B->Treatment_Admin Group_C->Treatment_Admin Tumor_Measurement Tumor Volume Measurement (2-3x/week) Treatment_Admin->Tumor_Measurement Endpoint Endpoint Reached (e.g., 21 days or max tumor size) Tumor_Measurement->Endpoint Excision Tumor Excision Endpoint->Excision IHC Immunohistochemistry (e.g., CD31 for MVD) Excision->IHC Data_Analysis Statistical Analysis of Tumor Growth and MVD IHC->Data_Analysis

References

A Comparative Guide to Fasentin and Other TRAIL-Sensitizing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fasentin's ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-induced apoptosis, alongside other notable sensitizing agents. It includes an overview of the underlying signaling pathways, quantitative comparisons of efficacy, and detailed experimental protocols to support further research and development.

Introduction to TRAIL and TRAIL Resistance

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising cytokine for cancer therapy because it can selectively induce apoptosis in cancer cells while sparing most normal cells.[1] TRAIL initiates apoptosis by binding to its death receptors, DR4 (TRAIL-R1) and DR5 (TRAIL-R2), on the cell surface.[2] This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates caspase-8, triggering the executioner caspase cascade and culminating in cell death.[2][3]

Despite this promise, the clinical efficacy of TRAIL-based therapies has been limited because many cancer types exhibit either intrinsic or acquired resistance.[1][4] Mechanisms of resistance include insufficient expression of death receptors, overexpression of anti-apoptotic proteins like c-FLIP (which blocks caspase-8 activation at the DISC) and Bcl-2 family members, or defects in the downstream caspase cascade.[1][4] Consequently, there is significant interest in identifying and developing agents that can overcome this resistance and sensitize cancer cells to TRAIL-induced apoptosis.

This compound: A Novel Glucose Uptake Inhibitor

This compound (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-oxobutanamide) was identified as a small molecule that sensitizes cancer cells to death receptor-mediated apoptosis, including that induced by TRAIL.[5] Its mechanism of action is distinct from many other sensitizers.

Mechanism of Action: this compound inhibits glucose uptake by binding to the glucose transporter GLUT1.[5] This glucose deprivation induces significant metabolic and endoplasmic reticulum (ER) stress within the cancer cell. The ER stress response, in turn, leads to the upregulation of DR5 expression on the cell surface through the activation of the ATF4-CHOP signaling axis.[4][6] This increased availability of DR5 enhances the formation of the DISC upon TRAIL treatment, thereby lowering the threshold for apoptosis induction.

Signaling Pathway: this compound-Mediated Sensitization to TRAIL

Fasentin_TRAIL_Pathway cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_Cyto Cytoplasm TRAIL TRAIL DR5 DR5 TRAIL->DR5 Binds This compound This compound GLUT1 GLUT1 This compound->GLUT1 Inhibits Glucose Glucose GLUT1->Glucose Transport DISC DISC Formation (FADD, pro-caspase-8) DR5->DISC Activates ER_Stress ER Stress Glucose->ER_Stress Deprivation Leads to ATF4_CHOP ATF4-CHOP Pathway ER_Stress->ATF4_CHOP Activates ATF4_CHOP->DR5 Upregulates Expression Caspase8 Caspase-8 DISC->Caspase8 Cleaves & Activates Caspase37 Caspase-3/7 Caspase8->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound inhibits GLUT1, leading to glucose deprivation and ER stress. This activates the ATF4-CHOP pathway, upregulating DR5 and sensitizing the cell to TRAIL-induced apoptosis.

Comparison of TRAIL-Sensitizing Agents

This compound represents one of several strategies to overcome TRAIL resistance. Other notable agents include proteasome inhibitors and various natural compounds. Below is a comparative summary of their mechanisms and reported efficacy, primarily focusing on studies using the HCT116 human colon cancer cell line as a model system.

Sensitizing Agent Class Primary Mechanism of TRAIL Sensitization Cell Line Reported Effect (Concentration) Citation
This compound Glucose Uptake InhibitorInduces ER stress via glucose deprivation, leading to ATF4-CHOP-mediated upregulation of DR5.Jurkat, HCT116Sensitizes cells to Fas/TRAIL-induced death. (Quantitative TRAIL combo data not specified in provided abstracts).,[5]
Bortezomib (Velcade) Proteasome InhibitorUpregulates DR5; downregulates anti-apoptotic proteins (e.g., c-FLIP, Mcl-1); enhances caspase-8 activation at the DISC.HCT1161 nM Bortezomib significantly enhances apoptosis with TRAIL (EC50 ~0.5 ng/ml).[7],[3],[8]
Apigenin Flavonoid (Natural Product)Induces ER stress, upregulates CHOP and DR5 expression; generates ROS.HCT11620 µM Apigenin enhances 5-FU-induced apoptosis from ~20% to ~71%. (Direct TRAIL combo data varies by study).[9],[10],[11]
Proscillaridin A Cardiac GlycosideUpregulates TRAIL receptors (DR4/DR5); downregulates c-FLIP and Mcl-1.SW620, HT293.7-11.1 nM significantly enhances TRAIL-induced cell death.[12]

Note: The experimental conditions (e.g., TRAIL concentration, treatment duration, assay method) vary between studies, making direct comparison challenging. This table serves as a qualitative and semi-quantitative guide.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are standard protocols for key assays used to evaluate TRAIL sensitization.

Experimental Workflow for Assessing TRAIL Sensitizers

Experimental_Workflow cluster_Assays 5. Apoptosis & Protein Analysis Start Start: Cancer Cell Line (e.g., HCT116) Seed 1. Seed Cells in Multi-well Plates Start->Seed Pretreat 2. Pre-treat with Sensitizer (e.g., this compound) or Vehicle Control Seed->Pretreat Treat 3. Treat with TRAIL or Vehicle Control Pretreat->Treat Incubate 4. Incubate for Specified Duration (e.g., 16-48h) Treat->Incubate AnnexinV Annexin V/PI Staining (Flow Cytometry) Incubate->AnnexinV Quantify Apoptosis Caspase Caspase-3/7 Activity (Luminescence Assay) Incubate->Caspase Measure Activity WB Western Blot (DR5, Caspase-8, PARP, etc.) Incubate->WB Assess Proteins End End: Data Analysis & Comparison AnnexinV->End Caspase->End WB->End

Caption: A generalized workflow for testing the efficacy of TRAIL-sensitizing compounds.

Protocol 1: Apoptosis Detection by Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

  • Cells treated as per the experimental design.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

  • Annexin V-FITC (or other fluorophore conjugate).

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/ml stock).

  • Flow cytometry tubes.

Procedure:

  • Cell Collection:

    • For adherent cells, collect the culture medium (containing floating apoptotic cells).

    • Wash the adherent cells once with PBS, then detach using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the first step.

    • For suspension cells, simply collect the cell culture.

  • Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1-2 mL of ice-cold PBS.[7] Centrifuge again and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[7]

    • Add 5 µL of Annexin V-FITC and 2 µL of PI solution.[13] Gently vortex the tube.

    • Controls: Prepare tubes with unstained cells, cells with Annexin V only, and cells with PI only for setting compensation and gates.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells (rare)

Protocol 2: Caspase-3/7 Activity Assay (Luminometry)

This assay quantifies the activity of executioner caspases-3 and -7 using a proluminescent substrate.

Materials:

  • Cells cultured and treated in opaque-walled 96-well plates (white plates are optimal for luminescence).[1]

  • Caspase-Glo® 3/7 Reagent (or equivalent).

Procedure:

  • Plate Equilibration: Remove the 96-well plate containing cells from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Reaction:

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[9][10]

    • Include wells with medium only for background measurement and wells with untreated cells as a negative control.

  • Incubation: Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.[2]

  • Data Analysis: Subtract the average background luminescence from all readings. Express the data as fold-change in caspase activity relative to the untreated control.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection and semi-quantification of key proteins in the apoptosis pathway (e.g., DR5, cleaved caspase-8, cleaved PARP, Bcl-2).

Materials:

  • Treated cells from a 6-well or 10 cm dish.

  • Ice-cold PBS.

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.

  • Cell scraper.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • Nitrocellulose or PVDF membrane.

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-DR5, anti-cleaved caspase-8, anti-Bcl-2, anti-Actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Lysis:

    • Place the culture dish on ice and wash cells twice with ice-cold PBS.[13]

    • Add 100-500 µL of ice-cold lysis buffer to the dish.[14]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[14][15]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Protein Quantification: Transfer the supernatant (lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix a calculated volume of lysate (e.g., 20-40 µg of protein) with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer:

    • Load the denatured samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]

  • Blocking and Antibody Incubation:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Incubate the membrane with ECL detection reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system or X-ray film. Analyze band intensity relative to a loading control like β-Actin.

References

Unraveling the Consistency of Fasentin's Effects: A Cross-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of published data reveals both consistent and variable effects of the GLUT inhibitor Fasentin across different research settings. While its role in sensitizing cancer cells to apoptosis appears robust, its anti-angiogenic mechanisms and precise impact on glucose transport show context-dependent variations, highlighting the critical influence of experimental systems on its biological activity.

This compound, a small molecule initially identified as a sensitizer to Fas- and TNF-related apoptosis-inducing ligand (TRAIL)-induced cell death, has been a subject of interest for its potential therapeutic applications.[1] A critical aspect of preclinical drug development is the reproducibility of a compound's effects across different laboratories and experimental models. This guide provides a comparative analysis of the experimental data on this compound from key published studies, focusing on its mechanisms of action and cellular effects.

Comparative Analysis of this compound's Biological Effects

To facilitate a clear comparison, the quantitative data from key studies are summarized below. These studies represent distinct research groups and experimental contexts, providing a snapshot of the current understanding of this compound's activity.

Effect MeasuredWood et al., 2008[1]Ocaña et al., 2020[2][3]
Cell Lines Tested PPC-1, DU145, U937, JurkatHuman Microvascular Endothelial Cells (HMECs), HUVECs, MDA-MB-231, MCF-7, T-47D, A549, HCT-116, HT-29, PC-3, U-87 MG, BJ-hTERT
Primary Effect Sensitization to FAS-induced apoptosis via glucose uptake inhibition.Inhibition of endothelial cell proliferation, differentiation, and invasion.
Effect on Glucose Uptake Partial inhibition of glucose uptake in PPC-1, DU145, and U937 cells.Barely decreased glucose uptake in HMECs.
IC50 for Cell Growth Inhibition Not explicitly reported for growth inhibition alone.HMECs: ~50 µM; HUVECs: ~75 µM; Various cancer cell lines: 25-100 µM.
Effect on Cell Cycle G0/G1 arrest in U937 cells.[4]G0/G1 arrest in HMECs.[5]
Proposed Mechanism of Action Inhibition of GLUT1, leading to glucose deprivation.Most likely independent of GLUT-1 inhibition in endothelial cells.

Detailed Experimental Protocols

The observed differences in this compound's effects can often be attributed to variations in experimental design. Below are the methodologies for key experiments from the compared studies.

Wood et al., 2008: Sensitization to FAS-induced Apoptosis
  • Cell Culture: Human prostate cancer cell lines (PPC-1, DU145) and a human monocytic cell line (U937) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Apoptosis Assay: Cells were treated with this compound (typically 50 µM) for 16 hours, followed by stimulation with an activating anti-Fas antibody (CH11). Apoptosis was quantified by measuring caspase-3/7 activity using a luminogenic substrate.

  • Glucose Uptake Assay: Cells were pre-treated with this compound for 1 hour, followed by incubation with radiolabeled 2-deoxyglucose. Uptake was measured by scintillation counting.

  • Gene Expression Analysis: U937 cells were treated with 50 µM this compound for 16 hours, and gene expression changes were profiled using microarrays.

Ocaña et al., 2020: Anti-Angiogenic Effects
  • Cell Culture: Human Microvascular Endothelial Cells (HMECs) were cultured in MCDB-131 medium supplemented with 10% FBS, hydrocortisone, EGF, and glutamine. Cancer cell lines were grown in their respective recommended media.

  • Cell Proliferation Assay (MTT): Cells were seeded at low density and treated with various concentrations of this compound for 72 hours. Cell viability was assessed using the MTT assay.

  • Tube Formation Assay: HMECs were seeded on Matrigel-coated plates and treated with this compound. The formation of capillary-like structures was observed and quantified after 5 hours.

  • Glucose Uptake Assay: HMECs were treated with this compound for 16 hours, and glucose uptake was measured using a fluorescent glucose analog.

  • Cell Cycle Analysis: HMECs were treated with this compound for 16 or 24 hours, stained with propidium iodide, and analyzed by flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and experimental workflows, providing a visual comparison of the research approaches.

Fasentin_Mechanism_Wood2008 This compound This compound GLUT1 GLUT1 Transporter This compound->GLUT1 Inhibits GlucoseUptake Glucose Uptake GLUT1->GlucoseUptake GlucoseDeprivation Cellular Glucose Deprivation GlucoseUptake->GlucoseDeprivation GeneExpression Altered Gene Expression (e.g., AspSyn, PCK-2) GlucoseDeprivation->GeneExpression Apoptosis Sensitization to FAS-induced Apoptosis GlucoseDeprivation->Apoptosis Fas_Stimulation Fas Ligand Stimulation Fas_Stimulation->Apoptosis

Proposed mechanism of this compound by Wood et al. (2008).

Fasentin_Mechanism_Ocana2020 This compound This compound EndothelialCells Endothelial Cells (HMECs) This compound->EndothelialCells Acts on Proliferation Proliferation This compound->Proliferation Inhibits Invasion Invasion This compound->Invasion Inhibits TubeFormation Tube Formation This compound->TubeFormation Inhibits EndothelialCells->Proliferation EndothelialCells->Invasion EndothelialCells->TubeFormation Angiogenesis Inhibition of Angiogenesis Proliferation->Angiogenesis Invasion->Angiogenesis TubeFormation->Angiogenesis GLUT1_independent Mechanism largely independent of GLUT-1 inhibition Angiogenesis->GLUT1_independent

Proposed anti-angiogenic mechanism of this compound by Ocaña et al. (2020).

Experimental_Workflow_Comparison cluster_Wood2008 Wood et al. (2008) cluster_Ocana2020 Ocaña et al. (2020) W_Start Cancer Cell Lines (PPC-1, DU145, U937) W_Treat This compound Treatment (50 µM, 16h) W_Start->W_Treat W_Stim Fas Stimulation (CH11) W_Treat->W_Stim W_Glucose Glucose Uptake Assay W_Treat->W_Glucose W_Apoptosis Measure Caspase Activity W_Stim->W_Apoptosis O_Start Endothelial Cells (HMECs) O_Treat This compound Treatment (various conc., up to 72h) O_Start->O_Treat O_Prolif MTT Assay O_Treat->O_Prolif O_Tube Tube Formation Assay O_Treat->O_Tube O_Glucose Glucose Uptake Assay O_Treat->O_Glucose

Comparison of experimental workflows.

Discussion on Reproducibility

The available data suggest that this compound's ability to induce a G0/G1 cell cycle arrest is a reproducible effect observed in both cancer and endothelial cells.[4][5] Similarly, the inhibition of cell proliferation is a consistent finding across multiple cell types, although the potency (IC50) varies.

The most significant point of divergence lies in the proposed mechanism of action. The study by Wood et al. strongly implicates the inhibition of GLUT1-mediated glucose uptake as the primary mechanism for sensitizing cancer cells to Fas-induced apoptosis.[1] In contrast, Ocaña and colleagues found that in human microvascular endothelial cells, this compound's anti-angiogenic effects are largely independent of glucose uptake inhibition.[3] This suggests that this compound may have different primary targets or downstream effects depending on the cellular context.

Several factors could contribute to these differing observations:

  • Cell Type Specificity: The metabolic dependencies of cancer cells versus endothelial cells are distinct. Cancer cells are often highly glycolytic (the Warburg effect), making them more sensitive to disruptions in glucose supply. Endothelial cells may have more metabolic flexibility.

  • Experimental Conditions: Differences in cell culture media, serum concentrations, and the duration of this compound exposure could influence cellular responses.

  • Assay Sensitivity: The specific assays used to measure glucose uptake and their relative sensitivities could also account for some of the discrepancies.

Conclusion

For researchers and drug development professionals, these findings underscore the importance of characterizing the mechanism of action of a compound in multiple, relevant biological systems. The reproducibility of this compound's effects is not a simple "yes" or "no" question but rather a nuanced one that depends on the specific biological question being asked and the experimental system used to answer it. Future studies should aim to directly compare this compound's effects on glucose transport and cell signaling in cancer and endothelial cells under identical experimental conditions to fully elucidate its multifaceted mechanism of action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fasentin
Reactant of Route 2
Reactant of Route 2
Fasentin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.